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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Solubility of (S)-4-(Boc-amino)-2-(Fmoc-amino)butyric Acid

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (S)-4-(Boc-amino)-2-(Fmoc-amino)butyric acid. Designed for researchers, scientists, and professionals in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (S)-4-(Boc-amino)-2-(Fmoc-amino)butyric acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for determining and optimizing solubility.

Introduction: Understanding the Molecule

(S)-4-(Boc-amino)-2-(Fmoc-amino)butyric acid is a non-proteinogenic amino acid derivative that incorporates two critical protecting groups used in modern peptide synthesis: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The solubility of this compound is a crucial parameter that dictates its handling, reaction kinetics, and overall success in synthetic applications, particularly in solid-phase peptide synthesis (SPPS).

The molecular structure, with its combination of a polar amino acid backbone and bulky, hydrophobic protecting groups, results in a complex solubility profile. This guide will deconstruct the factors influencing its solubility and provide actionable protocols for its empirical determination.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C24H28N2O6[1][2]
Molecular Weight 440.50 g/mol [1][2]
Appearance White to off-white solid/powder[2]

Theoretical Framework for Solubility

The solubility of (S)-4-(Boc-amino)-2-(Fmoc-amino)butyric acid is governed by the interplay of its structural features and the properties of the solvent.

  • The Role of Protecting Groups: The large, nonpolar Fmoc and Boc groups dominate the molecule's character, significantly reducing its solubility in polar solvents like water.[3] These groups are designed for solubility in organic solvents used in peptide synthesis.[3][4]

  • The Amino Acid Core: The underlying diaminobutyric acid core possesses a carboxylic acid and two amino groups (one protected by Boc, the other by Fmoc). The free carboxylic acid provides a site for potential ionization, which can be exploited to enhance solubility in aqueous systems under specific pH conditions.

  • Solvent Polarity: As a general principle, "like dissolves like." The hydrophobic nature of the Fmoc and Boc groups suggests high solubility in polar aprotic solvents and chlorinated solvents, which are commonly employed in peptide synthesis.[4] Conversely, poor solubility is expected in highly polar protic solvents like water and in nonpolar aliphatic hydrocarbon solvents.

The relationship between the solute and solvent can be visualized as follows:

G cluster_solute Solute: (S)-4-(Boc-amino)-2-(Fmoc-amino)butyric acid cluster_solvents Solvent Types Solute Core Molecule Fmoc Hydrophobic Fmoc Group Solute->Fmoc dominates character Boc Hydrophobic Boc Group Solute->Boc dominates character COOH Ionizable COOH Group Solute->COOH influences pH-dependence PolarAprotic Polar Aprotic (e.g., DMF, NMP, DMSO) Fmoc->PolarAprotic High Solubility Chlorinated Chlorinated (e.g., DCM) Fmoc->Chlorinated High Solubility PolarProtic Polar Protic (e.g., Water, Alcohols) Fmoc->PolarProtic Low Solubility Boc->PolarAprotic High Solubility Boc->Chlorinated High Solubility Boc->PolarProtic Low Solubility COOH->PolarProtic Increases with pH > pKa Nonpolar Nonpolar (e.g., Hexane) G start Start prep 1. Prepare Saturated Solution (Excess solute in known solvent volume) start->prep equilibrate 2. Equilibrate (Agitate for 24h at constant T) prep->equilibrate separate 3. Separate Phases (Centrifuge to pellet solid) equilibrate->separate sample 4. Sample Supernatant (Transfer known volume to pre-weighed vial) separate->sample evaporate 5. Evaporate Solvent (Nitrogen stream or vacuum) sample->evaporate weigh 6. Weigh Residue evaporate->weigh calculate 7. Calculate Solubility (mg/mL) weigh->calculate end End calculate->end G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cal_curve 1. Prepare HPLC Calibration Curve (Known concentrations vs. Peak Area) quantify 5. Quantify Concentration (Use calibration curve) cal_curve->quantify Provides Reference sat_sol 2. Prepare Saturated Solution (As per Gravimetric method) separate 3. Separate & Dilute (Centrifuge, then dilute supernatant) sat_sol->separate hplc_run 4. Run HPLC (Inject diluted sample) separate->hplc_run hplc_run->quantify calculate 6. Calculate Solubility (Concentration x Dilution Factor) quantify->calculate

Sources

Exploratory

Synthesis and Purification of Fmoc-Dab(Boc)-OH: A Mechanistic and Practical Guide for Orthogonal Protection

Executive Summary The synthesis of complex branched peptides, cationic antimicrobial peptides (AMPs), and polymyxin analogues relies heavily on orthogonally protected non-canonical amino acids. Among these, Fmoc-Dab(Boc)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex branched peptides, cationic antimicrobial peptides (AMPs), and polymyxin analogues relies heavily on orthogonally protected non-canonical amino acids. Among these, Fmoc-Dab(Boc)-OH ( -Fmoc- -Boc-L-2,4-diaminobutyric acid, CAS: 125238-99-5) is a critical building block. In Solid-Phase Peptide Synthesis (SPPS), the base-labile Fmoc group allows for iterative peptide backbone elongation, while the acid-labile Boc group protects the highly reactive γ -amine side chain until global cleavage[1].

This technical guide details a scalable, self-validating protocol for the synthesis of Fmoc-Dab(Boc)-OH from L-2,4-diaminobutyric acid (Dab). By exploring the thermodynamic causality of copper(II)-mediated regioselective protection, we provide researchers with a robust framework to achieve >99% enantiomeric and chemical purity.

Mechanistic Pathway: The Causality of Copper(II) Chelation

Differentiating the α -amino group from the γ -amino group in L-2,4-diaminobutyric acid is chemically challenging due to their similar nucleophilicities. Direct reaction with protecting agents inevitably yields a complex mixture of α -protected, γ -protected, and di-protected species.

To circumvent this, the industry standard employs a transient Copper(II) chelation strategy [2].

The Thermodynamic Rationale: When Dab is exposed to Cu(II) ions, it forms a thermodynamically stable bidentate chelate complex. The Cu(II) ion coordinates specifically with the α -amino nitrogen and the α -carboxylate oxygen, forming a rigid, highly stable 5-membered ring. Why does the γ -amine remain unprotected? The γ -amino group is structurally precluded from forming a stable chelate with the same copper center, as doing so would require the formation of an entropically and enthalpically unfavorable 7-membered ring. Consequently, the α -center is sterically and electronically shielded, leaving the γ -amine fully exposed for regioselective nucleophilic attack by di-tert-butyl dicarbonate ( Boc2​O ).

Mechanism Dab Free L-Dab α-NH2, γ-NH2, α-COOH all reactive Cu_Chelate Cu(II) Chelation Thermodynamic 5-membered ring Blocks α-NH2 and α-COOH Dab->Cu_Chelate Cu2+ addition Gamma_Free γ-NH2 Remains Free Sterically & electronically accessible Cu_Chelate->Gamma_Free Selective masking Boc_Attack Boc2O Addition Regioselective γ-NH2 protection Gamma_Free->Boc_Attack Nucleophilic attack Protected_Intermediate Cu(II)-Dab(Boc) α-position protected by Cu γ-position protected by Boc Boc_Attack->Protected_Intermediate Stable intermediate

Caption: Mechanistic logic of Cu(II) chelation ensuring regioselective γ -Boc protection of Dab.

Experimental Protocol: A Self-Validating System

The following protocol is optimized for a 100 mmol scale. Every phase is designed to be self-validating, meaning the success of the step can be visually or analytically confirmed before proceeding.

Phase 1: Copper(II) Complexation
  • Dissolution: Dissolve L-2,4-diaminobutyric acid dihydrochloride (100 mmol) in 100 mL of distilled water.

  • Chelation: Add basic copper(II) carbonate ( CuCO3​⋅Cu(OH)2​ , 55 mmol, providing a slight excess of Cu) to the solution.

  • Thermal Activation: Reflux the mixture at 80°C for 2 hours.

    • Validation: The solution will transition to a deep, brilliant blue, visually confirming the formation of the Cu(II)-Dab complex.

  • Filtration: Filter the hot solution to remove unreacted, insoluble copper carbonate. Cool the filtrate to room temperature.

Phase 2: Regioselective γ -Boc Protection
  • pH Adjustment: To the deep blue filtrate, add sodium bicarbonate ( NaHCO3​ , 200 mmol) to buffer the solution to a pH of 8.5–9.0.

  • Solvent Addition: Dilute the aqueous layer with 100 mL of 1,4-dioxane to solubilize the incoming reagent.

  • Boc Addition: Dropwise, add a solution of Boc2​O (110 mmol) dissolved in 50 mL of dioxane over 30 minutes at 0°C to prevent thermal degradation of the anhydride.

  • Reaction: Stir at room temperature for 14 hours.

    • Validation: TLC (Ninhydrin stain) should indicate the complete disappearance of the free γ -amine.

Phase 3: Decomplexation (Copper Removal)
  • Sequestration: To release the α -amine, the copper must be stripped. Add EDTA disodium salt (110 mmol) to the reaction mixture. EDTA possesses a higher binding affinity for Cu(II) than the amino acid, effectively pulling the metal out of the chelate[2].

  • Alternative Method (Sulfide Precipitation): Adjust pH to 4.0 and introduce H2​S gas (or thioacetamide) to precipitate copper(II) sulfide (CuS).

    • Validation: The blue color will vanish, replaced by a dense black CuS precipitate. Filter through a Celite pad to yield a clear filtrate containing H-Dab(Boc)-OH.

Phase 4: α -Fmoc Protection
  • Basification: Adjust the pH of the aqueous filtrate containing H-Dab(Boc)-OH to 9.0 using 10% Na2​CO3​ . Cool to 0–5°C.

  • Fmoc Addition: Dissolve Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate, 95 mmol) in 100 mL of acetone. Add dropwise over 1 hour.

    • Causality: Fmoc-OSu is preferred over Fmoc-Cl as it is less prone to forming dipeptide byproducts and is more stable against rapid hydrolysis.

  • Reaction: Stir vigorously for 4 hours at room temperature, continuously monitoring and maintaining the pH at 8.5–9.0 with Na2​CO3​ .

Phase 5: Extraction & Purification
  • Organic Wash: Evaporate the acetone under reduced pressure. Wash the remaining aqueous phase with diethyl ether (2 x 100 mL) to extract unreacted Fmoc-OSu and non-polar byproducts.

  • Acidification: Carefully acidify the aqueous layer to pH 2.0–2.5 using 1 M HCl at 0°C.

    • Validation: A thick white precipitate of crude Fmoc-Dab(Boc)-OH will crash out of solution.

  • Extraction: Extract the product into ethyl acetate (3 x 150 mL). Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Crystallization: Recrystallize from an ethyl acetate/hexane gradient to yield pure Fmoc-Dab(Boc)-OH as a crystalline white powder.

Workflow Start L-2,4-Diaminobutyric Acid (Dab) Cu Phase 1: Cu(II) Complexation (CuCO3·Cu(OH)2) Start->Cu Boc Phase 2: γ-Boc Protection (Boc2O, NaHCO3) Cu->Boc Decomp Phase 3: Decomplexation (EDTA or H2S) Boc->Decomp Fmoc Phase 4: α-Fmoc Protection (Fmoc-OSu, Na2CO3) Decomp->Fmoc Purify Phase 5: Extraction & Purification (EtOAc, Crystallization) Fmoc->Purify End Fmoc-Dab(Boc)-OH (Target Compound) Purify->End

Caption: Step-by-step synthetic workflow from L-Dab to purified Fmoc-Dab(Boc)-OH.

Analytical Data & Quality Control

To ensure the synthesized Fmoc-Dab(Boc)-OH is suitable for high-fidelity Fmoc-SPPS, the final product must be validated against established physicochemical benchmarks[3].

ParameterSpecification TargetAnalytical Methodology
Appearance White to off-white powderVisual Inspection
Chemical Purity 99.0%RP-HPLC (Area % at 214 nm / 254 nm)
Enantiomeric Purity 99.5% (L-isomer)Chiral HPLC
Molecular Weight 440.49 g/mol ESI-MS ( [M+H]+ 441.5)
Optical Rotation [α]D20​=−14.0±2∘ Polarimetry ( c=1 in MeOH)
Assay (Titration) 98.0%Perchloric acid titration

References

  • MDPI. Application of Biotechnology and Chiral Technology Methods in the Production of Ectoine Enantiomers. Retrieved from[Link]

  • ACS Applied Bio Materials. Polydopamine-Mediated Antimicrobial Lipopeptide Surface Coating for Medical Devices. Retrieved from [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization and Application Workflow of 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid

Executive Summary In the development of advanced peptide therapeutics—particularly macrocyclic peptides and polymyxin antibiotics—the incorporation of non-canonical amino acids is critical for structural rigidification a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced peptide therapeutics—particularly macrocyclic peptides and polymyxin antibiotics—the incorporation of non-canonical amino acids is critical for structural rigidification and target specificity[1][2]. 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid , commonly referred to as Fmoc-Dab(Boc)-OH , is a highly versatile building block utilized extensively in Solid-Phase Peptide Synthesis (SPPS)[3][4].

This technical whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, MS, IR) of Fmoc-Dab(Boc)-OH. By bridging theoretical causality with empirical data, this guide establishes a self-validating framework for researchers to confirm the structural integrity of this critical reagent before committing to multigram-scale syntheses[4].

Physicochemical Profile

Before initiating spectroscopic validation, it is essential to establish the baseline physicochemical parameters of the molecule. The dual-protected nature of the 2,4-diaminobutyric acid (Dab) backbone allows for orthogonal deprotection strategies during complex peptide assembly[3].

PropertyValueCausality / Significance
Chemical Name 4-(Boc-amino)-2-(Fmoc-amino)butanoic acidIUPAC nomenclature defining the C4 backbone.
Common Abbreviation Fmoc-Dab(Boc)-OHStandard SPPS nomenclature.
CAS Registry Number 125238-99-5Unique identifier for the L-isomer[5].
Molecular Formula C₂₄H₂₈N₂O₆Determines exact mass calculations.
Molecular Weight 440.49 g/mol Used for stoichiometric calculations in coupling.
Exact Mass 440.1947 DaCritical for High-Resolution Mass Spectrometry (HRMS)[3].

Spectroscopic Data & Mechanistic Interpretation

To ensure scientific integrity, every batch of Fmoc-Dab(Boc)-OH must be validated. The following sections detail the expected spectroscopic profiles, explaining the underlying physical chemistry driving the observed signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for confirming the structural connectivity and purity of Fmoc-protected amino acids. DMSO- d6​ is the preferred solvent due to its ability to disrupt intermolecular hydrogen bonding, which otherwise causes severe line broadening in protected amino acids[6].

¹H NMR Data (400 MHz, DMSO- d6​ )

The proton spectrum is dominated by the highly shielded tert-butyl group and the deshielded Fmoc aromatic system.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality
1.37 Singlet (s)9HBoc −C(CH3​)3​ Highly shielded by the electron-donating alkyl environment.
1.65 – 1.90 Multiplet (m)2HDab β−CH2​ Diastereotopic protons split by adjacent α and γ protons.
2.90 – 3.05 Multiplet (m)2HDab γ−CH2​ Deshielded relative to β−CH2​ due to the adjacent Boc-carbamate nitrogen.
3.95 – 4.05 Multiplet (m)1HDab α−CH Strongly deshielded by both the carboxylic acid and Fmoc-carbamate groups.
4.20 – 4.30 Multiplet (m)3HFmoc CH & CH2​ The CH2​ is deshielded by the adjacent carbamate oxygen; the CH is deshielded by the fluorenyl rings.
6.80 Broad Triplet (br t)1HBoc NH Broadened due to quadrupolar relaxation of 14N and chemical exchange.
7.30 – 7.90 Multiplet (m)8HFmoc AromaticsExtensive π -electron delocalization creates a strong local magnetic field (ring current).
7.60 Doublet (d)1HFmoc NH Couples with the α−CH ; shifted downfield by the aromatic ring current.
~12.5 Broad Singlet (br s)1H COOH Highly deshielded due to extreme electron withdrawal and hydrogen bonding.
¹³C NMR Data (100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)Assignment
28.2 Boc −C(CH3​)3​
30.5 Dab β−CH2​
37.5 Dab γ−CH2​
46.7 Fmoc CH
51.5 Dab α−CH
65.6 Fmoc CH2​
77.5 Boc Quaternary Carbon −C(CH3​)3​
120.1 - 143.8 Fmoc Aromatic Carbons (Multiple peaks)
155.6, 156.1 Carbamate Carbonyls ( C=O for Fmoc and Boc)
173.8 Carboxylic Acid Carbonyl ( COOH )
Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in positive mode is utilized to confirm the exact mass. The Boc group is notoriously labile under MS conditions, providing a self-validating fragmentation pattern.

Ion Typem/z ValueInterpretation & Causality
[M+H]⁺ 441.2Protonated molecular ion.
[M+Na]⁺ 463.2Sodium adduct; common in ESI due to trace sodium in glassware/solvents.
[M-Boc+H]⁺ 341.1Diagnostic Fragment: In-source fragmentation often cleaves the Boc group (loss of isobutylene and CO2​ , Δ = 100 Da).
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, specifically differentiating the urethane (carbamate) linkages from the free carboxylic acid.

Wavenumber (cm⁻¹)Vibrational ModeStructural Correlation
3320 N-H StretchConfirms the presence of secondary amides (carbamates).
2975 C-H Stretch (Aliphatic)Corresponds to the tert-butyl and Dab backbone.
1715 C=O Stretch (Acid)Hydrogen-bonded carboxylic acid dimer.
1685 C=O Stretch (Urethane)The carbamate carbonyls absorb at a slightly lower frequency than free esters due to nitrogen lone-pair resonance.
1165 C-O StretchAssociated with the ester-like linkages in the protecting groups.

Standardized Analytical Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be employed when validating Fmoc-Dab(Boc)-OH.

Protocol A: High-Resolution ESI-MS Validation
  • Sample Preparation: Dissolve 1 mg of Fmoc-Dab(Boc)-OH in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Formic acid promotes efficient protonation, enhancing the [M+H]⁺ signal.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent Tune Mix) to calibrate the Time-of-Flight (TOF) analyzer to an accuracy of < 5 ppm.

  • Acquisition: Inject 2 μ L of the sample at a flow rate of 0.2 mL/min. Apply a capillary voltage of 3.0 kV.

  • Data Interpretation: Extract the chromatogram at m/z 441.20. Verify the isotopic distribution matches the theoretical model for C₂₄H₂₈N₂O₆ to rule out isobaric impurities.

Protocol B: Quantitative NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the compound into a clean glass vial.

  • Solvation: Add 600 μ L of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard). Sonicate for 60 seconds to ensure complete dissolution.

  • Acquisition Parameters: Transfer to a 5 mm NMR tube. Acquire the ¹H spectrum using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans. For ¹³C, use a 30° pulse, D1 of 2.0 seconds, and a minimum of 512 scans to achieve a high signal-to-noise ratio for the quaternary carbons.

  • Processing: Phase and baseline correct the spectrum. Calibrate the chemical shift using the TMS singlet at 0.00 ppm or the residual DMSO pentet at 2.50 ppm.

Application Workflow in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Dab(Boc)-OH is a critical building block in the synthesis of polymyxin analogs[2][3] and complex macrocyclic thioether peptides[4]. The orthogonal protection strategy allows the Fmoc group to be removed under basic conditions (piperidine) for backbone elongation, while the Boc group remains completely stable until the final global cleavage step under highly acidic conditions (Trifluoroacetic acid, TFA).

SPPS_Workflow N1 Peptidyl-Resin (Free N-Terminus) N2 Activation of Fmoc-Dab(Boc)-OH (DIC/HOBt or HATU/DIPEA) N1->N2 Add Reagents N3 Coupling Reaction (Amide Bond Formation) N2->N3 Activated Ester N4 Wash Step (DMF/DCM to Remove Reagents) N3->N4 Completion N5 Fmoc Deprotection (20% Piperidine in DMF) N4->N5 Base Addition N6 Next Cycle or Global Cleavage (TFA) N5->N6 Fmoc Removal

Workflow for Fmoc-Dab(Boc)-OH incorporation in Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Causality in the SPPS Cycle:
  • Activation: The carboxylic acid of Fmoc-Dab(Boc)-OH is converted into a highly reactive ester (e.g., using HATU/DIPEA)[4]. This overcomes the activation energy barrier for amide bond formation.

  • Coupling: The free amine on the resin-bound peptide attacks the activated ester via nucleophilic acyl substitution.

  • Deprotection: 20% Piperidine initiates a base-catalyzed β -elimination of the Fmoc group, liberating the α -amine of the newly added Dab residue for the next coupling cycle[3]. The Boc group on the γ -amine is completely inert to these basic conditions, preventing unwanted branching.

References

  • Methods for high-throughput synthesis and screening of peptide libraries. EPFL. Available at:[Link]

  • Structure–Interaction Relationship of Polymyxins with Lung Surfactant. ACS Publications. Available at:[Link]

  • Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). ACS Publications. Available at:[Link]

  • Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids: A Review. ACS Publications. Available at:[Link]

Sources

Exploratory

Advanced Physicochemical Profiling and Application Methodologies of Fmoc-Dab(Boc)-OH (CAS 125238-99-5)

An in-depth technical guide tailored for researchers, scientists, and drug development professionals. Executive Summary In the landscape of modern peptide engineering, the synthesis of cationic antimicrobial peptides (AM...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide tailored for researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of modern peptide engineering, the synthesis of cationic antimicrobial peptides (AMPs) and polymyxin mimetics requires precise structural control. Fmoc-Dab(Boc)-OH (CAS 125238-99-5), chemically known as Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid, is a non-naturally occurring, orthogonally protected amino acid derivative[1]. As a Senior Application Scientist, I rely on this building block to introduce L-2,4-diaminobutyric acid (Dab) residues into complex macrocycles. The Dab residue provides a critical primary amine side chain that, once deprotected, facilitates electrostatic interactions with the negatively charged lipopolysaccharides of Gram-negative bacterial membranes[2].

This whitepaper dissects the physicochemical properties, structural logic, and field-proven protocols for integrating Fmoc-Dab(Boc)-OH into solid-phase peptide synthesis (SPPS) workflows.

Physicochemical Profiling

The successful incorporation of Fmoc-Dab(Boc)-OH into a peptide chain depends heavily on its solubility and chiral integrity. Below is a consolidated physicochemical profile based on stringent quality control standards[1],[3],[4].

ParameterSpecification / ValueCausality & Application Impact
Chemical Name Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acidDefines the dual-protection strategy.
CAS Number 125238-99-5Unique registry identifier for procurement.
Molecular Formula C24H28N2O6Dictates mass spectrometric targeting.
Molecular Weight 440.49 g/mol Used for precise stoichiometric calculations.
Appearance White to light yellow crystalline solidDiscoloration indicates potential degradation.
Melting Point 54 - 56 °CLow melting point; requires strict thermal control.
Optical Rotation [a]D20 = -14.0 ± 2º (C=1 in MeOH)Validates chiral purity; prevents diastereomer formation.
Purity (HPLC) ≥ 99.5%Ensures high coupling efficiency in long sequences.
Storage Conditions 0 - 8 °CPrevents premature Boc-deprotection or Fmoc cleavage.

Expert Insight: The high lipophilicity imparted by the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups ensures excellent solubility in polar aprotic solvents like DMF and NMP. This is a non-negotiable trait for maintaining high local concentrations during the kinetically demanding coupling steps of SPPS.

Structural Logic: The Orthogonal Protection Strategy

The architectural brilliance of Fmoc-Dab(Boc)-OH lies in its orthogonal protection scheme. In peptide synthesis, orthogonality means that one protecting group can be removed under specific chemical conditions without affecting the other[2].

  • Nα-Fmoc Group: Base-labile. It is selectively removed using 20% piperidine in DMF to allow linear chain elongation[2].

  • Nγ-Boc Group: Acid-labile. It remains completely intact during the repeated basic cycles of SPPS, preventing unwanted branching at the gamma-amine. It is only removed during the final global cleavage using Trifluoroacetic acid (TFA)[2].

OrthogonalProtection A Fmoc-Dab(Boc)-OH (CAS 125238-99-5) B 20% Piperidine in DMF (Base-labile) A->B Step 1: SPPS Elongation C TFA / Scavengers (Acid-labile) A->C Step 2: Global Cleavage D N-α-Amine Deprotected (Ready for Chain Elongation) B->D E N-γ-Amine Deprotected (Ready for Target Interaction) C->E

Figure 1: Orthogonal deprotection logic of Fmoc-Dab(Boc)-OH in peptide synthesis.

Analytical Characterization & Quality Control

Before initiating a multi-week synthesis of a complex polymyxin mimetic, the integrity of the Fmoc-Dab(Boc)-OH building block must be validated. I employ the following self-validating LC-MS/HPLC protocol to confirm both chemical purity and structural identity[5],[6].

Protocol: LC-MS Purity and Identity Validation

  • Sample Preparation: Dissolve 1 mg of Fmoc-Dab(Boc)-OH in 1 mL of HPLC-grade Methanol.

  • Mobile Phase Setup:

    • Buffer A: 0.05% TFA in LC-MS grade water[6].

    • Buffer B: 0.05% TFA in LC-MS grade acetonitrile[6].

  • Gradient Elution: Run a linear gradient from 3% to 97% Buffer B over 30 minutes at a flow rate of 0.3 mL/min[5].

  • Dual-Wavelength Detection: Monitor UV absorbance at 214 nm (detects the amide/carbonyl backbone) and 254 nm (specifically detects the conjugated pi-system of the Fmoc fluorenyl ring)[5]. Causality: A peak at 214 nm lacking a 254 nm signal indicates a degraded, Fmoc-cleaved impurity.

  • Mass Spectrometry: Operate in positive ion mode (scan range 200–2000 m/z)[6]. The target peak must yield an [M+H]+ ion at m/z 441.5.

Application Workflow: Synthesis of Polymyxin Mimetic Peptides

Fmoc-Dab(Boc)-OH is the cornerstone for synthesizing broad-spectrum antibiotics, such as the polymyxin mimetic lead compound P1, which disrupts bacterial membranes without inducing drug resistance[2].

Below is the optimized, step-by-step methodology for coupling Fmoc-Dab(Boc)-OH onto a growing peptide chain anchored to a 2-Chlorotrityl chloride (CTC) resin[2],[7].

Step-by-Step Coupling Methodology:

  • Resin Preparation & Deprotection: Swell the peptide-bound CTC resin in DCM for 30 minutes. Treat the resin with 20% piperidine in DMF (2 × 10 mins) to remove the N-terminal Fmoc group of the preceding amino acid[2],[6]. Wash thoroughly with DMF (5 × 1 min).

  • Activation (Self-Validating Step): In a separate vial, dissolve 4 equivalents of Fmoc-Dab(Boc)-OH and 4 equivalents of HCTU (or DIC/HOBt) in a minimal volume of DMF/DCM (1:1, v/v)[2],[7]. Add 8 equivalents of DIPEA (Diisopropylethylamine)[7].

    • Causality: The mixture will turn pale yellow, confirming the formation of the active ester. HCTU is preferred over standard carbodiimides to minimize epimerization at the Dab alpha-carbon.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 1 to 2 hours[7].

  • Validation (Kaiser Test): Perform a Kaiser ninhydrin test. A yellow/colorless resin beads indicate complete coupling (absence of free primary amines). If blue, repeat Step 3.

  • Capping & Washing: Wash the resin with DMF (3 × 1 min). Cap any unreacted amines using Acetic Anhydride/DIPEA in DMF to prevent deletion sequences.

  • Cleavage (Post-Elongation): Once the full sequence is synthesized, release the peptide and globally deprotect the Boc groups using a cleavage cocktail of TFA/H2O/Triisopropylsilane (TIPS) (95/2.5/2.5) for 2 hours[2].

SPPSWorkflow N1 Peptide-Resin (N-terminal free) N2 Activation (HCTU / DIPEA) N1->N2 N3 Coupling (Fmoc-Dab(Boc)-OH) N2->N3 N4 Washing (DMF / DCM) N3->N4 N5 Fmoc Deprotection (20% Piperidine) N4->N5 N6 Next Cycle N5->N6

Figure 2: Step-by-step SPPS coupling cycle for incorporating Fmoc-Dab(Boc)-OH.

Handling, Safety, and Storage

  • Toxicity & Hazards: Fmoc-Dab(Boc)-OH is classified as irritating and corrosive. Direct exposure may cause severe irritation to the skin, eyes, and respiratory tract[1]. All handling must be conducted inside a certified fume hood using standard PPE (N95 respirator, nitrile gloves, and safety goggles)[3].

  • Storage: To maintain the ≥ 99.5% purity over its shelf life, the compound must be stored at 0 - 8 °C in a desiccated environment[4]. Exposure to ambient moisture and heat will lead to the gradual hydrolysis of the Boc group and premature degradation.

References

  • DOKUMEN.PUB. "Peptide Synthesis: Methods and Protocols[1st ed. 2020]". Methods in Molecular Biology. Available at: [Link][5]

  • ResearchGate. "Design and Evaluation of Novel Polymyxin Fluorescent Probes". ResearchGate Publications. Available at:[Link][6]

Sources

Foundational

Engineering Precision: The Role of 2,4-Diaminobutyric Acid (Dab) Derivatives in Advanced Peptide Design

Executive Summary In my tenure overseeing peptide drug discovery pipelines, the transition from canonical basic amino acids to non-canonical derivatives like L-2,4-diaminobutyric acid (Dab) has been a watershed moment fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In my tenure overseeing peptide drug discovery pipelines, the transition from canonical basic amino acids to non-canonical derivatives like L-2,4-diaminobutyric acid (Dab) has been a watershed moment for therapeutic index optimization. While Lysine and Arginine are the default choices for introducing positive charge in antimicrobial peptides (AMPs), their long aliphatic side chains often lead to off-target mammalian cell toxicity. This technical guide dissects the mechanistic causality, structure-activity relationships (SAR), and self-validating synthesis protocols required to harness Dab derivatives effectively in modern peptide design.

The Chemical Logic and Causality of Dab in Membrane Interactions

The functional superiority of Dab in specific therapeutic contexts stems directly from its molecular geometry. Dab is a non-genetically coded amino acid structurally homologous to Lysine, but it possesses only two methylene groups in its aliphatic side chain (compared to Lysine's four and Ornithine's three).

The Causality of the "Snorkel Effect": When an amphipathic peptide interacts with a bacterial lipid bilayer, basic amino acids exhibit the "snorkel effect." The hydrophobic aliphatic chain embeds into the lipid core, while the positively charged terminal amine "snorkels" up to the negatively charged aqueous interface. Because Dab has a shorter aliphatic chain, it forces the peptide backbone to sit much closer to the membrane surface compared to Lysine. This proximity induces severe local mechanical stress on the bacterial outer membrane (OM), leading to highly efficient membrane deformation and lysis without requiring deep, non-specific hydrophobic penetration that would otherwise lyse mammalian red blood cells[1].

OM_Disruption AMP Dab-Rich Peptide (e.g., Polymyxin) Electrostatic Electrostatic Binding (Dab NH3+ to Lipid A) AMP->Electrostatic Snorkel Snorkel Effect (Short aliphatic chain) AMP->Snorkel Displacement Mg2+/Ca2+ Displacement from Outer Membrane Electrostatic->Displacement Snorkel->Displacement Deformation Membrane Deformation & Cell Lysis Displacement->Deformation

Logical flow of outer membrane disruption by Dab-containing peptides.

Structure-Activity Relationship (SAR): The Polymyxin Paradigm

Polymyxins are last-resort lipopeptide antibiotics whose efficacy is entirely dependent on the spatial arrangement of five Dab residues. Recent have mapped exactly how the side-chain length of these residues dictates antibacterial activity[1].

  • Position-Specific Sensitivity: Elongating the side chains at positions Dab1 and Dab5 (e.g., mutating them to Ornithine) drastically reduces antibacterial activity, pushing the Minimum Inhibitory Concentration (MIC) above 32 μg/mL (clinical resistance)[1].

  • Mechanistic Insight: The OM deformation is highly sensitive to penetration depth. If the side chain is too long, the electrostatic interaction with Lipid A occurs without sufficient backbone insertion, failing to displace the stabilizing Mg²⁺/Ca²⁺ ions effectively. Conversely, shortening the Dab3 side chain actually enhances OM disruption[1].

Mitigating Off-Target Toxicity in De Novo AMPs

The primary bottleneck in AMP drug development is hemolytic activity (toxicity to red blood cells). By systematically replacing canonical basic amino acids with Dab, developers can drastically widen the therapeutic window.

As demonstrated in the , replacing Arginine residues with Dab resulted in a >186-fold decrease in hemolytic activity while maintaining potent antimicrobial efficacy against multidrug-resistant Acinetobacter baumannii[2].

Table 1: Comparative Properties of Cationic Amino Acids in Peptide Design
Amino AcidSide Chain Length (-CH₂-)Relative Conformational FlexibilityImpact on Hemolytic Activity (Toxicity)Impact on Gram-Negative OM Deformation
Arginine (Arg) 3 + GuanidinoVery HighVery High (Baseline)High
Lysine (Lys) 4HighHighModerate
Ornithine (Orn) 3ModerateModerateLow (Reduces activity at key positions)
Dab 2LowVery Low (>186-fold reduction) High (Optimal for Lipid A binding)
Dap 1Very LowExtremely LowModerate to Low

Data synthesized from comparative α-helical AMP and Polymyxin SAR studies.[1][2]

Experimental Methodology: Self-Validating SPPS of Dab-Peptides

To incorporate Dab into synthetic peptides, Fmoc-Dab(Boc)-OH is the industry-standard building block.

Causality of Reagent Choice: The orthogonal protection strategy is non-negotiable here. The Fmoc group protects the α-amine for step-wise backbone elongation, while the Boc (tert-butyloxycarbonyl) group protects the γ-amine of the Dab side chain. Boc is completely stable to the basic conditions of Fmoc deprotection (20% piperidine) but is readily cleaved by trifluoroacetic acid (TFA) during the final resin cleavage. If a less bulky or less acid-labile protecting group were used, the close proximity of the γ-amine to the activated carboxyl group during coupling would lead to rapid intramolecular lactamization (forming a 5-membered pyrrolidone ring), destroying the yield.

Self-Validating Protocol for Fmoc-Dab(Boc)-OH Incorporation

This protocol integrates with built-in validation gates to ensure system integrity[3].

Step 1: Resin Swelling & Deprotection

  • Swell 0.1 mmol of loaded Rink Amide resin in Dimethylformamide (DMF) for 1 hour.

  • Treat the resin with 20% piperidine in DMF (2 × 5 mins) to remove the N-terminal Fmoc group.

  • Wash thoroughly with DMF (5 × 1 min).

  • Validation Gate 1: Perform a Kaiser Test . A deep blue color confirms the presence of free primary amines. Proceed only if positive.

Step 2: Activation and Coupling

  • Weigh 0.5 mmol (5 equivalents) of Fmoc-Dab(Boc)-OH.

  • Dissolve the amino acid in DMF along with 0.5 mmol of Oxyma Pure and 0.5 mmol of N,N'-Diisopropylcarbodiimide (DIC). Causality: DIC/Oxyma is preferred over HATU/DIEA for Dab to minimize base-catalyzed epimerization.

  • Add the activated mixture to the resin and agitate for 60–90 minutes at room temperature.

  • Wash the resin with DMF (5 × 1 min).

  • Validation Gate 2: Perform a Kaiser Test . A yellow/colorless result confirms complete coupling. If slightly blue, perform a secondary coupling before proceeding.

Step 3: Global Cleavage and Characterization

  • Once the sequence is complete, cleave the peptide from the resin using a cocktail of TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5 v/v/v) for 2 hours. This step simultaneously removes the side-chain Boc group from the Dab residues.

  • Precipitate the crude peptide in cold diethyl ether and centrifuge.

  • Validation Gate 3: Analyze the crude precipitate via LC-MS to confirm the target mass and the absence of -18 Da (lactamization) or +100 Da (incomplete Boc removal) adducts.

SPPS_Workflow Start Resin Swelling (DMF, 1h) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Kaiser1 Kaiser Test (Verify Blue/Positive) Deprotect->Kaiser1 Couple Couple Fmoc-Dab(Boc)-OH (DIC/Oxyma Activation) Kaiser1->Couple Kaiser2 Kaiser Test (Verify Yellow/Negative) Couple->Kaiser2 Kaiser2->Deprotect Next AA Cleave TFA Cleavage & Global Deprotection Kaiser2->Cleave Sequence Complete

Self-validating SPPS workflow for synthesizing Dab-containing peptides.

Emerging Frontiers: Ultrashort Cationic Lipopeptides (USCLs)

Beyond traditional AMPs, Dab is driving innovation in the design of . Recent evaluations of Dab-rich USCLs (consisting of an aliphatic chain attached to a very short peptide headgroup) have demonstrated potent dual antimicrobial and anticancer properties[4].

For instance, the construct C14-Dab2-NH₂ utilizes the minimal viable charge radius of Dab to selectively target the anionic membranes of microbial and cancer cells while displaying negligible toxicity to normal, zwitterionic mammalian epithelial cells[4]. This structural simplicity, combined with high bioactivity, positions Dab-derivatives as highly scalable, cost-effective therapeutic agents for next-generation drug development.

References

  • Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins Source: JACS Au (ACS Publications) URL:[Link]

  • De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii Source: PubMed Central (NIH) URL:[Link]

  • Evaluation of l-2,4-diaminobutyric acid-based ultrashort cationic lipopeptides as potential antimicrobial and anticancer agents Source: Chemical Biology & Drug Design / PubMed URL:[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: University of California, Irvine (Nowick Lab) URL:[Link]

Sources

Exploratory

A Technical Guide to High-Purity Fmoc-Dab(Boc)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of Fmoc-Dab(Boc)-OH, a critical building block in modern peptide synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of Fmoc-Dab(Boc)-OH, a critical building block in modern peptide synthesis. We will explore the nuances of sourcing high-purity material, the profound impact of that purity on synthesis outcomes, and best practices for its qualification and application in Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Strategic Importance of Fmoc-Dab(Boc)-OH in Peptide Chemistry

(Nα)-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid, or Fmoc-Dab(Boc)-OH, is a non-proteinogenic amino acid derivative that has become indispensable for the synthesis of complex and functionally diverse peptides.[1] Its structure, featuring a four-carbon backbone with amino groups at the alpha and gamma positions, allows for the introduction of unique structural motifs and functionalities into a peptide sequence. The orthogonal protection scheme, with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the acid-labile tert-butyloxycarbonyl (Boc) group on the side-chain γ-amino group, is central to its utility in Fmoc-based SPPS.[] This arrangement permits the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected, preventing unwanted branching.

The incorporation of Dab residues can impart peptides with enhanced biological activity, improved stability, and novel conformational constraints.[1] These properties are highly sought after in the development of therapeutic peptides, from antimicrobial agents to cancer therapeutics.[3]

The Imperative of High Purity: A Deeper Look into the Consequences of Impurities

In the iterative process of SPPS, the purity of each building block is paramount. Even seemingly minor impurities in Fmoc-Dab(Boc)-OH can accumulate with each coupling cycle, leading to a cascade of undesirable side products that are often difficult and costly to remove from the final crude peptide. The pursuit of high-purity Fmoc-Dab(Boc)-OH is therefore not a matter of academic perfectionism, but a critical factor in ensuring the success and reproducibility of peptide synthesis.

Common impurities in Fmoc-amino acids and their detrimental effects on SPPS include:

  • Residual Free Amino Acids: The presence of unprotected Dab can lead to the double insertion of the amino acid into the peptide sequence, resulting in a peptide with an incorrect mass and altered biological properties.[4]

  • Dipeptide Impurities (Fmoc-Dab-Dab-OH): Formed during the synthesis of the Fmoc-amino acid itself, these impurities will be incorporated as a single unit, leading to sequence errors.[4]

  • β-Alanine Adducts: These can arise from the rearrangement of the Fmoc-introducing reagent and result in the incorporation of an incorrect amino acid.[5]

  • Enantiomeric Impurities (D-isomer): The presence of the D-enantiomer of Fmoc-Dab(Boc)-OH will lead to the formation of diastereomeric peptides. These are often notoriously difficult to separate by standard purification techniques like reverse-phase HPLC and can significantly impact the peptide's three-dimensional structure and biological activity.[5]

  • Acetic Acid: A seemingly innocuous impurity, residual acetic acid from the manufacturing process can act as a capping agent, prematurely terminating peptide chain growth and leading to a higher proportion of truncated sequences.[4]

The unique structure of Dab, with its two reactive amino groups, presents specific challenges. Incomplete protection during the synthesis of Fmoc-Dab(Boc)-OH can lead to a host of side reactions during SPPS, underscoring the need for rigorous quality control by the supplier.[1]

Commercial Suppliers of High-Purity Fmoc-Dab(Boc)-OH: A Comparative Analysis

A number of reputable chemical suppliers offer Fmoc-Dab(Boc)-OH for research and commercial applications. The table below provides a comparative overview of some of the key players in the market, with a focus on their stated purity specifications. It is crucial for researchers to not only consider the headline purity figure but also to request and scrutinize the Certificate of Analysis (CoA) for each batch to understand the full impurity profile.

SupplierProduct NameCAS NumberStated Purity (by HPLC unless specified)Additional Information
Sigma-Aldrich (Novabiochem®) Fmoc-Dab(Boc)-OH125238-99-5≥97.0%[6]Novabiochem® is a well-regarded brand in peptide synthesis reagents. Their CoAs often provide detailed information on enantiomeric purity and other quality control tests.[7]
Chem-Impex International Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid125238-99-5≥99.5% (HPLC, Chiral purity)[8]Offers a high-purity grade with specific mention of chiral purity.
Bachem Fmoc-Dab(Boc)-OH125238-99-5Information available upon request.A leading manufacturer of peptides and complex organic molecules, known for its high-quality products.
Aapptec Fmoc-Dab(Boc)-OH125238-99-5Lot-specific data available on CoA.[9]Specializes in peptides and related reagents.
NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-Dab(Boc)-OH125238-99-5High purity, with a focus on optimized synthesis and purification methods.[10]A direct manufacturer based in China.
MySkinRecipes Fmoc-D-Dab(Boc)-OH114360-56-4≥95%Note: This is the D-isomer.

Disclaimer: This table is for informational purposes only and is based on publicly available data at the time of writing. Researchers should always verify the specifications directly with the supplier before purchase.

Incoming Quality Control: A Protocol for Self-Validation

Upon receiving a new batch of Fmoc-Dab(Boc)-OH, it is prudent to perform in-house quality control to verify the supplier's specifications and ensure the material is suitable for your intended application.

Analytical Methods for Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the chemical purity of Fmoc-amino acids. A reverse-phase (RP) C18 column is typically used with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA).

  • Chiral HPLC: To determine the enantiomeric purity, a specialized chiral stationary phase is required. This is a critical analysis as diastereomeric peptides resulting from enantiomeric contamination can be very difficult to separate.

  • Mass Spectrometry (MS): To confirm the identity of the compound by verifying its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule and may reveal the presence of certain impurities.

Recommended QC Workflow

The following diagram illustrates a recommended workflow for the quality control of incoming Fmoc-Dab(Boc)-OH.

QC_Workflow cluster_0 Incoming Material cluster_1 Initial Checks cluster_2 Analytical Testing cluster_3 Decision Receive Receive Fmoc-Dab(Boc)-OH Visual Visual Inspection (Color, Form) Receive->Visual CoA_Review Review Certificate of Analysis Receive->CoA_Review HPLC RP-HPLC for Chemical Purity Visual->HPLC CoA_Review->HPLC Chiral_HPLC Chiral HPLC for Enantiomeric Purity HPLC->Chiral_HPLC MS Mass Spectrometry (Identity) Chiral_HPLC->MS Decision Accept or Reject Batch MS->Decision

Caption: Recommended workflow for the quality control of incoming Fmoc-Dab(Boc)-OH.

Best Practices for the Use of Fmoc-Dab(Boc)-OH in SPPS

The following is a generalized protocol for the manual coupling of Fmoc-Dab(Boc)-OH in SPPS. It is important to note that optimization may be required depending on the specific peptide sequence and the solid support used.

Reagents and Materials
  • Fmoc-Dab(Boc)-OH

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Step-by-Step Coupling Protocol
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 3-5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Dab(Boc)-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the solution and vortex briefly.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time may be extended.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

  • Kaiser Test: Perform a second Kaiser test to confirm the completion of the coupling reaction (a negative test will result in a yellow/orange color). If the test is positive, a second coupling may be necessary.

SPPS Workflow Diagram

The following diagram illustrates a single coupling cycle in Fmoc-based SPPS.

SPPS_Cycle Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Kaiser1 Kaiser Test (Positive) Washing1->Kaiser1 Activation Activate Fmoc-Dab(Boc)-OH (Coupling Reagent + Base) Kaiser1->Activation Coupling Coupling Reaction Kaiser1->Coupling Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Kaiser2 Kaiser Test (Negative) Washing2->Kaiser2 NextCycle Proceed to Next Cycle Kaiser2->NextCycle

Caption: A single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion: A Foundation for Successful Peptide Synthesis

The successful synthesis of complex peptides hinges on the quality of the starting materials. High-purity Fmoc-Dab(Boc)-OH is not merely a desirable attribute but a fundamental prerequisite for achieving high yields of the target peptide with a manageable impurity profile. By carefully selecting a reputable supplier, implementing a robust in-house quality control program, and adhering to best practices in SPPS, researchers can harness the full potential of this versatile building block to advance their scientific and drug development objectives.

References

  • LifeTein. (2026, February 26). Unusual Amino Acids: 2,4-Diaminobutyric Acid (Dab). LifeTein Peptide Blog. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 203–213. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Fmoc-Dab(Boc)-OH: Properties, Synthesis, and Suppliers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
  • Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore. [Link]

  • Galvita, V. V., & Kappe, C. O. (2020). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. CHIMIA International Journal for Chemistry, 74(10), 784–790. [Link]

  • Aapptec. Fmoc-Dab(Boc)-OH, CAS 125238-99-5. Aapptec. [Link]

  • Rosi, F., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 9(16), 5549–5564. [Link]

  • Cipolla, L., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(6), 1957-1970. [Link]

  • Oregon State University. The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of Fmoc-Dab(Boc)-OH in the Synthesis of Bioactive Peptides: A Senior Application Scientist's Guide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Utility of Diaminobutyric Acid in Peptide Scaffolds In the landscape of therapeutic peptide development, the incorporation...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Utility of Diaminobutyric Acid in Peptide Scaffolds

In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing biological activity, stability, and structural diversity. Among these, 2,4-diaminobutyric acid (Dab) has emerged as a particularly versatile building block.[1] Its short side chain terminating in a primary amine provides a strategic point for molecular modifications, including cyclization, branching, and conjugation.

This guide focuses on the practical application of Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid, or Fmoc-Dab(Boc)-OH, a differentially protected Dab derivative that is instrumental in modern Solid-Phase Peptide Synthesis (SPPS).[2] The orthogonal nature of the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group offers the synthetic chemist precise control over the selective deprotection and subsequent functionalization of the α- and γ-amino groups, respectively.[] This allows for the intricate molecular architecture required for many bioactive peptides.

We will delve into the causality behind the experimental choices when using Fmoc-Dab(Boc)-OH, providing detailed, field-proven protocols for its incorporation and subsequent manipulation. This guide is designed to be a self-validating system, grounding its recommendations in established chemical principles and authoritative literature.

The Core Principle: Orthogonal Protection in Action

The power of Fmoc-Dab(Boc)-OH lies in its adherence to the principle of orthogonal protection. In SPPS, this means that one protecting group can be removed under conditions that leave the other, as well as the resin linkage and other side-chain protecting groups, completely intact.[4] This selectivity is paramount for complex peptide synthesis.

The Fmoc group, protecting the α-amino group, is readily cleaved by a secondary amine base, typically piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[] Conversely, the Boc group, safeguarding the γ-amino group of the Dab side chain, is stable to these basic conditions but is efficiently removed by moderately strong acids, most commonly trifluoroacetic acid (TFA).[4][6]

This differential lability allows for two distinct synthetic pathways after the incorporation of Fmoc-Dab(Boc)-OH into a growing peptide chain:

  • Linear Chain Elongation: The Fmoc group is removed to expose the α-amino group for coupling with the next amino acid in the sequence. The Boc group on the Dab side chain remains in place.

  • Side-Chain Modification: After the peptide chain is assembled, the Boc group on the Dab side chain can be selectively removed on-resin to allow for cyclization, branching, or the attachment of other molecules, while the rest of the peptide remains protected.

Caption: Orthogonal deprotection strategy for Fmoc-Dab(Boc)-OH in SPPS.

Application I: Synthesis of Cyclic Peptides via Lactam Bridge Formation

A primary application of Fmoc-Dab(Boc)-OH is in the synthesis of cyclic peptides, where the Dab side chain forms a lactam bridge with the side chain of an acidic amino acid, such as aspartic acid (Asp) or glutamic acid (Glu).[7] This conformational constraint can significantly enhance a peptide's biological activity, proteolytic stability, and receptor binding affinity.[8]

Experimental Protocol: On-Resin Cyclization

This protocol outlines the synthesis of a head-to-side-chain cyclized peptide using Fmoc-Dab(Boc)-OH and an orthogonally protected aspartic acid derivative, Fmoc-Asp(OAll)-OH. The allyl (All) ester is selectively removed using a palladium catalyst, allowing for on-resin lactam bridge formation.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-Dab(Boc)-OH and Fmoc-Asp(OAll)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF

  • Allyl deprotection solution: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), PhSiH₃ (phenylsilane) in DCM (dichloromethane)

  • Wash solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (triisopropylsilane)

Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Linear Peptide Assembly:

    • Perform standard Fmoc-SPPS cycles of deprotection (20% piperidine/DMF) and coupling (Fmoc-amino acid/HBTU/DIPEA in DMF) to assemble the linear peptide sequence.

    • Incorporate Fmoc-Dab(Boc)-OH and Fmoc-Asp(OAll)-OH at the desired positions.

  • Selective Side-Chain Deprotection:

    • After assembly of the linear peptide, wash the resin thoroughly with DCM.

    • To remove the Asp side-chain allyl group, treat the resin with a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and PhSiH₃ (15 equivalents) in DCM for 30 minutes. Repeat this step once.

    • Wash the resin with DCM (3x) and DMF (3x).

    • To remove the Dab side-chain Boc group, treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x), followed by a neutralization wash with 10% DIPEA in DMF.

  • On-Resin Cyclization (Lactam Bridge Formation):

    • Add a solution of HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.

    • Agitate the reaction mixture at room temperature for 4-24 hours. The progress of the cyclization can be monitored by taking a few resin beads, cleaving the peptide, and analyzing by LC-MS.

  • Final Deprotection and Cleavage:

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x), and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA/2.5% H₂O/2.5% TIS) for 2-3 hours to cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the cyclic peptide by reverse-phase HPLC.

Lactam_Bridge_Workflow cluster_SPPS Linear Peptide Synthesis cluster_Deprotection Selective Deprotection cluster_Cyclization_Cleavage Cyclization & Cleavage Resin Fmoc-Rink Amide Resin Linear_Peptide Assemble Linear Peptide (Fmoc-SPPS) ...Asp(OAll)...Dab(Boc)... Resin->Linear_Peptide Allyl_Removal Remove Allyl Group (Pd(PPh₃)₄, PhSiH₃) Linear_Peptide->Allyl_Removal Boc_Removal Remove Boc Group (TFA/DCM) Allyl_Removal->Boc_Removal Cyclization On-Resin Cyclization (HBTU/DIPEA) Boc_Removal->Cyclization Cleavage Cleavage & Global Deprotection (TFA Cocktail) Cyclization->Cleavage Purification HPLC Purification Cleavage->Purification

Caption: Workflow for on-resin lactam bridge formation using Fmoc-Dab(Boc)-OH.

Application II: Synthesis of Polymyxin B Analogues

Polymyxins are a class of cyclic lipopeptides that serve as last-resort antibiotics against multidrug-resistant Gram-negative bacteria.[9] Their structure contains multiple Dab residues, which are crucial for their antibacterial activity.[10] Fmoc-Dab(Boc)-OH is a key building block in the solid-phase synthesis of polymyxin B and its analogues, enabling the precise assembly of the cyclic core and the linear tripeptide chain.[11]

The synthesis of polymyxin analogues often involves a combination of on-resin cyclization and subsequent elaboration of the N-terminus.[11] The use of Fmoc-Dab(Boc)-OH allows for the step-wise addition of the Dab residues in the cyclic part, while other orthogonally protected Dab derivatives can be used for the linear segment if differential modification is required.[12]

Key Considerations in Polymyxin Synthesis:
  • Racemization: Arginine and other residues can be prone to racemization during activation. The choice of coupling reagents and conditions is critical to maintain stereochemical integrity.[13]

  • Side Reactions: Aspartimide formation can be a significant side reaction, particularly when Asp is present in the sequence.[14] Careful selection of protecting groups and coupling conditions can mitigate this.

  • Purification: The high number of basic Dab residues in polymyxins can make purification challenging. A well-optimized HPLC gradient is essential for obtaining a pure product.

ParameterCondition/ReagentRationale
Resin 2-Chlorotrityl chloride resinAllows for cleavage of the protected peptide, enabling solution-phase cyclization if desired.
Coupling HATU/DIPEA or COMU/DIPEAHighly efficient coupling reagents that minimize racemization, crucial for complex peptides.
Fmoc Deprotection 20% Piperidine in DMFStandard, effective removal of the Fmoc group.
Boc Deprotection 1-2% TFA in DCMFor selective on-resin removal of Boc from the Dab side chain.
Final Cleavage TFA/TIS/H₂O (e.g., 95:2.5:2.5)Standard cocktail for cleavage from the resin and removal of acid-labile side-chain protecting groups.

Table 1: Recommended Reagents and Conditions for Polymyxin Analogue Synthesis.

Causality in Experimental Choices: Why Specific Reagents and Conditions are Used

  • Choice of Coupling Reagent (HBTU/HATU): Uronium/aminium-based coupling reagents like HBTU and HATU are preferred over carbodiimides (e.g., DCC) for complex syntheses because they are faster, more efficient, and less prone to causing racemization, especially for sterically hindered amino acids.[]

  • Use of DIPEA: This non-nucleophilic base is used to activate the carboxyl group of the incoming amino acid and to neutralize the protonated N-terminus of the peptide-resin after Fmoc deprotection. Its steric bulk prevents it from causing significant premature Fmoc removal.

  • Scavengers in the Cleavage Cocktail (TIS): During the final TFA-mediated cleavage, reactive carbocations are generated from the cleavage of Boc and other tert-butyl-based protecting groups. Scavengers like triisopropylsilane (TIS) are essential to trap these carbocations, preventing them from reattaching to sensitive residues like tryptophan and methionine.[6]

Conclusion

Fmoc-Dab(Boc)-OH is a powerful and versatile tool in the synthesis of bioactive peptides. Its orthogonal protecting groups provide the synthetic chemist with the precision required to construct complex molecular architectures, from conformationally constrained cyclic peptides to intricate natural products like polymyxins. A thorough understanding of the underlying chemical principles and the rationale behind the choice of reagents and reaction conditions is paramount for the successful application of this important building block in research and drug development.

References

  • Arias, M., et al. (2018). De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii. Journal of Medicinal Chemistry.
  • Góngora-Benítez, M., et al. (2024).
  • MySkinRecipes. Fmoc-D-Dab(Boc)-OH. Available at: [Link]

  • Scolaro, L. M., et al. (2009). Evidences of complex formation between DABA-based nucleo-gamma-peptides with alternate configuration backbone. Journal of Peptide Science.
  • AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Available at: [Link]

  • LifeTein. (2026). Unusual Amino Acids: 2,4-Diaminobutyric Acid (Dab). Available at: [Link]

  • Butler, M. S., et al. (2019). Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206. Journal of Medicinal Chemistry.
  • ResearchGate. Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Available at: [Link]

  • Velkov, T., et al. (2019). Structure-Function Studies of Polymyxin B Lipononapeptides. Molecules.
  • Broadhurst, R., et al. (2020). Direct modifications of the cyclic peptide Polymyxin B leading to analogues with enhanced in vitro antibacterial activity. RSC Medicinal Chemistry.
  • Torres, M. D. T., et al. (2023). Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). Molecules.
  • P3 BioSystems. Fmoc-Dab(Boc)-OH. Available at: [Link]

  • Development of polymyxin B derivatives incorporating uncommon amino acids: synthesis and antimicrobial activity. (2023). Frontiers in Chemistry.
  • Wessolowski, A., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology.
  • Wu, Z., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Organic & Biomolecular Chemistry.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Roberts, K. D., et al. (2024). Recent Advances in the Development of Polymyxin Antibiotics: 2010–2023. Journal of Medicinal Chemistry.
  • Loidl, G., et al. (2008). On-Resin Peptide Cyclization.
  • Wu, Z., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry.
  • D'Souza, C., et al. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. Journal of Visualized Experiments.
  • Vasan, D., et al. (2016). Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. Bioorganic & Medicinal Chemistry Letters.
  • Zikou, E., et al. (2020).
  • Wan, F., et al. (2023). Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv.
  • ResearchGate. A. Different strategies to anchor the lysine side‐chain to a resin... Available at: [Link]

  • GL Biochem (Shanghai) Ltd. (2016). Synthetic method of Fmoc-Dab(Boc)-OH.
  • Wu, Z., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Fmoc-Dab(Boc)-OH: Properties, Synthesis, and Suppliers. Available at: [Link]

  • Houston, M. E., Jr, & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers.
  • Mesa Labs. SPPS Tips For Success Handout. Available at: [Link]

  • PubChem. 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Cyclic Peptides Utilizing 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid[Fmoc-Dab(Boc)-OH]

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Peptide Chemistry. Executive Summary & Chemical Biology Context The development of macrocyclic peptides—particularly antimicrobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Peptide Chemistry.

Executive Summary & Chemical Biology Context

The development of macrocyclic peptides—particularly antimicrobial peptides (AMPs) like polymyxins and colistin mimetics—relies heavily on the precise construction of lactam bridges. 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid , commonly designated as Fmoc-Dab(Boc)-OH , is a non-proteinogenic amino acid building block essential for introducing 2,4-diaminobutyric acid (Dab) residues into a peptide sequence.

Unlike standard linear peptides, cyclic lipopeptides utilize the γ -amino group of the Dab residue to form a covalent macrolactam ring with the C-terminal carboxylate, conferring profound metabolic stability, conformational rigidity, and enhanced binding affinity to bacterial Lipid A targets[1]. This guide delineates the mechanistic rationale, orthogonal protection strategies, and validated protocols for deploying Fmoc-Dab(Boc)-OH in the synthesis of cyclic peptides.

Mechanistic Rationale: Why Fmoc-Dab(Boc)-OH?

The Causality of Chain Length in Macrocyclization

The selection of a diamino acid for cyclization is not arbitrary; it is dictated by the desired ring size and the target's binding pocket. Dab possesses a two-carbon side chain, making it shorter than Ornithine (Orn, three carbons) and Lysine (Lys, four carbons).

  • Structural Causality: The shorter γ -amino side chain of Dab restricts the conformational degrees of freedom in the resulting macrocycle. This rigidity is mechanistically responsible for the high affinity of polymyxin analogs to the phosphate groups of Lipid A on Gram-negative bacterial membranes. A longer side chain (e.g., Lysine) increases the entropic penalty of binding and often results in a loss of antimicrobial efficacy.

Orthogonal Protection Strategy

Fmoc-Dab(Boc)-OH employs an Fmoc/Boc orthogonal protection scheme :

  • α -Amine (Fmoc): Base-labile (cleaved by 20% Piperidine). This allows for standard, iterative Solid-Phase Peptide Synthesis (SPPS) chain elongation[1].

  • γ -Amine (Boc): Acid-labile (cleaved by high concentrations of Trifluoroacetic Acid, TFA).

Strategic Consequence: Because the Boc group is cleaved simultaneously with the global cleavage of the peptide from standard resins (e.g., Wang or Rink Amide), Fmoc-Dab(Boc)-OH is specifically deployed when solution-phase cyclization is planned post-cleavage, or when the Dab residue is located in the linear exocyclic tail of the peptide[1][2]. If on-resin cyclization via the Dab side-chain is required, an Fmoc-Dab(Alloc)-OH or Fmoc-Dab(Mtt)-OH derivative is typically substituted to allow side-chain deprotection while the peptide remains resin-bound[3].

ProtectionLogic N1 Fmoc-Dab(Boc)-OH (Starting Material) N2 20% Piperidine / DMF (Base Treatment) N1->N2 Step 1: N-terminal Deprotection N4 α-Amine Free (Ready for SPPS Elongation) N2->N4 Allows Chain Assembly N3 TFA Cleavage Cocktail (Acid Treatment) N5 γ-Amine Free (Ready for Macrolactamization) N3->N5 Removes Boc & Resin N4->N3 Step 2: Global Cleavage

Caption: Orthogonal deprotection logic of Fmoc-Dab(Boc)-OH dictating solution-phase cyclization.

Quantitative Data: Diamino Acid Comparison

To select the correct building block for your cyclic peptide, compare the side-chain properties summarized in the table below:

Building BlockSide-Chain LengthProtecting GroupCleavage ConditionPrimary Application / Target
Fmoc-Dab(Boc)-OH 2 Carbons ( γ -amine)Boc95% TFAPolymyxin/Colistin mimetics[1], rigid macrocycles.
Fmoc-Orn(Boc)-OH 3 Carbons ( δ -amine)Boc95% TFAIntermediate flexibility; somatostatin analogs[3].
Fmoc-Lys(Boc)-OH 4 Carbons ( ϵ -amine)Boc95% TFAHighly flexible loops; generic lactam bridges.
Fmoc-Dab(Mtt)-OH 2 Carbons ( γ -amine)Mtt1-2% TFAOn-resin cyclization of rigid macrocycles.

Experimental Protocols: Synthesis & Cyclization

The following self-validating protocol outlines the synthesis of a generic cyclic lipopeptide utilizing Fmoc-Dab(Boc)-OH, culminating in a high-dilution solution-phase macrolactamization.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Assembly

Mechanistic Note: We utilize 2-Chlorotrityl chloride (2-CTC) resin to prevent diketopiperazine formation at the C-terminus and to allow for mild cleavage if fragment condensation is later desired, though standard TFA cleavage will be used here to remove the Boc group[1][4].

  • Resin Swelling: Swell 0.1 mmol of 2-CTC resin (loading ~0.8 mmol/g) in Dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve the C-terminal Fmoc-amino acid (2.0 eq) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq) in dry DCM. Add to the resin and agitate for 2 hours at room temperature (RT).

  • Capping: Cap unreacted resin sites using DCM/Methanol/DIPEA (17:2:1, v/v/v) for 30 minutes. Wash thoroughly with DCM (3x) and N,N-Dimethylformamide (DMF) (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes[2]. Wash with DMF (5x).

  • Coupling of Fmoc-Dab(Boc)-OH:

    • Pre-activate Fmoc-Dab(Boc)-OH (4.0 eq) with HCTU or HATU (3.9 eq) and DIPEA (8.0 eq) in DMF for 3 minutes[1].

    • Add the activated mixture to the resin and agitate for 60 minutes.

    • Quality Control: Perform a Kaiser test. A negative result (yellow) indicates complete coupling. If positive (blue), repeat the coupling step.

  • Chain Elongation: Repeat deprotection and coupling steps for the remainder of the linear sequence.

Protocol B: Global Cleavage and Boc Removal

Mechanistic Note: The cleavage cocktail must contain scavengers to trap reactive carbocations generated from the tert-butyl (Boc) and other protecting groups, preventing irreversible re-alkylation of the peptide[3].

  • Preparation: Wash the fully assembled resin-bound peptide with DCM (5x) and dry under vacuum for 1 hour.

  • Cleavage Cocktail: Prepare a fresh solution of TFA / Triisopropylsilane (TIPS) / H₂O in a ratio of 95:2.5:2.5 (v/v/v)[1][4].

  • Cleavage Reaction: Add 5 mL of the cocktail per gram of resin. Agitate gently for 2.5 hours at RT.

  • Precipitation: Filter the resin and collect the flow-through. Add the cleavage solution dropwise into 40 mL of ice-cold diethyl ether[3].

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the peptide pellet twice more with cold ether, and dry under a stream of nitrogen. The peptide now possesses a free γ -amine at the Dab residue and a free C-terminal carboxylate.

Protocol C: Solution-Phase Macrolactamization

Mechanistic Note: Cyclization must be performed under high-dilution conditions (typically 1-5 mM). Causality: High dilution thermodynamically favors intramolecular ring closure (first-order kinetics) over intermolecular oligomerization (second-order kinetics)[4].

  • Dissolution: Dissolve the crude, fully deprotected linear peptide in a large volume of anhydrous DMF to achieve a final peptide concentration of 1.0 mM.

  • Activation: To the stirring solution, add HATU (1.5 eq) and HOAt (1.5 eq). Note: HOAt is critical here; its pyridine nitrogen provides a neighboring group effect that accelerates the cyclization of sterically hindered, short-chain Dab macrocycles.

  • Base Addition: Add DIPEA (4.0 to 6.0 eq) dropwise to initiate the reaction. Adjust the apparent pH to ~8.0.

  • Monitoring: Stir at RT for 12–24 hours. Monitor the disappearance of the linear precursor via LC-MS.

  • Quenching & Purification: Once complete, concentrate the solution under reduced pressure. Purify the cyclic peptide via Preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the pure fractions[3].

ExperimentalWorkflow S1 Resin Loading (2-CTC Resin) S2 SPPS Assembly (incorporating Dab) S1->S2 Iterative SPPS S3 Global Cleavage (95% TFA Cocktail) S2->S3 Boc/Resin Removal S4 Ether Precipitation (Crude Linear Peptide) S3->S4 Isolation S5 High-Dilution Macrolactamization S4->S5 HATU/DIPEA in DMF

Caption: End-to-end workflow from SPPS assembly to high-dilution solution-phase cyclization.

Troubleshooting & Quality Control

  • Issue: High levels of linear dimers/oligomers during cyclization.

    • Causality: The concentration of the linear peptide is too high, favoring intermolecular collisions.

    • Solution: Increase the volume of DMF to lower the peptide concentration to 0.5 mM. Ensure DIPEA is added slowly (e.g., via syringe pump) to keep the concentration of the activated species extremely low.

  • Issue: Incomplete coupling of Fmoc-Dab(Boc)-OH during SPPS.

    • Causality: Steric hindrance from the bulky Boc protecting group on the short two-carbon side chain.

    • Solution: Perform a double coupling step (2 x 45 mins) using a highly reactive coupling reagent like COMU or HATU, and elevate the reaction temperature to 50°C if using an automated microwave synthesizer[2].

References

  • Su, Ma, et al. (2019). Fmoc-Dab(Boc)-OH Used in the Synthesis of Polymyxin Mimetic Peptide. Chemical Communications, 55(87), 13104-13107. 1

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Orn(Boc)-OH.3

  • ACS Publications. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS).2

  • BenchChem. (2025). Application Notes and Protocols: On-Resin Peptide Cyclization using Fmoc-D-Lys(Fmoc)-OH.4

Sources

Method

Application Note: Advanced RP-HPLC Purification of Fully Protected Peptides Containing Fmoc-Dab(Boc)-OH

Executive Summary & Mechanistic Context The amino acid derivative Fmoc-Dab(Boc)-OH (N-α-Fmoc-N-γ-Boc-L-2,4-diaminobutyric acid) is a critical building block in the development of antimicrobial lipopeptides, including 1[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The amino acid derivative Fmoc-Dab(Boc)-OH (N-α-Fmoc-N-γ-Boc-L-2,4-diaminobutyric acid) is a critical building block in the development of antimicrobial lipopeptides, including 1[1] and2[2]. In advanced solid-phase peptide synthesis (SPPS), researchers frequently employ fragment condensation strategies or require fully protected linear precursors for3[3].

Purifying these fully protected intermediate fragments—where both the base-labile Fmoc and acid-labile Boc groups must be retained—presents a complex chromatographic challenge. This Application Note details a self-validating Preparative RP-HPLC protocol designed to overcome extreme hydrophobicity, prevent premature deprotection, and maximize target recovery.

Mechanistic Challenges in Protected Peptide Purification

  • Extreme Hydrophobicity and Aggregation: The simultaneous presence of the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups drastically increases the peptide's lipophilicity. Fully protected peptides lack the free amines and carboxylates that normally provide aqueous solubility, leading to severe intermolecular hydrogen bonding and4[4].

  • Dual Lability (The pH Tightrope): The Fmoc group is cleaved under basic conditions (e.g., secondary amines, pH > 8), while the Boc group is highly susceptible to acidic cleavage. Standard RP-HPLC methods utilize 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). While short analytical runs in 0.1% TFA are generally tolerated, prolonged exposure during preparative fraction collection and subsequent lyophilization concentrates the TFA, frequently resulting in the 5[5].

  • Stationary Phase Entrapment: Standard high-density C18 columns often cause irreversible adsorption of bulky, protected fragments. Scaling up from analytical to preparative HPLC requires careful selection of the stationary phase to prevent 6[6].

Chromatographic Method Design & Causality

To engineer a robust purification system, the following parameters must be strictly controlled:

  • Stationary Phase: Transition from C18 to a C8 or Polymeric (PLRP-S) column. Polymeric columns (e.g., 100 Å to 300 Å pore size) offer superior mass transfer for hydrophobic peptides and prevent the 6[6] often seen with long-chain silica phases.

  • Mobile Phase: Replace 0.1% TFA with 0.1% Formic Acid (FA) or a volatile neutral buffer (e.g., 10 mM Ammonium Acetate, pH 6.5). Formic acid is a weaker acid (pKa 3.75) than TFA (pKa 0.23), significantly reducing the kinetic rate of Boc cleavage during fraction pooling while still providing adequate ion-pairing for sharp peaks.

  • Sample Solubilization: Dissolve the crude peptide in a chaotropic organic solvent such as DMSO or Hexafluoro-2-propanol (HFIP) . HFIP is exceptionally effective at disrupting the hydrogen-bond networks of protected peptides 4[4],[3].

Mandatory Visualization: Self-Validating Workflow

G N1 1. Mild Cleavage (1% TFA in DCM or 20% HFIP) N2 2. Crude Solubilization (DMSO / HFIP) N1->N2 Retain Fmoc/Boc groups N3 3. Preparative RP-HPLC (C8/PLRP-S, 0.1% FA) N2->N3 Disrupt aggregation N4 4. Fraction Analysis (Rapid UPLC-MS) N3->N4 Collect target peaks N5 5. Lyophilization (Immediate Freezing) N4->N5 Verify intact Boc mass N6 Pure Protected Peptide (>95% Purity) N5->N6 Prevent acid concentration

Figure 1: Self-validating RP-HPLC workflow for purifying Fmoc-Dab(Boc)-OH protected peptides.

Experimental Protocol: Step-by-Step Methodology

This protocol establishes a self-validating loop, ensuring that every step is verified before proceeding, thereby preventing the loss of high-value synthetic intermediates.

Step 1: Mild Cleavage & Recovery

  • Synthesize the peptide on a highly acid-labile resin (e.g., 2-Chlorotrityl chloride resin)[1].

  • Cleave the fully protected peptide using 1% TFA in Dichloromethane (DCM) or 3 for 30 minutes at room temperature[3].

  • Validation Check: Immediately neutralize the cleavage cocktail with a slight molar excess of Pyridine or N,N-Diisopropylethylamine (DIPEA) to prevent premature Boc loss.

  • Evaporate the solvent under reduced pressure and precipitate the crude peptide in ice-cold diethyl ether. Centrifuge and dry the pellet.

Step 2: Chaotropic Solubilization

  • Weigh the crude protected peptide.

  • Add pure DMSO or a 1:1 mixture of HFIP/Acetonitrile to achieve a concentration of 20-50 mg/mL. Vortex vigorously.

  • Slowly titrate in Mobile Phase A (H2O + 0.1% FA) until the solution reaches a 3:1 Organic:Aqueous ratio.

  • Validation Check: Centrifuge the sample at 10,000 x g for 5 minutes. The supernatant must be optically clear. Any turbidity indicates aggregation, which will instantly foul the HPLC column.

Step 3: Preparative RP-HPLC Execution

  • Column: Mount a preparative C8 or PLRP-S column (e.g., 21.2 x 250 mm, 100 Å, 5 µm)[6].

  • Mobile Phase A: MS-grade H2O with 0.1% Formic Acid.

  • Mobile Phase B: MS-grade Acetonitrile with 0.1% Formic Acid.

  • Inject a small analytical scout run (100 µg) using the gradient in Table 2 to confirm the retention time.

  • Proceed with the preparative injection. Monitor absorbance at 214 nm (peptide backbone) and 254 nm (Fmoc chromophore).

Step 4: Fraction Handling & Lyophilization (Critical)

  • Collect fractions in pre-chilled tubes.

  • Validation Check: Immediately spot-check the apex fraction using UPLC-MS. Look for the target[M+H]⁺ mass. The presence of a [M+H - 100]⁺ peak indicates Boc cleavage is occurring in the tubes.

  • If the mass is intact, immediately flash-freeze the pooled fractions in liquid nitrogen. Do not let the fractions sit at room temperature.

  • Lyophilize to dryness to obtain the pure protected peptide.

Quantitative Data & Optimization Matrices

Table 1: Solubilization Matrix for Fmoc-Dab(Boc)-OH Protected Fragments

Solvent SystemSolubilization PowerHPLC CompatibilityMechanistic Notes
100% Aqueous Buffer Very LowExcellentIneffective due to lack of ionizable groups on the protected peptide.
50% Acetonitrile / H2O Low to ModerateExcellentOften results in cloudy suspensions; risk of on-column precipitation.
100% DMSO Very HighGood (Broadens injection peak)Universal solvent; disrupts β-sheets. Keep injection volume <5% of column void volume.
50% HFIP / Acetonitrile Extremely HighModerate (High UV cutoff)Best for highly aggregated sequences[4]. Evaporates easily during lyophilization.

Table 2: Optimized Preparative RP-HPLC Gradient (C8 / Polymeric Column)

Time (min)% Mobile Phase A (H2O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Flow Rate (mL/min)Phase Objective
0.0703020.0Equilibration & Sample Loading
5.0703020.0Desalting & DMSO Washout
35.0109020.0Shallow Gradient Elution (Target Peak)
40.059520.0Column Wash (Remove highly hydrophobic impurities)
45.0703020.0Re-equilibration

References

  • Title : Fmoc-Dab(Boc)-OH Used in the Synthesis of Polymyxin Mimetic Peptide Source : Alfa Chemistry / Chemical Communications URL : 1

  • Title : A New Turn in Peptide Purification – Peptide Easy Clean Source : Bachem Whitepapers URL : 4

  • Title : Advances in Therapeutic Peptides Separation and Purification Source : MDPI Separations URL : 5

  • Title : Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns Source : Agilent Technologies Application Notes URL : 6

  • Title : Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS) Source : ACS Publications URL : 3

  • Title : Discovery and Derivatization of Tridecaptin Antibiotics with Altered Host Specificity and Enhanced Bioactivity Source : PMC / Journal of Medicinal Chemistry URL : 2

Sources

Application

On-Resin Side Chain Modification of Dab(Boc) Residue: An Application Note and Protocol

Introduction In the landscape of peptide-based drug discovery and development, the ability to introduce specific modifications into a peptide sequence is paramount. These modifications can enhance therapeutic properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of peptide-based drug discovery and development, the ability to introduce specific modifications into a peptide sequence is paramount. These modifications can enhance therapeutic properties such as stability, cell permeability, and target affinity.[1][2][3] The 2,4-diaminobutyric acid (Dab) residue, with its side chain primary amine, presents a versatile scaffold for such modifications. When incorporated into solid-phase peptide synthesis (SPPS) using an orthogonal protection strategy, specifically as Fmoc-Dab(Boc)-OH, it allows for selective deprotection and subsequent functionalization of the side chain while the peptide remains anchored to the solid support.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the on-resin side chain modification of Dab(Boc) residues. We will delve into the underlying principles of orthogonal protection, provide detailed, step-by-step protocols for deprotection and common modification reactions, and discuss the critical parameters that ensure successful and efficient synthesis of custom-modified peptides.

Core Principles: The Power of Orthogonal Protection

The success of on-resin side chain modification hinges on the concept of orthogonal protection .[6][7] In the context of Fmoc-based SPPS, this means that the protecting groups for the Nα-amine (Fmoc) and the side chains of other amino acids (e.g., tBu, Trt) are stable under the conditions used to remove the protecting group of the Dab side chain, and vice-versa.

Fmoc-Dab(Boc)-OH is a prime example of a differentially protected amino acid.[4] The Nα-Fmoc group is base-labile and is removed at each cycle of peptide elongation using a piperidine solution. In contrast, the Nγ-Boc group on the Dab side chain is acid-labile.[8] This differential sensitivity allows for the selective removal of the Boc group using a mild acidic treatment, typically with trifluoroacetic acid (TFA), without cleaving the peptide from the resin or removing other acid-sensitive side-chain protecting groups.[8][9] Once the Dab side chain amine is deprotected, it becomes a nucleophilic handle for a variety of chemical transformations.

Experimental Workflow and Protocols

The overall workflow for the on-resin modification of a Dab(Boc) residue can be visualized as a multi-step process, starting from the fully protected peptide-resin to the final, side-chain modified product.

G A Start: Peptide-Resin with Fmoc-Dab(Boc)-OH B Nα-Fmoc Deprotection (20% Piperidine in DMF) A->B C Peptide Elongation (Coupling of next Fmoc-AA) B->C D Selective Nγ-Boc Deprotection (e.g., 30% TFA in DCM) C->D Repeat until full length E Wash & Neutralization (DCM, DMF, DIEA) D->E F On-Resin Side-Chain Modification (Acylation, Alkylation, etc.) E->F G Final Cleavage & Deprotection (e.g., 95% TFA cocktail) F->G H Modified Peptide G->H

Caption: Experimental workflow for on-resin Dab side chain modification.

Protocol 1: Selective On-Resin Deprotection of the Dab(Boc) Side Chain

This protocol details the critical step of selectively removing the Boc protecting group from the Dab side chain amine.

Materials:

  • Peptide-resin containing the Dab(Boc) residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail: Prepare a solution of 30% TFA in DCM (v/v).

  • Deprotection Reaction: Drain the swelling solvent and add the deprotection cocktail to the resin (10 mL per gram of resin).

  • Incubation: Gently agitate the resin suspension at room temperature for 30 minutes. Repeat this step once more for a total of 1 hour to ensure complete deprotection.

  • Monitoring (Optional but Recommended): A small sample of resin beads can be taken, washed thoroughly with DCM, and subjected to a Kaiser test. A positive test (blue beads) indicates the presence of a free primary amine.

  • Washing: Drain the deprotection solution and wash the resin extensively to remove residual acid. A typical washing sequence is:

    • DCM (3 x 10 mL/g)

    • DMF (3 x 10 mL/g)

  • Neutralization: To ensure the side chain amine is in its free base form for the subsequent modification step, neutralize the resin with a 10% solution of DIEA in DMF (v/v) for 10 minutes.

  • Final Washing: Wash the resin thoroughly to remove excess base:

    • DMF (3 x 10 mL/g)

    • DCM (3 x 10 mL/g)

The resin is now ready for the side chain modification reaction.

Protocol 2: On-Resin Acylation of the Deprotected Dab Side Chain

Acylation is a common modification that introduces an acyl group to the Dab side chain, forming an amide bond. This can be used to attach a variety of moieties, including fatty acids for lipidation or reporter groups.

Materials:

  • Deprotected Dab-containing peptide-resin (from Protocol 1)

  • Carboxylic acid of interest

  • Coupling reagent (e.g., HBTU, HATU, PyBOP)

  • Base (e.g., DIEA, N-methylmorpholine (NMM))

  • Solvent (e.g., DMF, NMP)

Procedure:

  • Activation Solution: In a separate vessel, dissolve the carboxylic acid (3-5 equivalents relative to the resin loading) and the coupling reagent (3-5 equivalents) in DMF.

  • Pre-activation: Add the base (6-10 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated solution to the swollen, deprotected peptide-resin.

  • Incubation: Shake the reaction mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the steric hindrance of the carboxylic acid.

  • Monitoring: Monitor the completion of the reaction using a colorimetric method like the Kaiser test. A negative test (colorless or yellow beads) indicates the absence of free primary amines and thus, a complete reaction.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

Protocol 3: On-Resin Reductive Amination of the Deprotected Dab Side Chain

Reductive amination allows for the introduction of alkyl groups to the Dab side chain by reacting it with an aldehyde or ketone followed by reduction of the resulting imine.

Materials:

  • Deprotected Dab-containing peptide-resin (from Protocol 1)

  • Aldehyde or ketone of interest

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB))

  • Reaction solvent (e.g., 1% acetic acid in DMF)

Procedure:

  • Imine Formation: Swell the resin in the reaction solvent. Add the aldehyde or ketone (5-10 equivalents) to the resin suspension and shake for 30 minutes to form the imine.

  • Reduction: In a separate vessel, dissolve the reducing agent (5-10 equivalents) in the reaction solvent.

  • Reduction Reaction: Add the reducing agent solution to the resin suspension containing the imine.

  • Incubation: Shake the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitoring reductive amination on-resin can be challenging with colorimetric tests. It is often best to cleave a small sample of the peptide from the resin for analysis by HPLC-MS to confirm reaction completion.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

Quantitative Data and Considerations

The efficiency of both the deprotection and modification steps is crucial for obtaining a high purity final product. The following table summarizes key parameters and expected outcomes.

Step Reagents & Conditions Typical Reaction Time Monitoring Method Expected Outcome Troubleshooting
Boc Deprotection 30% TFA in DCM2 x 30 minKaiser TestPositive (blue beads)Incomplete Deprotection: Extend reaction time or use a slightly higher TFA concentration.
Acylation Carboxylic Acid (3-5 eq.), HBTU (3-5 eq.), DIEA (6-10 eq.) in DMF2-4 hoursKaiser TestNegative (yellow beads)Incomplete Coupling: Double couple (repeat the coupling step), or use a more potent coupling reagent like HATU.
Reductive Amination Aldehyde/Ketone (5-10 eq.), NaBH₃CN (5-10 eq.) in 1% AcOH/DMF2-4 hoursLC-MS of cleaved sampleDesired mass observedLow Conversion: Increase equivalents of aldehyde/ketone and reducing agent, or extend reaction time.

Visualization of the Chemical Transformation

The chemical transformation at the Dab side chain can be represented as follows:

G cluster_0 On-Resin Process A Peptide-Resin-Dab(Boc) C Peptide-Resin-Dab(NH3+) A->C Deprotection B Mild Acid (e.g., 30% TFA/DCM) E Peptide-Resin-Dab(NH2) C->E Neutralization D Neutralization (DIEA/DMF) G Peptide-Resin-Dab(NH-CO-R) E->G Acylation F Modification Reagent (e.g., R-COOH/HBTU)

Caption: Chemical transformation of the Dab(Boc) side chain on-resin.

Conclusion

The on-resin side chain modification of Dab(Boc) residues is a powerful and versatile technique in modern peptide chemistry. By leveraging the principles of orthogonal protection, researchers can selectively unmask the side chain amine of Dab and introduce a wide array of chemical functionalities. The detailed protocols and considerations presented in this application note provide a solid foundation for the successful synthesis of custom-modified peptides, thereby enabling the exploration of novel peptide therapeutics and research tools. Adherence to careful experimental technique, including thorough washing and reaction monitoring, is key to achieving high yields and purities.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Lam, P., Wu, Y., & Wong, K. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(12), 2601–2604. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Dab(Boc)-OH: Properties, Synthesis, and Suppliers.
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.).
  • Pennington, M. W. (1994). Site-Specific Chemical Modification Procedures. In Peptide Synthesis Protocols (pp. 179-190). Humana Press.
  • Orthogonal and safety-catch protecting group strategies in solid-phase... - ResearchGate. (n.d.).
  • An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery | ACS Central Science. (2022, January 26).
  • Fmoc Amino Acids for SPPS - AltaBioscience. (2024, June 14).
  • Dithiocarbamate-inspired side chain stapling chemistry for peptide drug design - PMC. (n.d.).
  • Dithiocarbamate-inspired side chain stapling chemistry for peptide drug design - Chemical Science (RSC Publishing). (n.d.).
  • Fmoc-Dab(Boc)-OH, CAS 125238-99-5 - Aapptec Peptides. (n.d.).
  • Kaiser, E., Picart, F., & Merrifield, R. B. (1993). Selective deprotection of the N.alpha.-tert-butyloxycarbonyl group in solid phase peptide synthesis with chlorotrimethylsilane in phenol. Journal of Organic Chemistry, 58(19), 5167-5174.
  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec. (n.d.).
  • CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents. (n.d.).
  • Selecting Orthogonal Building Blocks - Sigma-Aldrich. (n.d.).
  • Albericio, F., & Carpino, L. A. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 336. [Link]

  • Application Notes and Protocols: On-Resin Side-Chain Modification of Boc-Lys(Mtt)-OH - Benchchem. (n.d.).
  • Boc Resin Cleavage Protocol - Sigma-Aldrich. (n.d.).
  • On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC. (n.d.).
  • Boc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
  • Introduction to Cleavage Techniques - Thermo Fisher Scientific. (n.d.).
  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem. (n.d.).
  • Efficient, continuous N -Boc deprotection of amines using solid acid catalysts | Request PDF. (n.d.).
  • Peptide Resin Loading Protocols - Sigma-Aldrich. (n.d.).
  • Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis | Request PDF - ResearchGate. (n.d.).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.).
  • On-resin multicomponent protocols for biopolymer assembly and derivatization - Lirias. (n.d.).
  • Double BOC protection selective removal method - Suzhou Highfine Biotech. (n.d.).
  • Albericio, F., & Carpino, L. A. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 336. [Link]

  • Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation - RSC Publishing. (n.d.).
  • Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides - MDPI. (2025, December 25).
  • Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials - Macmillan Group. (2017, December 4).
  • Side-Chain Modification of Peptides Using a Phosphoranylidene Amino Acid | Request PDF. (n.d.).
  • On-Resin Cyclization Strategies for Peptides Containing D-Valine: Application Notes and Protocols - Benchchem. (n.d.).
  • Cationic DABCO-based Catalyst for Site-Selective C−H Alkylation via Photoinduced Hydrogen-Atom Transfer - ChemRxiv. (n.d.).

Sources

Method

Application Note: Utilizing Fmoc-Dab(Boc)-OH in the Synthesis of Conformationally Constrained Somatostatin Analogs

Introduction: Somatostatin Analogs & The Role of Diaminobutyric Acid (Dab) Somatostatin (SST) is a cyclic peptide hormone that regulates endocrine signaling by binding to five distinct G-protein-coupled receptor subtypes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Somatostatin Analogs & The Role of Diaminobutyric Acid (Dab)

Somatostatin (SST) is a cyclic peptide hormone that regulates endocrine signaling by binding to five distinct G-protein-coupled receptor subtypes (SSTR1–5)[1]. Because native SST possesses a highly transient biological half-life, drug development has heavily focused on synthetic analogs like octreotide, lanreotide, and pasireotide[2]. While first-generation analogs exhibit high affinity primarily for SSTR2, many neuroendocrine tumors (NETs) express a heterogeneous profile of SSTRs, driving the need for "pansomatostatin" analogs capable of targeting multiple receptor subtypes for enhanced targeted radionuclide therapy (TRT)[3].

The incorporation of unnatural amino acids, such as L-2,4-diaminobutyric acid (Dab), is a proven structural strategy to introduce conformational constraints and localized conjugation sites[3][4]. Fmoc-Dab(Boc)-OH serves as a critical building block in solid-phase peptide synthesis (SPPS) for these modifications[5][6]. By replacing standard basic residues (e.g., Lysine) with Dab, researchers reduce the side-chain length from four methylenes to two. This subtle truncation increases the rigidity of the resulting macrocycle and provides a highly localized primary gamma-amine for chelator (e.g., DOTA) attachment, fundamentally altering the peptide's pharmacokinetic profile[4][7].

Mechanistic Insights: SSTR Signaling and Endocytosis

When an agonist binds to SSTRs, it triggers a Gi/o​ -mediated signaling cascade that inhibits adenylyl cyclase, thereby reducing intracellular cAMP levels[8]. Concurrently, receptor activation leads to β -arrestin recruitment and rapid clathrin-mediated endocytosis of the receptor-ligand complex[8]. This internalization is the core mechanism exploited by radiolabeled somatostatin analogs (e.g., 177 Lu-DOTATATE) to deliver cytotoxic radiation directly into the intracellular space of tumor cells[2][7].

Analogs incorporating Dab, such as the bicyclic peptide AM3 or the pansomatostatin KE108, demonstrate unique receptor internalization dynamics[3][8]. The shortened side chain of Dab alters the topographical presentation of the pharmacophore (typically the β -turn involving D-Trp-Lys), which broadens the receptor affinity profile across SSTR1-5 while maintaining the agonistic properties required for robust cellular uptake[3][4].

SSTR_Signaling Ligand Somatostatin Analog (Dab-modified) SSTR SSTR2 (GPCR) Ligand->SSTR Binds Gi G(i/o) Protein SSTR->Gi Activates Arrestin β-Arrestin SSTR->Arrestin Phosphorylation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Endocytosis Endocytosis Arrestin->Endocytosis Internalization

Caption: SSTR2 signaling cascade and endocytosis pathway triggered by somatostatin analogs.

Quantitative Data: Receptor Affinity Profiles

The structural constraint introduced by Dab significantly impacts the binding affinity ( IC50​ ) across SSTR subtypes. The table below summarizes the binding profiles of native somatostatin-14 and key Dab-containing analogs.

Peptide / AnalogKey Structural ModificationSSTR1 (nM)SSTR2 (nM)SSTR3 (nM)SSTR4 (nM)SSTR5 (nM)
Somatostatin-14 Native sequence2.30.21.21.50.9
Octreotide D-Phe, D-Trp, Thr(ol)>10000.47.1>10003.2
KE108 D-Dab substitution2.40.91.23.80.9
AM3 Bicyclic, Arg-Dab(DOTA)ModerateHighHighModerateModerate

Data synthesized from literature characterizing pansomatostatin and bicyclic analogs[1][3][4][8].

Experimental Protocol: Fmoc-SPPS Workflow using Fmoc-Dab(Boc)-OH

The synthesis of Dab-containing somatostatin analogs relies on standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Fmoc-Dab(Boc)-OH is utilized because the base-labile Fmoc group allows for iterative chain elongation, while the acid-labile Boc group protects the γ -amine from unwanted acylation during coupling cycles[5][6].

SPPS_Workflow Resin Resin Swelling Deprotect Fmoc Deprotection Resin->Deprotect Wash Washing Deprotect->Wash Couple Coupling Fmoc-Dab(Boc)-OH Couple->Wash Repeat Cleavage Global Cleavage Couple->Cleavage Complete Wash->Couple Purify RP-HPLC Cleavage->Purify

Caption: Standard Fmoc-SPPS workflow incorporating Fmoc-Dab(Boc)-OH.

Step-by-Step Methodology

Note: This protocol includes built-in colorimetric validation (Kaiser test) to ensure coupling efficiency, preventing the downstream accumulation of deletion sequences.

Materials Required:

  • Rink Amide AM resin (or 2-CTC resin for C-terminal acids)

  • Fmoc-Dab(Boc)-OH and sequence-specific Fmoc-amino acids

  • Coupling Reagents: HATU, N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Ultrapure H2​O

Step 1: Resin Preparation

  • Weigh the desired amount of resin (e.g., 0.1 mmol scale) into a fritted SPPS reaction vessel.

  • Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

    • Causality: Proper swelling maximizes the accessibility of the resin's reactive sites by expanding the polymer matrix, ensuring high initial coupling yields.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 1 min).

    • Validation: Perform a Kaiser test. A positive (blue) result confirms the presence of free primary amines.

Step 3: Coupling of Fmoc-Dab(Boc)-OH

  • Dissolve Fmoc-Dab(Boc)-OH (4.0 equivalents relative to resin loading) and HATU (3.9 equivalents) in a minimal volume of DMF.

  • Add DIPEA (8.0 equivalents) to the amino acid solution. The solution will turn pale yellow, indicating the formation of the active ester.

  • Add the activated mixture to the resin and agitate at room temperature for 45–60 minutes.

    • Causality: HATU is chosen over DIC/HOBt due to its superior efficiency in coupling sterically hindered or unnatural amino acids, minimizing epimerization. The slight under-stoichiometry of HATU (3.9 eq vs 4.0 eq AA) prevents the capping of unreacted amines by highly reactive uronium species.

  • Drain the reaction vessel and wash with DMF (5 × 1 min).

    • Validation: Perform a Kaiser test. A negative (yellow/colorless) result validates that the coupling is complete. If positive, perform a second coupling.

Step 4: Chain Elongation and Global Cleavage

  • Repeat Steps 2 and 3 for the remaining amino acids in the somatostatin analog sequence.

  • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Prepare the cleavage cocktail: TFA / TIS / H2​O (95:2.5:2.5 v/v/v).

  • Add the cocktail to the resin and agitate for 2 hours at room temperature.

    • Causality: The high concentration of TFA cleaves the peptide from the resin and simultaneously removes the Boc protecting group from the Dab side chain. TIS and water act as scavengers to quench reactive carbocations generated during deprotection, preventing the re-alkylation of the peptide backbone.

  • Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and dry the pellet for downstream RP-HPLC purification.

Downstream Applications: Cyclization and Conjugation

Once the linear peptide is synthesized and cleaved, the newly liberated γ -amine of the Dab residue serves as a versatile synthetic handle:

  • Bicyclic Analogs: The Dab amine can be coupled to the C-terminus or a side-chain carboxylate (e.g., Asp/Glu) using solution-phase coupling (e.g., PyBOP/DIPEA) to form a lactam bridge. This creates highly constrained bicyclic structures like AM3, which exhibit exceptional metabolic stability[4][7].

  • Radiotracer Conjugation: The Dab amine can be reacted with DOTA-NHS ester in an aqueous buffer (pH 8.0) to yield a precursor for 177 Lu or 68 Ga radiolabeling[3][7]. The reduced chain length of Dab compared to Lysine keeps the bulky chelator closer to the peptide backbone, which favorably modulates the overall lipophilicity and renal clearance of the radiotracer[4][7].

Conclusion

The strategic incorporation of Fmoc-Dab(Boc)-OH in the synthesis of somatostatin analogs empowers researchers to fine-tune the conformational space and receptor subtype selectivity of these vital therapeutic peptides[2][9]. By leveraging robust SPPS protocols and understanding the structure-activity relationships governed by side-chain length, drug development professionals can successfully design next-generation pansomatostatin radiotracers with enhanced clinical efficacy.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aggregation of Peptides with Fmoc-Dab(Boc)-OH

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and often challenging issue in solid-phase p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and often challenging issue in solid-phase peptide synthesis (SPPS): on-resin aggregation, with a specific focus on sequences containing Fmoc-Dab(Boc)-OH. The diaminobutyric acid (Dab) residue, while valuable for introducing positive charges and enabling side-chain modifications, can contribute to the formation of secondary structures that hinder synthesis efficiency.

This resource is designed to provide not just procedural solutions, but also the underlying mechanistic rationale to empower you to make informed decisions during your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem in SPPS?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support.[1][2] This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the creation of stable secondary structures, most commonly β-sheets.[3] When peptides aggregate, the resin beads can clump together, shrink, and become impermeable to solvents and reagents.[2][3] This physically blocks the N-terminal Fmoc group from being removed and prevents the subsequent activated amino acid from coupling, leading to a cascade of problems including:

  • Incomplete Deprotection: The piperidine solution cannot efficiently reach the Fmoc group, resulting in truncated sequences.[4]

  • Incomplete Coupling: The activated amino acid cannot access the deprotected N-terminus, leading to deletion sequences.[1][4]

  • Low Yields and Purity: The final crude product is a complex mixture of the target peptide and various truncated or deletion sequences, which are often difficult to separate.[5]

Q2: Does Fmoc-Dab(Boc)-OH specifically contribute to aggregation?

A2: While not as notoriously aggregation-prone as highly hydrophobic residues like Valine or Isoleucine, the structural features of Dab can contribute to aggregation under certain conditions. The relatively short side chain with a terminal Boc-protected amine can participate in hydrogen bonding. More significantly, the introduction of a positive charge upon final deprotection can lead to electrostatic interactions that may influence peptide conformation and solubility. The primary drivers of aggregation, however, are typically the overall sequence hydrophobicity and the propensity of the peptide backbone to form hydrogen bonds.[6]

Q3: What are the early warning signs of on-resin aggregation?

A3: Vigilance during synthesis is key to early detection. Common indicators include:

  • Poor Resin Swelling: This is often the first and most visually apparent sign.[2][3] The resin bed may appear collapsed, shrunken, or clumped.

  • Positive or Equivocal Qualitative Tests: A positive Kaiser test (for primary amines) or a positive Chloranil test (for secondary amines) after a coupling step indicates that the reaction is incomplete.

  • Slow Reagent Drainage: Aggregated resin can impede the flow of solvents and reagents through the reaction vessel.

  • Changes in Deprotection Monitoring: In automated synthesizers with real-time UV monitoring of the Fmoc deprotection, aggregation is often characterized by a flattened and broadened peak profile.[1][7]

Troubleshooting Guide: Diagnosis and Mitigation Strategies

This section is organized in a question-and-answer format to directly address specific problems you may encounter.

Problem 1: My resin has clumped and the Kaiser test is strongly positive after coupling Fmoc-Dab(Boc)-OH (or the subsequent residue). What should I do?

This is a clear indication of severe on-resin aggregation. The immediate goal is to disrupt the existing aggregates to allow the coupling reaction to proceed.

Immediate Corrective Actions:
  • Solvent and Reagent Optimization:

    • Switch to NMP: If you are using Dimethylformamide (DMF), switch to N-Methyl-2-pyrrolidone (NMP). NMP is a more polar and better solvating agent for aggregated peptides.[2][4]

    • Add a Chaotropic Agent: These are salts that disrupt hydrogen bonding networks.[8][9] Before the next coupling, perform a wash with a solution of 0.4 M LiCl or KSCN in DMF/NMP.[2][5][10]

    • Incorporate DMSO: Adding up to 25% Dimethyl Sulfoxide (DMSO) to your coupling solvent can be highly effective at disrupting aggregates.[1][11]

  • Enhanced Coupling Protocol:

    • Double Coupling: After the initial coupling attempt, drain the reaction vessel and add a fresh solution of the activated amino acid for a second coupling cycle.[1]

    • Increase Reagent Excess: Use a higher excess (e.g., 5-fold) of the amino acid and coupling reagents.[4]

    • Elevated Temperature: Perform the coupling at an elevated temperature (e.g., 50-60°C). This can provide the energy needed to break up secondary structures.

Workflow for Rescuing a Failed Coupling Due to Aggregation

Caption: Workflow for rescuing a failed coupling due to peptide aggregation.

Problem 2: The synthesis of my Dab-containing peptide is consistently low-yielding, even with optimized coupling. How can I proactively prevent aggregation?

Proactive strategies are crucial for "difficult sequences." The following approaches can be implemented from the beginning of the synthesis.

Strategic Modifications to the Peptide Backbone:
  • Incorporate Pseudoproline Dipeptides:

    • Mechanism: Pseudoproline dipeptides are derivatives of Ser or Thr that are protected as a cyclic oxazolidine.[12][13] This introduces a "kink" in the peptide backbone, similar to proline, which effectively disrupts the formation of β-sheets.[14][15] The native sequence is restored during the final TFA cleavage.[1]

    • Implementation: If your sequence contains a Ser or Thr residue, you can substitute it and the preceding amino acid with the corresponding Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.[1][12] For optimal results, pseudoprolines should be spaced approximately every 6-7 residues.[2]

  • Utilize Backbone Protection (Hmb/Dmb):

    • Mechanism: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen of an amino acid sterically hinders hydrogen bond formation.[2]

    • Implementation: Introduce an Fmoc-AA(Hmb/Dmb)-OH residue at strategic locations within the peptide sequence. Note that coupling onto the Hmb/Dmb-protected residue can be sterically hindered and may require a more potent coupling reagent like HATU.[5]

Table 1: Comparison of Aggregation-Disrupting Strategies
StrategyMechanismAdvantagesConsiderations
Chaotropic Agents (e.g., LiCl) Disrupts hydrogen bonding networks.[8][9]Easy to implement; can be used reactively.May affect coupling reagent stability; requires thorough washing.
"Magic Mixture" (DMSO/DCM/etc.) Improves solvation of the peptide chain.[2][11]Highly effective at disrupting aggregates.Can be viscous; may not be compatible with all automated synthesizers.
Pseudoproline Dipeptides Introduces a "kink" in the backbone, disrupting secondary structures.[12][15]Highly effective and predictable; improves solubility of the final peptide.[14]Requires a Ser or Thr residue at the desired location; higher cost of building blocks.
Hmb/Dmb Backbone Protection Sterically hinders inter-chain hydrogen bonding.[2]Effective for sequences lacking Ser/Thr; can also prevent aspartimide formation.[2]Coupling onto the protected residue can be slow; requires specialized amino acid derivatives.
Problem 3: My crude peptide containing Dab(Boc) is very difficult to purify by HPLC. Could this be related to synthesis aggregation?

Absolutely. On-resin aggregation often leads to a crude product containing a high number of deletion and truncated sequences that are very similar in hydrophobicity to the full-length product, making them difficult to resolve by reverse-phase HPLC.[5]

Analytical Approaches to Diagnose Aggregation-Related Purity Issues:
  • LC-MS Analysis: Use liquid chromatography-mass spectrometry to identify the masses of the major impurities. If you observe a series of peaks with masses corresponding to single or multiple amino acid deletions, this strongly suggests that aggregation occurred during synthesis.

  • Size-Exclusion Chromatography (SEC): This technique can be used to detect the presence of aggregates in the purified peptide product.[16]

Protocol: Standard Fmoc Deprotection
  • Wash: Wash the peptide-resin with DMF (3 times).

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged.[4]

  • Agitate: Agitate the mixture at room temperature for 10-20 minutes.[4] For difficult sequences, this time can be extended to 30 minutes.[4]

  • Drain: Drain the deprotection solution.

  • Wash: Wash the resin thoroughly with DMF (5 times) to remove all residual piperidine.[4]

Protocol: HCTU-Mediated Amino Acid Coupling
  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HCTU (3 equivalents) in DMF.[4]

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.[4]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate: Agitate the mixture at room temperature for 30-60 minutes. For hindered residues or sequences prone to aggregation, extend this time to 2 hours or perform a double coupling.[4]

Logical Flow for Troubleshooting Dab-Containing Peptide Aggregation

Caption: A logical workflow for diagnosing and addressing aggregation in Dab-containing peptides.

Conclusion

Troubleshooting peptide aggregation, particularly in sequences containing modified residues like Fmoc-Dab(Boc)-OH, requires a multi-faceted approach. There is no single "magic bullet," but rather a toolbox of chemical strategies that can be deployed both reactively and proactively. By understanding the underlying causes of aggregation and recognizing the early warning signs, researchers can significantly improve the yield, purity, and ultimate success of their solid-phase peptide synthesis endeavors.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Merck Millipore. Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis. Available from: [Link]

  • ResearchGate. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Available from: [Link]

  • ResearchGate. Which strategies do you use for difficult sequences in solid phase synthesis?. Available from: [Link]

  • RSC Publishing. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Available from: [Link]

  • RSC Publishing. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Available from: [Link]

  • AAPPTEC. Peptide Synthesis - FAQ. Available from: [Link]

  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]

  • RSC Publishing. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Available from: [Link]

  • Biotage. What do you do when your peptide synthesis fails?. Available from: [Link]

  • PubMed. Amino acid composition drives aggregation during peptide synthesis. Available from: [Link]

  • Springer Nature Experiments. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]

  • PubMed. A facile and dynamic assay for the detection of peptide aggregation. Available from: [Link]

  • Fmoc-D-Dab(Boc)-OH: A Cornerstone for Custom Peptide Synthesis. Available from: [Link]

  • Merel. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Available from: [Link]

  • Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
  • ResearchGate. Correction: Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Available from: [Link]

  • PubMed. Effective interactions between chaotropic agents and proteins. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available from: [Link]

  • Wikipedia. Chaotropic agent. Available from: [Link]

  • MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

  • RSC Publishing. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Available from: [Link]

  • ResearchGate. (PDF) New Trends in Peptide Coupling Reagents. Available from: [Link]

Sources

Optimization

Technical Support Center: Minimizing Racemization of Fmoc-Dab(Boc)-OH During Activation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering chiral degradation issues during the solid-phase peptide synthesis (SPPS) of sequences conta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering chiral degradation issues during the solid-phase peptide synthesis (SPPS) of sequences containing Fmoc-Dab(Boc)-OH (Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid)[1].

While Fmoc-protected aliphatic amino acids are generally resistant to racemization, unnatural diamino acids like Dab are highly susceptible to epimerization during carboxyl activation[2]. This guide synthesizes field-proven methodologies and mechanistic insights to help you maintain strict stereochemical fidelity in your peptide products.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: What is the exact mechanism causing Fmoc-Dab(Boc)-OH to racemize during coupling? A1: Racemization (technically epimerization, as the rest of the peptide backbone retains its chirality) is primarily driven by base-catalyzed α-proton abstraction [3]. When the carboxylic acid is activated into a highly reactive intermediate (such as an O-acylisourea or uronium species), the electron-withdrawing nature of the activated carbonyl increases the acidity of the adjacent α-proton. Strong tertiary amines present in the reaction mixture can abstract this proton, forming a planar, achiral enolate or oxazolone intermediate[4]. Upon reprotonation and subsequent amine attack, a mixture of L-Dab and D-Dab diastereomers is formed[3].

Q2: Why should I avoid standalone carbodiimides (like DIC or DCC) without additives? A2: Using carbodiimides alone generates an O-acylisourea intermediate that is highly prone to oxazolone formation[2]. Additives like Oxyma Pure or HOBt are mandatory because they rapidly react with the O-acylisourea to form a more stable active ester. This intermediate is sufficiently reactive for peptide bond formation but significantly less prone to epimerization[5].

Q3: If I must use uronium coupling reagents like HATU, how can I minimize D-Dab formation? A3: Uronium reagents like HATU require a tertiary amine base to drive activation. If you use N,N-diisopropylethylamine (DIPEA), its high basicity promotes rapid α-proton abstraction. To mitigate this, substitute DIPEA with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP, also known as collidine)[3]. TMP provides sufficient basicity to initiate coupling but is weak enough to drastically reduce the rate of enolization[6].

Q4: Does temperature play a role in chiral degradation? A4: Yes. Elevated temperatures, especially those used in microwave-assisted SPPS (e.g., 75°C - 90°C), exponentially increase the rate of racemization[7]. For sensitive unnatural amino acids like Fmoc-Dab(Boc)-OH, couplings should strictly be performed at room temperature (20-25°C)[2].

Part 2: Mechanistic Visualization

Racemization Start Fmoc-Dab(Boc)-OH (Chiral Starting Material) Activated Activated Ester (O-acylisourea / Uronium) Start->Activated Activation (DIC or HATU) Enolate Enolate / Oxazolone (Achiral Intermediate) Activated->Enolate Base-Catalyzed α-Proton Abstraction ProductL Desired L-Dab Peptide (Retention of Chirality) Activated->ProductL Fast Amine Attack (Optimal Conditions) Enolate->ProductL Reprotonation & Coupling ProductD Undesired D-Dab Peptide (Epimerized Byproduct) Enolate->ProductD Reprotonation & Coupling

Mechanism of base-catalyzed epimerization during Fmoc-Dab(Boc)-OH activation.

Part 3: Quantitative Condition Comparison

To make an informed decision on your coupling strategy, review the following comparative data regarding activation environments and their impact on epimerization risk.

Coupling SystemBase UsedAdditiveMechanistic ImpactExpected Epimerization Risk
DIC NoneNoneHigh oxazolone formation due to un-trapped O-acylisourea.High (>10%)
HATU DIPEANoneStrong basicity drives rapid α-proton abstraction.Moderate-High (5-10%)
HATU TMP (Collidine)NoneWeaker base reduces enolization while permitting activation.Low (<2%)
DIC NoneOxyma PureBase-free environment; rapid active ester formation[3][8].Very Low (<1%)

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They prioritize the reduction of basicity and the minimization of the activated intermediate's lifetime.

Protocol A: The Gold Standard (DIC / Oxyma Pure)

Causality: This system operates entirely without a tertiary organic amine base, removing the primary catalyst for α-proton abstraction[8]. It is the optimal choice for Fmoc-Dab(Boc)-OH[2].

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5 times).

  • Reagent Preparation: In a separate clean vessel, dissolve Fmoc-Dab(Boc)-OH (3.0 equivalents) and Oxyma Pure (3.0 equivalents) in a minimal volume of DMF (approx. 0.1 M concentration).

  • Activation: Add Diisopropylcarbodiimide (DIC) (3.0 equivalents) to the amino acid solution.

  • Time-Controlled Transfer: Critical Step. Allow pre-activation for no more than 2 minutes . Prolonged pre-activation increases the lifetime of the activated species, inviting degradation[3]. Immediately transfer the solution to the resin.

  • Coupling: Agitate the reaction mixture at room temperature (20-25°C) for 2 hours. Do not apply microwave heating[2].

  • Validation: Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test. A colorless/yellow bead indicates successful coupling. If blue (positive for free amines), repeat steps 2-5.

Protocol B: The Uronium Alternative (HATU / Collidine)

Causality: If carbodiimide chemistry is incompatible with your specific sequence, uronium salts can be used. Substituting DIPEA with 2,4,6-collidine (TMP) lowers the basicity of the microenvironment, protecting the α-proton[3][6].

Step-by-Step Methodology:

  • Resin Preparation: Follow Step 1 from Protocol A.

  • Reagent Preparation: Dissolve Fmoc-Dab(Boc)-OH (3.0 equivalents) and HATU (2.9 equivalents) in DMF. Note: Using a slight deficit of HATU (2.9 eq vs 3.0 eq) ensures no excess uronium reacts with the resin-bound amine to form a dead-end guanidinium byproduct.[6]

  • Base Addition & Immediate Transfer: Add 2,4,6-collidine (TMP) (6.0 equivalents) to the solution. Do not pre-activate. The addition of the base initiates immediate activation; transfer the mixture to the resin instantaneously[3].

  • Coupling: Agitate at room temperature for 1 to 2 hours.

  • Validation: Wash the resin thoroughly and validate coupling completion via the Kaiser test[6].

References

  • Peptide Chemistry - Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Available at: [Link]

  • NIH / PMC - Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin. Available at: [Link]

  • MDPI - Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. Available at: [Link]

  • ACS Publications - Process Development of a Macrocyclic Peptide Inhibitor of PD-L1. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Improving Yield in the Synthesis of Fmoc-Dab(Boc)-OH

Welcome to the technical support center for the synthesis of Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and ensure the highest purity of the final product. As a crucial building block in peptide synthesis, particularly for creating modified peptides and peptide-drug conjugates, the quality of Fmoc-Dab(Boc)-OH is paramount.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established methodologies and field-proven insights.

I. Understanding the Synthetic Landscape

The synthesis of Fmoc-Dab(Boc)-OH primarily follows two well-established routes, each with its own set of challenges and optimization points. A thorough understanding of these pathways is the first step toward troubleshooting and improving yield.

Route 1: Hofmann Rearrangement of Fmoc-Gln-OH

This two-step approach begins with the Hofmann rearrangement of Fmoc-Gln-OH to produce Fmoc-Dab-OH, which is then selectively protected with a Boc group on the γ-amino group.[3] This method avoids the use of hydrogenation, making it environmentally friendly and suitable for large-scale production.[3]

Route 2: Stepwise Protection of 2,4-Diaminobutyric Acid (Dab)

This classic approach involves the orthogonal protection of the two amino groups of 2,4-diaminobutyric acid.[1] The strategy hinges on the selective protection of the γ-amino group with a Boc group, followed by the protection of the α-amino group with an Fmoc group. The success of this route relies heavily on precise control over reaction conditions to achieve high selectivity.

II. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that can arise during the synthesis of Fmoc-Dab(Boc)-OH, providing probable causes and actionable solutions.

Route 1: Hofmann Rearrangement of Fmoc-Gln-OH

Problem 1: Low Yield or Incomplete Conversion in the Hofmann Rearrangement Step

  • Observation: TLC or HPLC analysis shows a significant amount of unreacted Fmoc-Gln-OH.

  • Probable Causes:

    • Insufficient Reagent: The molar ratio of the hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PIDA), to Fmoc-Gln-OH is critical. An insufficient amount will lead to incomplete conversion.[2][4]

    • Poor Solubility of Starting Material: Fmoc-Gln-OH has limited solubility in many organic solvents, which can hinder the reaction rate.

    • Inadequate Reaction Time or Temperature: The reaction may require prolonged stirring or gentle heating to proceed to completion. The patent literature suggests reaction times of 48-72 hours at 20-30°C.[3]

  • Solutions & Scientific Rationale:

    • Optimize Reagent Stoichiometry: Increase the molar equivalents of PIDA. A 1.1 to 1.5 molar excess is often recommended to drive the reaction to completion.[3]

    • Improve Solubility: Utilize a mixed solvent system as described in the patent, such as ethyl acetate:acetonitrile:water (2:1:1 v/v/v), to enhance the solubility of Fmoc-Gln-OH.[3]

    • Extend Reaction Time and Monitor: Monitor the reaction progress closely using TLC or HPLC.[5] Extend the reaction time until the starting material is consumed.

    • Reaction Monitoring by TLC: A suitable TLC system would be Dichloromethane:Methanol:Acetic Acid (90:8:2). The product, Fmoc-Dab-OH, being more polar, will have a lower Rf value than the starting material.

Problem 2: Formation of Side Products During Hofmann Rearrangement

  • Observation: HPLC or NMR analysis reveals unexpected peaks in the crude product.

  • Probable Causes:

    • Over-oxidation: The hypervalent iodine reagent can potentially lead to side reactions if not controlled properly.

    • Reaction with Solvent: The isocyanate intermediate formed during the rearrangement is highly reactive and can react with nucleophilic solvents or impurities.

  • Solutions & Scientific Rationale:

    • Control Reaction Temperature: Maintain the reaction temperature within the recommended range (20-30°C) to minimize side reactions.[3]

    • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from nucleophilic impurities.

    • Purification of Fmoc-Dab-OH: The crude Fmoc-Dab-OH can be purified by recrystallization or flash column chromatography to remove impurities before proceeding to the next step.

Boc Protection of Fmoc-Dab-OH

Problem 3: Low Yield or Incomplete Boc Protection

  • Observation: Analytical data shows the presence of unreacted Fmoc-Dab-OH.

  • Probable Causes:

    • Incorrect pH: The pH of the reaction mixture is crucial for the selective protection of the γ-amino group. A pH that is too low will result in protonated amines that are poor nucleophiles, while a pH that is too high can lead to side reactions. The optimal pH range is typically 7.5-8.[3]

    • Insufficient Boc Anhydride: An inadequate amount of di-tert-butyl dicarbonate ((Boc)₂O) will lead to incomplete reaction.

  • Solutions & Scientific Rationale:

    • Precise pH Control: Carefully monitor and adjust the pH of the reaction mixture using a dilute base solution (e.g., 0.5N NaOH).[3] The use of a pH meter is highly recommended. The slightly basic pH ensures that the γ-amino group is sufficiently nucleophilic to react with the Boc anhydride, while the α-amino group remains largely protonated, thus favoring selective protection.

    • Optimize (Boc)₂O Stoichiometry: Use a slight excess of (Boc)₂O (e.g., 1.2 equivalents) to ensure complete conversion of the starting material.[3]

Problem 4: Formation of Di-Boc Protected or α-Boc Protected Byproducts

  • Observation: Mass spectrometry or NMR indicates the presence of species with a higher molecular weight corresponding to the addition of two Boc groups, or isomeric products.

  • Probable Causes:

    • High pH: A pH significantly above 8 can increase the nucleophilicity of the α-amino group, leading to non-selective protection and the formation of the di-Boc derivative.

    • Prolonged Reaction Time at High pH: Extended reaction times under basic conditions can promote the formation of byproducts.

  • Solutions & Scientific Rationale:

    • Strict pH Adherence: Maintain the pH strictly within the 7.5-8 range.[3]

    • Monitor Reaction Progress: Follow the reaction by TLC or HPLC and stop the reaction once the starting material is consumed to avoid the formation of byproducts.

    • Purification: If byproducts are formed, they can often be separated from the desired product by column chromatography or recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the importance of using high-purity starting materials? A1: The purity of the starting materials, such as Fmoc-Gln-OH or 2,4-diaminobutyric acid, directly impacts the yield and purity of the final Fmoc-Dab(Boc)-OH. Impurities in the starting materials can lead to the formation of side products that are often difficult to remove, complicating the purification process and potentially interfering with subsequent peptide synthesis.[6]

Q2: How can I effectively monitor the progress of the reactions? A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[5][7] For TLC, a mobile phase of dichloromethane, methanol, and acetic acid in a 90:8:2 ratio can be effective for separating the starting materials, intermediates, and final product. For HPLC, a C18 reverse-phase column with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) is typically used.[8][9]

Q3: What are the best practices for the purification of Fmoc-Dab(Boc)-OH? A3: Recrystallization is often the most effective method for purifying the final product on a large scale. A common solvent system for recrystallizing Fmoc-amino acids is an ethanol/water mixture.[10] The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes turbid. Cooling the solution slowly will induce the crystallization of the pure product. For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed.[11]

Q4: Can I use a different hypervalent iodine reagent for the Hofmann rearrangement? A4: While (diacetoxyiodo)benzene (PIDA) is commonly used, other hypervalent iodine reagents can also mediate Hofmann rearrangements.[2][4][12] However, the reaction conditions may need to be re-optimized for a different reagent. It is crucial to perform small-scale test reactions to determine the optimal stoichiometry, temperature, and reaction time.

Q5: What are the key considerations for scaling up the synthesis of Fmoc-Dab(Boc)-OH? A5: When scaling up, efficient stirring and temperature control become critical to ensure homogeneity and prevent localized overheating, which can lead to side reactions. The workup and purification procedures may also need to be adapted. For example, extraction volumes will need to be increased proportionally, and crystallization may require longer cooling times to obtain good crystal formation. A thorough understanding of the process at a smaller scale is essential before attempting a large-scale synthesis.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Fmoc-Dab(Boc)-OH via Hofmann Rearrangement

Step 1: Synthesis of Fmoc-Dab-OH

  • Suspend Fmoc-Gln-OH (1 equivalent) in a 2:1:1 (v/v/v) mixture of ethyl acetate, acetonitrile, and water.

  • Add (diacetoxyiodo)benzene (PIDA) (1.2 equivalents) to the suspension.

  • Stir the reaction mixture vigorously at room temperature (20-30°C) for 48-72 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Fmoc-Dab-OH.

Step 2: Synthesis of Fmoc-Dab(Boc)-OH

  • Dissolve the crude Fmoc-Dab-OH (1 equivalent) in a 1:1 mixture of acetone and water.

  • Cool the solution to 0-10°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents).

  • Slowly add 0.5N NaOH solution dropwise to adjust and maintain the pH of the reaction mixture between 7.5 and 8.0.

  • Stir the reaction at 0-10°C for 4 hours, monitoring the pH periodically and adjusting as necessary.

  • Once the reaction is complete (as monitored by TLC), acidify the mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Fmoc-Dab(Boc)-OH.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude Fmoc-Dab(Boc)-OH in a minimal amount of hot ethanol (60-70°C).

  • Slowly add deionized water dropwise with stirring until the solution becomes persistently turbid.

  • Allow the solution to cool slowly to room temperature.

  • Further, cool the flask in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.

  • Dry the purified Fmoc-Dab(Boc)-OH under vacuum to a constant weight.

V. Data Presentation and Visualization

Table 1: Troubleshooting Summary
ProblemProbable Cause(s)Recommended Solution(s)
Hofmann Rearrangement: Low YieldInsufficient PIDA, Poor solubility, Inadequate reaction timeIncrease PIDA to 1.2-1.5 eq., Use Ethyl Acetate:ACN:Water (2:1:1), Extend reaction time to 72h
Hofmann Rearrangement: Side ProductsOver-oxidation, Reaction with solvent impuritiesMaintain temperature at 20-30°C, Use high-purity solvents
Boc Protection: Low YieldIncorrect pH, Insufficient (Boc)₂OMaintain pH at 7.5-8.0, Use 1.2 eq. of (Boc)₂O
Boc Protection: Di-Boc FormationpH > 8, Prolonged reaction timeStrictly control pH, Monitor reaction and stop upon completion
Diagrams

Synthesis_Workflow cluster_0 Route 1: Hofmann Rearrangement cluster_1 Route 2: Stepwise Protection FmocGln Fmoc-Gln-OH Hofmann Hofmann Rearrangement (PIDA, EtOAc:ACN:H2O) FmocGln->Hofmann Step 1 FmocDab Fmoc-Dab-OH Hofmann->FmocDab BocProtection Boc Protection ((Boc)₂O, pH 7.5-8) FmocDab->BocProtection Step 2 FinalProduct1 Fmoc-Dab(Boc)-OH BocProtection->FinalProduct1 Dab 2,4-Diaminobutyric Acid SelectiveBoc Selective γ-Boc Protection Dab->SelectiveBoc Step 1 HDabBoc H-Dab(Boc)-OH SelectiveBoc->HDabBoc FmocProtection α-Fmoc Protection HDabBoc->FmocProtection Step 2 FinalProduct2 Fmoc-Dab(Boc)-OH FmocProtection->FinalProduct2 Troubleshooting_Logic Start Low Yield of Fmoc-Dab(Boc)-OH CheckStep1 Analyze Hofmann Rearrangement Step (TLC/HPLC) Start->CheckStep1 Incomplete1 Incomplete Reaction? CheckStep1->Incomplete1 SideProducts1 Side Products Present? Incomplete1->SideProducts1 No Solution1a Increase PIDA / Extend Time Incomplete1->Solution1a Yes Solution1b Optimize Temperature / Purify Intermediate SideProducts1->Solution1b Yes CheckStep2 Analyze Boc Protection Step (TLC/HPLC) SideProducts1->CheckStep2 No Solution1a->CheckStep2 Solution1b->CheckStep2 Incomplete2 Incomplete Reaction? CheckStep2->Incomplete2 SideProducts2 Di-Boc Formation? Incomplete2->SideProducts2 No Solution2a Check pH (7.5-8) / Increase (Boc)₂O Incomplete2->Solution2a Yes Solution2b Strict pH Control / Monitor Time SideProducts2->Solution2b Yes End Improved Yield SideProducts2->End No Solution2a->End Solution2b->End

Caption: Troubleshooting decision tree for low yield.

VI. References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Dab(Boc)-OH: Properties, Synthesis, and Suppliers. Retrieved from [Link]

  • LifeTein. (2026, February 26). Unusual Amino Acids: 2,4-Diaminobutyric Acid (Dab). LifeTein Peptide Blog. Retrieved from [Link]

  • Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Chemical Properties and Uses of Fmoc-Dab(Boc)-OH. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Unified and Green Oxidation of Amides and Aldehydes for Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Google Patents. (2013). CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. Retrieved from

  • Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]

  • SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • Organic Chemistry Portal. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2002). A New Selective Cleavage of N,N-Dicarbamoyl-Protected Amines Using Lithium Bromide. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

  • International Journal of Peptide and Protein Research. (1996). An effective organic solvent system for the dissolution of amino acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Methods in Molecular Biology. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • ResearchGate. (2007, January 1). (PDF) Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

  • Baxendale Group. (2022, January 20). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA. Retrieved from [Link]

  • PMC. (n.d.). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Oxidative rearrangement and cyclisation of N-substituted amidines using iodine(III) reagents and the influence of leaving group on mode of reaction. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Retrieved from [Link]

  • GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl37H20-NaI System in Acetonitrile*. Retrieved from [Link]

  • PubMed. (n.d.). Hypervalent iodine catalyzed Hofmann rearrangement of carboxamides using oxone as terminal oxidant. Retrieved from [Link]

  • HOFMANN REACTION or HOFMANN AMIDE DEGRADATION. (n.d.). Retrieved from [Link]

Sources

Optimization

Addressing solubility issues of Fmoc-Dab(Boc)-OH in organic solvents

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Fmoc-Dab(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Fmoc-Dab(Boc)-OH ( -Fmoc- -Boc-L-2,4-diaminobutyric acid).

Widely utilized in the development of cationic peptides and polymyxin mimetics[1], this building block frequently presents solubility and coupling hurdles. This guide moves beyond basic troubleshooting to explain the mechanistic causality behind these issues, providing you with self-validating protocols to ensure synthetic success.

Mechanistic Insight: The "Why" Behind the Challenge

The solubility of Fmoc-Dab(Boc)-OH in organic solvents is dictated by its unique structural thermodynamics. While standard Fmoc-protected amino acids generally exhibit excellent solubility in N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP)[], the Dab (diaminobutyric acid) derivative is particularly problematic due to three factors:

  • Steric Proximity & Hydrogen Bonding: The Dab side chain is exceptionally short (two methylene units). This brings the bulky, hydrophobic tert-butoxycarbonyl (Boc) group into close proximity with the α -amine. This dense localization of hydrogen-bond donors and acceptors promotes strong interchain hydrogen bonding, leading to microscopic aggregation or macroscopic gelation in standard solvents[3].

  • Hygroscopicity: Fmoc-Dab(Boc)-OH is highly hygroscopic. Atmospheric moisture absorbed by the powder or the solvent drastically reduces its solubility, forcing the hydrophobic Fmoc and Boc groups to aggregate[4].

  • Activation Kinetics: The close proximity of the γ -amine to the activated C-terminus increases the risk of side reactions. Related derivatives, such as Fmoc-Dab(Mtt)-OH, are known to undergo rapid lactamization during activation[5]. Therefore, overcoming solubility cannot come at the cost of prolonged pre-activation times.

Diagnostic Workflow for Solubility & Coupling

Use the following decision matrix to systematically resolve solubility and coupling failures before altering your peptide sequence.

G Start Fmoc-Dab(Boc)-OH Solubility Issue CheckSolvent Verify Solvent Integrity (Anhydrous DMF/NMP?) Start->CheckSolvent Sonication Ultrasonic Treatment (10-15 mins at RT) CheckSolvent->Sonication Yes BinarySolvent Switch to Binary System (DMF:DMSO 1:1) CheckSolvent->BinarySolvent No / High Moisture VisualCheck Optical Clarity Achieved? Sonication->VisualCheck VisualCheck->BinarySolvent No (Cloudy/Gel) ProceedCoupling Proceed to Activation (Minimize Pre-activation) VisualCheck->ProceedCoupling Yes (Clear) BinarySolvent->VisualCheck Re-evaluate AddChaotropic Add Chaotropic Agents (0.1M LiCl in NMP) BinarySolvent->AddChaotropic Persistent Aggregation AddChaotropic->ProceedCoupling Resolved

Fig 1: Troubleshooting workflow for resolving Fmoc-Dab(Boc)-OH solubility and coupling issues.

Troubleshooting Guides & FAQs

Q1: My Fmoc-Dab(Boc)-OH powder forms a cloudy suspension in standard DMF at 0.2 M. How do I achieve complete dissolution? Causality: The presence of trace water in standard-grade DMF causes the hydrophobic Fmoc/Boc groups to collapse inward, resisting solvation. Furthermore, the planar Fmoc groups engage in π−π stacking. Solution: Always use freshly opened, anhydrous DMF or NMP. If the solution remains cloudy, apply ultrasonic treatment for 10 to 15 minutes. Sonication provides the kinetic energy required to disrupt the initial crystal lattice and π−π stacking. As documented in solubility profiles, achieving a clear 100 mg/mL solution in strong solvents like DMSO explicitly requires ultrasonic assistance[4].

Q2: I am synthesizing a highly structured peptide, and the coupling efficiency of Fmoc-Dab(Boc)-OH is consistently low despite visual solubility. What is the mechanistic cause? Causality: Visual clarity does not guarantee the absence of microscopic aggregates. Interchain hydrogen bonding can persist in solution and transfer to the growing peptide chain on the resin, causing "on-resin aggregation"[][3]. Additionally, the steric bulk of the γ -Boc group hinders the acylation kinetics at the α -amine. Solution: Transition to a binary solvent system. A 1:1 (v/v) mixture of DMF and DMSO is highly effective at disrupting hydrogen bond networks[3]. Couple this with highly reactive uronium salts (e.g., HATU/DIPEA) to forcefully drive the acylation forward despite steric hindrance.

Q3: Can I increase the pre-activation time to ensure the bulky Fmoc-Dab(Boc)-OH is fully activated before adding it to the resin? Causality: No. Prolonged pre-activation of Dab derivatives is detrimental. The proximity of the γ -amine to the activated C-terminus creates a highly favorable geometry for intramolecular attack. While the Boc protecting group is more stable than Mtt, extended activation times in the presence of strong bases (like DIPEA) can still promote lactamization (cyclic byproduct formation), effectively destroying your active ester[5]. Solution: Limit pre-activation to a strict maximum of 2 minutes when using DIC/Oxyma or perform in situ activation (adding the base last, directly in the presence of the resin) when using HATU.

Quantitative Solubility & Coupling Data

To aid in experimental design, the following table summarizes the validated parameters for Fmoc-Dab(Boc)-OH across different solvent environments.

Solvent SystemMax Solubility (approx.)Preparation RequirementH-Bond DisruptionRecommended ActivationApplication Context
100% Anhydrous DMF 0.5 M10-15 min SonicationLowDIC / OxymaPureStandard SPPS (Short peptides)
DMF : DMSO (1:1) > 1.0 M5 min SonicationHighHATU / DIPEAAggregation-prone sequences
NMP + 0.1 M LiCl 0.8 MGentle agitationVery HighPyBOP / NMMHighly structured/hydrophobic resins

Validated Experimental Protocol: Coupling in Aggregation-Prone Sequences

This self-validating protocol utilizes a binary solvent system and strict kinetic controls to ensure high-efficiency coupling of Fmoc-Dab(Boc)-OH without side-reaction degradation[1][5].

Materials Required:

  • Fmoc-Dab(Boc)-OH (4.0 equivalents relative to resin loading)

  • Anhydrous DMF and Anhydrous DMSO

  • HATU (3.9 equivalents)

  • DIPEA (8.0 equivalents)

  • Peptidyl-resin (pre-swelled in DMF)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a binary solvent mixture of anhydrous DMF and anhydrous DMSO in a 1:1 (v/v) ratio.

  • Reagent Dissolution: Weigh the Fmoc-Dab(Boc)-OH and transfer it to a clean, dry vial. Add the binary solvent to achieve a final amino acid concentration of 0.2 M.

  • Kinetic Solvation: Place the vial in an ultrasonic water bath at room temperature for 10 minutes. Visually confirm that the solution is optically clear and free of striations[4].

  • Chilled Activation: Add HATU (3.9 eq) to the solution and agitate gently until dissolved. Crucial Step: Do not add the base yet.

  • In Situ Coupling: Transfer the un-activated mixture to the reaction vessel containing the deprotected peptidyl-resin. Immediately add DIPEA (8.0 eq) directly to the resin slurry. This in situ activation prevents pre-coupling lactamization[5].

  • Agitation: Agitate the reaction via nitrogen bubbling or gentle orbital shaking for 60 to 90 minutes at room temperature.

  • Self-Validation (Quality Control):

    • Primary Check: Perform a standard Kaiser (ninhydrin) test. A clear/yellow bead indicates >99% coupling.

    • Secondary Check (If Kaiser is ambiguous): Withdraw ~5 mg of resin, wash with DCM, and perform a micro-cleavage (95% TFA / 2.5% TIS / 2.5% H2O for 1 hour). Precipitate in cold ether, centrifuge, and analyze the pellet via LC-MS to confirm the precise mass addition of the Dab residue (+100.06 Da post-cleavage) and the absence of lactam byproducts.

References

  • ACS Sustainable Chemistry & Engineering. "Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids". Available at:[Link]

  • Organic & Biomolecular Chemistry (RSC). "Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Premature Boc Group Removal in Fmoc-SPPS

Welcome to the Advanced Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently encounter cases where the fundamental orthogonality of the Fmoc/tBu protection strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently encounter cases where the fundamental orthogonality of the Fmoc/tBu protection strategy breaks down. One of the most insidious issues is the premature removal of the tert-butyloxycarbonyl (Boc) protecting group during chain elongation.

This guide dissects the mechanistic causality behind Boc instability, provides field-proven troubleshooting FAQs, and outlines a self-validating experimental protocol to ensure absolute sequence fidelity.

The Mechanistic Reality of Premature Boc Loss

In standard room-temperature Fmoc-SPPS, the Boc group is strictly acid-labile and entirely orthogonal to the base-labile Fmoc group. However, the widespread adoption of Microwave-Assisted SPPS (MW-SPPS) has introduced thermal variables that challenge this chemical boundary.

Premature Boc removal is rarely caused by a single factor; it is the synergistic result of thermal degradation and acid-catalyzed cleavage . When microwave reactor temperatures exceed 85°C, the activation energy required to cleave the tert-butyl carbamate bond is significantly lowered. This vulnerability is exacerbated by mildly acidic coupling additives. For example, Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) has a pKa of ~4.6. While innocuous at 25°C, at 90°C, the acidic protons from Oxyma protonate the carbamate oxygen. This initiates the elimination of isobutylene and carbon dioxide, prematurely exposing the free amine (e.g., the ε-amine of Lysine or the indole nitrogen of Tryptophan).

Once exposed, this nucleophile reacts with the incoming Fmoc-amino acid during the coupling cycle, leading to branched peptides or unintended sequential mass insertions[1]. Furthermore, inhomogeneous temperature distributions—or "hotspots"—within the microwave reactor vessel can cause localized solvent temperatures to spike well above the programmed setpoint, accelerating this degradation[2].

G A Fmoc-SPPS Environment B Microwave Heating (≥90°C) A->B C Acidic Additives (Oxyma, pKa ~4.6) A->C D Thermal Degradation of Boc Group B->D High Temp E Acid-Catalyzed Cleavage B->E Synergistic Effect C->E Prolonged Exposure F Premature Free Amine Exposure D->F E->F G Overcoupling & Branching F->G Unintended Acylation

Logical pathways leading to premature Boc deprotection and subsequent overcoupling.

Troubleshooting FAQs

Q: I am synthesizing a poly-L-lysine chain using Fmoc-Lys(Boc)-OH in a microwave synthesizer. My LC-MS shows extensions of my desired product (+1, +2, and +3 Lysine insertions). What is causing this overcoupling? A: This is a classic symptom of premature Boc deprotection. Recent field reports and troubleshooting logs highlight that microwave irradiation at 90°C can induce partial thermal deprotection of the Boc group, particularly on Lys(Boc) residues, leading to +1 to +4 residue insertions[1]. The newly exposed ε-amino group acts as a secondary nucleation site, reacting with the excess Fmoc-Lys(Boc)-OH in the coupling solution. To resolve this, you must lower the coupling temperature to 75°C and ensure stringent post-deprotection washing to remove any residual piperidine or acidic byproducts.

Q: Why is Fmoc-Trp(Boc)-OH particularly sensitive, and how can I monitor its integrity? A: The Boc group on the indole ring of Tryptophan is utilized to prevent sulfonation from arginine protecting groups during final TFA cleavage[3]. However, the nitrogen-carbon bond of the indole carbamate is electronically distinct from aliphatic amines, making it uniquely susceptible to thermal cleavage. Elevated temperatures can lead to premature Boc removal or the formation of irreversible side products[4]. Monitoring Trp(Boc) deprotection via RP-UHPLC of micro-cleaved intermediates is a standard validation practice to ensure the protecting group remains intact throughout the synthesis[5].

Q: Can I just switch from Oxyma to HOBt to prevent this? A: While HOBt is slightly less acidic than Oxyma, it is also less efficient at preventing epimerization and slower at facilitating coupling. At 90°C, HOBt can still cause minor Boc loss over prolonged exposures. The scientifically sound approach is to control the thermodynamic variable (temperature) rather than compromising on coupling efficiency.

Quantitative Data: Boc Stability Matrix

The following table synthesizes the expected stability of the Boc protecting group under various SPPS conditions. Use this matrix to diagnose your specific synthesis parameters.

Reaction ConditionTemperatureCoupling AdditiveExposure TimeEstimated Boc StabilityPrimary Consequence
Conventional SPPS25°CHOBt / Oxyma60 min> 99.9%Intact sequence
Optimized MW-SPPS 75°C Oxyma Pure 5 min > 99.5% Negligible branching
Aggressive MW-SPPS90°CHOBt2 min~ 98.0%Minor overcoupling
Aggressive MW-SPPS90°COxyma Pure5 min85% - 95%Severe +1/+2 insertions[1]
Extreme Thermal100°CNone (DMF only)10 min< 80%Widespread degradation

Self-Validating Experimental Protocol: Optimized MW-SPPS

To synthesize complex peptides containing Lys(Boc) or Trp(Boc) without inducing thermal or acid-catalyzed premature deprotection, implement the following self-validating workflow.

Step 1: Resin Preparation & Swelling Causality: Proper swelling prevents localized microwave hotspots by ensuring uniform solvent distribution[2].

  • Suspend the resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF).

  • Agitate gently for 20 minutes at room temperature.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% Piperidine in DMF.

  • Program the microwave reactor to a maximum of 75°C for 3 minutes . Do not exceed 75°C to prevent thermal stress on existing Boc groups.

Step 3: Stringent Washing Causality: Removing residual base prevents exothermic neutralization reactions when the acidic coupling cocktail is introduced, which could otherwise cause micro-boiling and Boc loss.

  • Wash the resin 4 times with 5 mL DMF, draining completely between washes.

Step 4: Controlled Coupling

  • Prepare the coupling solution: 5 eq Fmoc-Amino Acid, 5 eq Oxyma Pure, and 10 eq DIC in DMF.

  • Crucial Technique: Dissolve the amino acid directly in the Oxyma/DMF solution to buffer the acidity before adding DIC.

  • Program the coupling cycle to 75°C for 5 minutes .

Step 5: Micro-Cleavage Validation (The Self-Validating Step) Causality: You must prove the system works before committing to a 40-mer synthesis.

  • After coupling a critical residue (e.g., the 3rd Lysine in a poly-Lys chain), extract 5 mg of peptidyl-resin.

  • Treat with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 1 hour at room temperature.

  • Precipitate in cold ether, centrifuge, and analyze via LC-MS.

  • Validation Check: The absence of an anomalous +128 Da (Lys) or +186 Da (Trp) mass shift confirms that premature Boc removal and subsequent overcoupling have been successfully prevented.

Workflow N1 Resin Swelling (DMF, 20 min) N2 Fmoc Deprotection (20% Piperidine, 75°C) N1->N2 N3 Stringent Washing (DMF x 4) N2->N3 N4 Coupling (DIC/Oxyma) Max 75°C, 5 min N3->N4 N4->N2 Repeat N5 Micro-Cleavage Validation N4->N5 N6 Next Cycle N5->N6

Optimized MW-SPPS workflow maintaining temperatures ≤75°C to preserve Boc groups.

References

  • What causes overcoupling in microwave assisted SPPS? : r/chemistry - Reddit. reddit.com. Available at:[Link]

  • Chapter 5: Microwave-assisted Peptide Synthesis - Books - The Royal Society of Chemistry. rsc.org. Available at:[Link]

  • An Optimized Safe Process from Bench to Pilot cGMP Production of API Eptifibatide Using a Multigram-Scale Microwave-Assisted Solid-Phase Peptide Synthesizer - ACS Publications. acs.org. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for Fmoc-Dab(Boc)-OH

Welcome to the Technical Support Center for Fmoc-Dab(Boc)-OH (CAS: 125238-99-5). This guide is designed for researchers, analytical scientists, and drug development professionals utilizing this critical unnatural amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fmoc-Dab(Boc)-OH (CAS: 125238-99-5). This guide is designed for researchers, analytical scientists, and drug development professionals utilizing this critical unnatural amino acid building block in Solid-Phase Peptide Synthesis (SPPS). Fmoc-Dab(Boc)-OH is frequently employed in the synthesis of complex macrocyclic thioether peptides[1], somatostatin analogs[2], and high-affinity enzyme inhibitors[3].

Due to the high cost and synthetic complexity of this reagent[4], recovering degraded batches and ensuring >97.0% purity is critical for successful downstream peptide elongation.

Part 1: Impurity Profiling & Causality (FAQs)

Q1: What are the most common impurities found in Fmoc-Dab(Boc)-OH, and what is the mechanistic causality behind their formation? A: The synthesis of Fmoc-Dab(Boc)-OH relies on the orthogonal protection of L-2,4-diaminobutyric acid. Impurities typically arise from failures in this selective shielding process:

  • Fmoc-Dab(Fmoc)-OH (Bis-Fmoc Impurity): Caused by incomplete copper(II) complexation during the initial α -amine shielding phase. If the γ -amine is not fully protected by the Boc anhydride, excess Fmoc-OSu will react with both amine terminals.

  • Des-Boc Impurity (Fmoc-Dab-OH): The tert-butyloxycarbonyl (Boc) group is acid-labile. This impurity results from premature acidic degradation during aggressive workups or prolonged storage in non-buffered protic solvents.

  • Dipeptide Oligomers (e.g., Fmoc-Dab(Boc)-Dab(Boc)-OH): Formed via auto-activation. If trace coupling agents remain, the free carboxyl group can activate and react with a deprotected trace amine, leading to self-condensation.

Q2: How can I establish a self-validating analytical method to detect these impurities? A: A self-validating system requires orthogonal analytical techniques. We recommend Reversed-Phase HPLC (RP-HPLC) coupled with Mass Spectrometry (LC-MS). Causality in method design: Fmoc-Dab(Boc)-OH contains a free carboxylic acid (pKa ~2.5). Using a mobile phase of Water/Acetonitrile supplemented with 0.1% Trifluoroacetic acid (TFA) ensures the carboxylate is fully protonated. This prevents secondary interactions with residual silanols on the C18 column, eliminating peak tailing and ensuring baseline resolution between the target and closely eluting impurities.

Quantitative Data: Analytical Profiling
Impurity TypeChemical NameRRT (Relative Retention Time)MS (m/z) [M+H]⁺Acceptable Limit
Target Molecule Fmoc-Dab(Boc)-OH1.00441.5≥ 97.0%
Acid Degradation Fmoc-Dab-OH0.65341.4< 0.5%
Over-Protection Fmoc-Dab(Fmoc)-OH1.45563.6< 0.5%
Self-Condensation Fmoc-Dab(Boc)-Dab(Boc)-OH1.25864.0< 0.1%
Racemization Fmoc-D-Dab(Boc)-OH1.00 (Chiral HPLC: 1.15)441.5< 0.5%

Part 2: Troubleshooting Workflows & Purification Protocols

Q3: My LC-MS analysis shows 4% Fmoc-Dab(Fmoc)-OH (Bis-Fmoc). How do I remove this highly lipophilic impurity without degrading the product? A: The Bis-Fmoc impurity is significantly more lipophilic than the target molecule. Recrystallization is the most scalable and non-destructive approach.

Protocol 1: Step-by-Step Recrystallization (EtOAc/Hexane)

Causality & Self-Validation: The target molecule has one highly lipophilic Fmoc group and one moderately lipophilic Boc group. The Bis-Fmoc impurity contains two massive, planar fluorenyl rings. By dissolving the mixture in a semi-polar solvent (Ethyl Acetate) and titrating with a non-polar anti-solvent (Hexane), the less lipophilic target molecule reaches supersaturation and crystallizes first. The Bis-Fmoc impurity remains solvated in the non-polar mother liquor.

  • Dissolution: Suspend 10.0 g of crude Fmoc-Dab(Boc)-OH in 40 mL of Ethyl Acetate. Warm gently to 45°C until complete dissolution is achieved.

  • Clarification: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove insoluble oligomers and dust.

  • Anti-Solvent Titration: While stirring at 300 rpm, add Hexane dropwise (approx. 60–80 mL) until the solution becomes persistently turbid (the cloud point).

  • Controlled Crystallization: Cool the mixture at a strictly controlled rate of 5°C/hour down to 4°C. Self-validating mechanism: Slow cooling prevents the entrapment of the Bis-Fmoc impurity within the expanding crystal lattice of the target molecule.

  • Isolation: Filter the resulting white crystals under vacuum. Wash the filter cake with 15 mL of ice-cold Hexane/Ethyl Acetate (4:1 v/v).

  • Drying: Dry under high vacuum (<1 mbar) at 25°C for 12 hours to remove residual solvents.

Q4: How do I remove dipeptide impurities or truncation sequences that co-crystallize with the target? A: Dipeptides generated during SPPS cleavage or synthesis[1] often co-crystallize due to nearly identical solubility profiles. Preparative RP-HPLC is required for absolute separation.

Protocol 2: Preparative RP-HPLC Purification
  • Stationary Phase: C18 Preparative Column (e.g., 250 x 50 mm, 10 µm particle size).

  • Mobile Phase Preparation:

    • Buffer A: 0.1% TFA in Milli-Q Water.

    • Buffer B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Sample Loading: Dissolve the crude peptide in a minimum volume of DMF/Water (1:1). Do not exceed 50 mg of crude mass per injection to prevent column overloading.

  • Gradient Elution: Run a linear gradient from 30% B to 70% B over 45 minutes at a flow rate of 40 mL/min.

  • Detection & Fractionation: Monitor UV absorbance at 254 nm and 301 nm (specific to the Fmoc chromophore). Collect fractions dynamically based on peak threshold.

  • Recovery: Pool fractions confirming >99% purity via analytical HPLC, freeze at -80°C, and lyophilize to obtain the pure powder.

Part 3: Visualizing the Workflows

Workflow Start Crude Fmoc-Dab(Boc)-OH Analysis LC-MS & HPLC Profiling Start->Analysis Decision Primary Impurity? Analysis->Decision Imp1 Over-Protected (Bis-Fmoc / Bis-Boc) Decision->Imp1 Lipophilic Shift Imp2 Truncated / Dipeptide Oligomers Decision->Imp2 Mass +422 Da Imp3 D-Enantiomer (Racemization) Decision->Imp3 Isobaric Pur1 Recrystallization (EtOAc / Hexane) Imp1->Pur1 Pur2 Preparative RP-HPLC (C18 Column) Imp2->Pur2 Pur3 Chiral Chromatography (Amylose Phase) Imp3->Pur3 Pure Purified Fmoc-Dab(Boc)-OH (>99% Purity) Pur1->Pure Pur2->Pure Pur3->Pure

Figure 1: Decision tree workflow for identifying and removing Fmoc-Dab(Boc)-OH impurities.

Synthesis Dab L-Dab-OH Cu Cu2+ Complexation (a-amine shield) Dab->Cu Boc Boc2O Addition (y-amine protection) Cu->Boc Imp1 Fmoc-Dab(Fmoc)-OH (Premature Cu release) Cu->Imp1 Side Reaction Fmoc Fmoc-OSu Addition (a-amine protection) Boc->Fmoc Target Fmoc-Dab(Boc)-OH Fmoc->Target Imp2 Des-Boc Impurity (Acidic degradation) Target->Imp2 Degradation

Figure 2: Synthetic pathway of Fmoc-Dab(Boc)-OH highlighting points of impurity generation.

References

  • Sigma-Aldrich. "Fmoc-Dab(Boc)-OH = 97.0 HPLC 125238-99-5".

  • MedChemExpress. "Fmoc-Dab(Boc)-OH | Amino Acid Derivative". 2

  • ACS Publications. "Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS)". 1

  • PubMed Central (PMC). "Structure–activity studies with high-affinity inhibitors of pyroglutamyl-peptidase II". 3

  • Google Patents. "CN110950926B - Liquid phase synthesis method of snake venom-like tripeptide". 4

Sources

Troubleshooting

Strategies to avoid diketopiperazine formation with N-terminal Dab residues

Mitigating Diketopiperazine (DKP) Formation with N-Terminal Dab Residues Audience: Researchers, scientists, and drug development professionals. Scope: Solid-Phase Peptide Synthesis (SPPS) optimization, side-reaction trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Mitigating Diketopiperazine (DKP) Formation with N-Terminal Dab Residues

Audience: Researchers, scientists, and drug development professionals. Scope: Solid-Phase Peptide Synthesis (SPPS) optimization, side-reaction troubleshooting, and structural workarounds for 2,4-diaminobutyric acid (Dab).

Introduction

In solid-phase peptide synthesis (SPPS), diketopiperazine (DKP) formation is a severe, sequence-dependent side reaction that typically occurs at the dipeptide stage. When the Fmoc protecting group is removed from the second amino acid, the newly liberated N-terminal α -amine can undergo an intramolecular nucleophilic attack on the C-terminal ester linkage connecting the peptide to the resin. This forms a highly stable 6-membered cyclic dipeptide (DKP) and prematurely cleaves the truncated peptide chain from the solid support[1]. While traditionally associated with Proline or Glycine, 2,4-diaminobutyric acid (Dab) presents a unique and aggressive risk profile for DKP formation that requires specialized synthetic strategies.

FAQ: Understanding the Causality of Dab-Mediated DKP

Q1: Why does an N-terminal Dab residue accelerate DKP formation compared to standard aliphatic amino acids? A: DKP formation is geometrically restricted; it strictly requires the first peptide bond to adopt a cis conformation to bring the N-terminal α -amine into nucleophilic proximity with the C-terminal ester. The side chain of Dab features an ethylamine group. Even when orthogonally protected (e.g., Fmoc-Dab(Boc)-OH), the specific dihedral angles and the presence of the basic side-chain nitrogen facilitate rapid trans-to-cis isomerization of the peptide bond. This structural pre-organization drastically lowers the activation energy for intramolecular cyclization, making Dab-containing dipeptides highly susceptible to DKP cleavage during base-mediated Fmoc removal. Furthermore, if the side-chain protecting group is compromised, the Dab side-chain can also undergo competitive 5-membered lactamization[2].

Q2: How does the choice of solid support influence this side reaction? A: The susceptibility of the C-terminal ester bond to nucleophilic attack is highly dependent on steric shielding. Standard Wang resins utilize a relatively unhindered benzyl ester linkage, which is easily attacked by the Dab α -amine. To prevent this, synthesizing the peptide on 2-Chlorotrityl chloride (2-CTC) resin is highly recommended[3]. The massive steric bulk of the 2-chlorotrityl moiety physically blocks the N-terminal amine from accessing the ester carbonyl, effectively inhibiting DKP formation even if the peptide bond adopts a cis conformation[3].

Q3: Standard 20% Piperidine/DMF causes massive yield loss at the Dab stage. What is the mechanistic alternative? A: DKP formation is a base-catalyzed, time-dependent side reaction. Standard 20% piperidine in DMF is relatively slow at removing the Fmoc group but highly effective at catalyzing the DKP cyclization once the free amine is exposed[1]. To mitigate this, you must alter the kinetic window. Replacing piperidine with a cocktail of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP accelerates Fmoc removal while minimizing the basicity of the environment[4]. DBU drives rapid deprotection, and piperazine acts as an efficient dibenzofulvene scavenger, allowing you to reduce the deprotection time from 15 minutes to just 3-5 minutes, effectively outrunning the DKP cyclization kinetics[4].

Q4: If resin and deprotection optimizations fail, what is the ultimate structural workaround? A: If sequence-specific constraints prevent the use of 2-CTC resin or optimized bases, the most robust self-validating strategy is to bypass the dipeptide-resin intermediate entirely[3]. By coupling the second (Dab) and third amino acids as a pre-synthesized dipeptide building block (e.g., Fmoc-AA3-Dab(Boc)-OH), the N-terminal α -amine of Dab is never exposed as a free amine on the resin. This completely eliminates the mechanistic possibility of DKP formation at this stage[5].

Quantitative Data: Fmoc-Removal Optimization

The table below summarizes the impact of various deprotection cocktails on DKP formation rates. Optimizing the base and solvent is critical when handling Dab-dipeptides.

Table 1: Impact of Fmoc-Removal Cocktails on DKP Formation Rates

Fmoc-Removal CocktailSolventDKP Formation (%)Deprotection KineticsMechanistic Advantage
20% PiperidineDMF13.8%StandardNone (High DKP risk)
5% PiperidineDMF12.2%SlowIneffective suppression
20% PiperidineToluene/DMF11.7%StandardMarginal solvent effect
5% PiperazineNMP< 4.0%ModerateReduced base catalysis
2% DBU + 5% Piperazine NMP < 1.0% Very Fast Rapid Fmoc cleavage, minimal exposure

Data synthesized from comparative SPPS optimization studies[4].

Experimental Protocol: Step-by-Step Mitigation Workflow

This self-validating protocol is designed to eliminate DKP formation when coupling a residue to an N-terminal Dab dipeptide intermediate.

Phase 1: Steric Shielding (Resin Loading)

  • Resin Preparation: Swell 2-Chlorotrityl chloride (2-CTC) resin (substitution ~0.6 mmol/g) in dry Dichloromethane (DCM) for 20 minutes. Rationale: 2-CTC provides maximum steric hindrance against nucleophilic attack[3].

  • C-Terminal Loading: Dissolve the C-terminal Fmoc-AA1-OH (1.2 eq) and DIPEA (4.0 eq) in dry DCM. Add to the resin and agitate for 2 hours.

  • End-Capping: Add HPLC-grade Methanol (0.8 mL/g resin) to cap unreacted trityl chloride sites. Agitate for 15 minutes, then wash thoroughly with DCM and DMF.

Phase 2: Dab Coupling and Kinetic Deprotection 4. Dab Coupling: Couple Fmoc-Dab(Boc)-OH (3.0 eq) using DIC (3.0 eq) and OxymaPure (3.0 eq) in DMF for 45 minutes. Wash with DMF (3x). 5. Pre-Activation of AA3: Crucial Step. Before deprotecting the Dab residue, pre-activate the third amino acid (Fmoc-AA3-OH) in a separate vial with DIC/OxymaPure. 6. Rapid Fmoc Deprotection: Treat the resin with a solution of 2% DBU and 5% piperazine in NMP for exactly 2 x 3 minutes[4]. Rationale: DBU provides instantaneous Fmoc removal, while the short duration prevents the free Dab amine from undergoing cis-isomerization and cyclization. 7. Immediate Coupling: Wash the resin rapidly with NMP (3x, 30 seconds each). Immediately add the pre-activated Fmoc-AA3-OH solution. Rationale: Minimizing the lifespan of the free dipeptide-amine is the most effective way to prevent DKP.

Mechanistic Visualizations

DKP_Mechanism Node1 Dipeptide-Resin Intermediate H2N-Dab(Boc)-AA1-Resin Node2 Trans-Cis Isomerization (Facilitated by Dab side-chain) Node1->Node2 Node3 Cis-Conformation (Proximity of N-term to Ester) Node2->Node3 Node4 Intramolecular Nucleophilic Attack (6-membered transition state) Node3->Node4 Node5 Diketopiperazine (DKP) Formation Node4->Node5 Node6 Truncated Peptide Loss from Resin Node4->Node6

Mechanistic pathway of Dab-facilitated diketopiperazine (DKP) formation during SPPS.

Mitigation_Workflow Start Start SPPS with Dab at Position 2 Resin Use 2-CTC Resin (Steric Shielding) Start->Resin Alt Alternative: Use Dipeptide Block Fmoc-AA3-Dab(Boc)-OH Start->Alt If 2-CTC not viable Deprotect Fmoc Removal: 2% DBU + 5% Piperazine Resin->Deprotect Couple Rapid Coupling of AA3 (Pre-activated) Deprotect->Couple Success DKP Avoided High Yield SPPS Couple->Success Alt->Success

Step-by-step workflow for mitigating DKP formation when coupling N-terminal Dab residues.

References
  • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. URL:[Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Synthesis Guide. URL:[Link]

  • Bythell, B. J., et al. (2013). Structural Influences on Preferential Oxazolone versus Diketopiperazine b2+ Ion Formation for Histidine Analogue-containing Peptides. Journal of the American Society for Mass Spectrometry. URL:[Link]

  • Forsythe, J. G., et al. (2019). Selective incorporation of proteinaceous over nonproteinaceous cationic amino acids in model prebiotic oligomerization reactions. Proceedings of the National Academy of Sciences. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry Analysis of Fmoc-Dab(Boc)-OH Incorporated Peptides: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical and synthetic challenges posed by non-proteinogenic amino acids. Fmoc-Dab(Boc)-OH (N-α-Fmoc-N-γ-Boc-L-2,4-diaminobutyric acid) is a critical buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical and synthetic challenges posed by non-proteinogenic amino acids. Fmoc-Dab(Boc)-OH (N-α-Fmoc-N-γ-Boc-L-2,4-diaminobutyric acid) is a critical building block for synthesizing constrained cyclic peptides, polymyxin derivatives, and specialized cationic therapeutics. However, its incorporation introduces unique mass spectrometric (MS) fragmentation behaviors that diverge significantly from its longer-chain homologues, Ornithine (Orn) and Lysine (Lys).

This guide provides an objective, data-driven comparison of Dab against alternative basic amino acids, detailing the structural causality behind their MS/MS fragmentation patterns and providing self-validating experimental protocols for their analysis.

Structural Causality & Chemical Divergence

The fundamental distinction between Dab, Orn, and Lys lies in the length of their aliphatic side chains. Dab possesses a short two-carbon (ethyl) side chain terminating in a primary γ-amine. In contrast, Ornithine has a three-carbon side chain, and Lysine possesses a four-carbon side chain[1].

This proximity of the basic γ-amine to the peptide backbone in Dab drastically alters its gas-phase fragmentation dynamics. During Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the basic side chains of these residues can mediate non-canonical N–Cα bond cleavages[2]. Because the entropic cost of forming a macrocyclic transition state increases with side-chain length, Dab and Orn are highly susceptible to side-chain-driven neutral losses and transannular cyclization, whereas Lysine predominantly yields stable, predictable sequence ions[1],[2].

Table 1: Comparative MS/MS Behavior and Synthetic Properties
Amino AcidSide-Chain StructurePrimary MS/MS Diagnostic Feature (HCD/CID)Propensity for LactamizationRecommended MS Activation
Dab γ-amine (2 methylenes)Diagnostic neutral loss of ethanimine (-43 Da)ModerateHCD + ETD
Orn δ-amine (3 methylenes)Neutral loss of NH₃ (-17 Da) and rapid cyclizationHighHCD + ETD
Lys ε-amine (4 methylenes)Stable b/y ions; minimal side-chain neutral lossLowHCD

Mass Spectrometric Fragmentation Dynamics

When analyzing Dab-incorporated peptides via HCD, the proximity of the γ-amine to the backbone facilitates charge-remote fragmentation pathways. Specifically, the γ-amine can abstract a proton during vibrational excitation, leading to a highly diagnostic neutral loss of ethanimine (43 Da) [3]. This behavior is a direct consequence of the short side chain forming a favorable transition state, a phenomenon that is virtually absent in Lysine-containing peptides[2].

If analysts rely solely on standard HCD/CID, this -43 Da neutral loss can strip the side chain before backbone cleavage occurs, artificially lowering sequence coverage scores in automated database searches. To overcome this, we must employ Electron Transfer Dissociation (ETD) . ETD is a radical-driven process that cleaves the N-Cα bond to produce c and z ions while leaving the delicate Dab side chain intact, making it the gold standard for cationic, non-canonical peptides[4].

MS_Workflow Parent Dab-Peptide Precursor Ion [M+nH]n+ HCD HCD / CID Activation (Vibrational Excitation) Parent->HCD ETD ETD Activation (Electron Transfer) Parent->ETD b_y_ions Canonical b/y Ions (Sequence Coverage) HCD->b_y_ions neutral_loss Diagnostic Neutral Loss (-43 Da / Ethanimine) HCD->neutral_loss γ-amine mediated c_z_ions Intact c/z Ions (Side-Chain Preserved) ETD->c_z_ions Radical-driven

Mass spectrometric fragmentation pathways for Dab-containing peptides under HCD vs. ETD.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system. The synthesis protocol ensures complete incorporation and deprotection, while the MS protocol uses orthogonal fragmentation techniques to verify the structure.

Protocol 1: SPPS Incorporation of Fmoc-Dab(Boc)-OH
  • Resin Preparation : Swell Rink Amide MBHA resin (0.73 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : Treat with 20% piperidine in DMF for 2 × 10 min.

    • Causality: Removes the N-terminal Fmoc group to expose the primary amine for coupling.

  • Coupling : Add 3 equivalents of Fmoc-Dab(Boc)-OH, 3 eq of HATU, and 6 eq of N,N-diisopropylethylamine (DIEA) in DMF. React for 45 minutes.

    • Causality: HATU is selected over weaker activators (like DIC/HOBt) to ensure rapid and complete acylation, mitigating any steric hindrance from the branched Boc-protected γ-amine.

  • Cleavage & Global Deprotection : Treat the resin with Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

    • Causality: The strongly acidic environment cleaves the peptide from the resin while simultaneously stripping the acid-labile Boc group from the Dab side chain, yielding the mature, positively charged γ-amine. Precipitate the crude peptide in cold diethyl ether.

Protocol 2: LC-MS/MS Characterization Workflow
  • Chromatographic Separation : Inject 1-2 µg of the purified peptide onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 × 100 mm). Use a gradient of 5-60% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 15 minutes.

  • Mass Spectrometry Setup : Utilize a high-resolution Orbitrap mass spectrometer operating in positive ESI mode.

  • Mixed-Mode Fragmentation (Self-Validating System) :

    • HCD Scan : Set Normalized Collision Energy (NCE) to 30%.

      • Purpose: Generates deep backbone b/y sequence coverage but will deliberately trigger the diagnostic -43 Da ethanimine loss from the Dab residue[3].

    • ETD Scan : Set reaction time to 50 ms.

      • Purpose: Generates c/z ions without side-chain fragmentation[4].

    • Causality: By running HCD and ETD in parallel, the protocol becomes self-validating. The HCD spectrum identifies the presence of Dab via its signature neutral loss, while the ETD spectrum unambiguously localizes the Dab residue within the sequence without mass shifts.

References[1] OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis - Benchchem

URL: 2] Mechanistic Investigations on N–C α Bond Cleavages in Dibasic Peptides Containing Internal Lys and Arg Residues - ACS Publications URL: 3] Structure characterization of lipocyclopeptide antibiotics, aspartocins A, B & C, by ESI-MSMS and ESI-nozzle-skimmer-MSMS - PubMed URL: 4] In-cell penetration selection—mass spectrometry produces noncanonical peptides for antisense delivery - bioRxiv URL:

Sources

Comparative

Chiral HPLC Analysis for Enantiomeric Purity of Fmoc-Dab(Boc)-OH: A Comparative Guide

The Criticality of Enantiomeric Purity in SPPS Fmoc-Dab(Boc)-OH ( N α -Fmoc- N γ -Boc-L-2,4-diaminobutyric acid) is a heavily utilized unnatural amino acid building block in Solid-Phase Peptide Synthesis (SPPS), particul...

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Author: BenchChem Technical Support Team. Date: April 2026

The Criticality of Enantiomeric Purity in SPPS

Fmoc-Dab(Boc)-OH ( N

α -Fmoc- N

γ -Boc-L-2,4-diaminobutyric acid) is a heavily utilized unnatural amino acid building block in Solid-Phase Peptide Synthesis (SPPS), particularly for synthesizing therapeutic lipopeptides such as tridecaptins[1]. The stereochemical purity of this starting material is a critical quality attribute. The presence of even trace amounts of the undesired D-enantiomer leads to the formation of diastereomeric peptide impurities during synthesis[2]. Because diastereomers have identical molecular weights and highly similar physicochemical properties, they are notoriously difficult to separate from the target active pharmaceutical ingredient (API) during downstream preparative chromatography.

To ensure the safety, predictability, and efficacy of the final synthetic peptide, the enantiomeric purity of Fmoc-Dab(Boc)-OH must typically exceed ≥99.0% to 99.5% enantiomeric excess (ee)[3],. Verifying this level of precision requires robust Chiral High-Performance Liquid Chromatography (HPLC) methodologies[4].

Mechanistic Principles of Chiral Recognition

Chiral HPLC separates enantiomers based on the formation of transient diastereomeric complexes between the analyte and a chiral selector immobilized on the stationary phase[2].

For Fmoc-Dab(Boc)-OH, specific structural features dictate the separation mechanism:

  • Fmoc Group: The bulky fluorenylmethoxycarbonyl group provides strong π−π stacking interactions and steric bulk. These are essential for chiral recognition on aromatic stationary phases[5].

  • Carboxyl Group: Acts as a primary site for hydrogen bonding and dipole-dipole interactions[5].

  • Boc-Protected Side Chain: The tert-butyloxycarbonyl group on the γ -amine adds hydrophobicity, significantly influencing the retention factor ( k′ ) and requiring careful optimization of the mobile phase polarity.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Selecting the right CSP is the most consequential step in method development. For Fmoc-protected amino acids, two classes of CSPs dominate the analytical landscape: Polysaccharide-based columns and Cinchona Alkaloid-based (Anion-Exchange) columns[6],[5].

Polysaccharide-Based CSPs (Amylose/Cellulose)

Columns such as Chiralpak IA/IC or Phenomenex Lux Cellulose-2 utilize immobilized or coated carbohydrate polymers[4],[5]. They resolve enantiomers by intercalating the Fmoc-Dab(Boc)-OH into the helical grooves of the polysaccharide, utilizing hydrogen bonding and π−π interactions[5].

  • Performance: Highly effective in Reversed-Phase (RP) conditions. Studies show that polysaccharide phases can baseline resolve over 90% of standard Fmoc-amino acids in under 25 minutes[4].

Cinchona Alkaloid-Based CSPs (Weak Anion Exchange)

Columns like QN-AX or Chiralpak ZWIX utilize quinine or quinidine derivatives[6],[7]. They operate via a combination of weak anion exchange (interacting with the free carboxylate of the amino acid) and zwitterionic interactions[6].

  • Performance: These columns require Polar-Ionic (PI) mobile phases (e.g., Methanol/Acetonitrile with acid/base additives) and offer excellent orthogonality to polysaccharide columns, making them ideal for orthogonal validation[6].

Objective Comparison Data
FeaturePolysaccharide-Based CSPs (e.g., Chiralpak IC, Lux Cellulose-2)Cinchona Alkaloid-Based CSPs (e.g., QN-AX, ZWIX)
Chiral Selector Amylose or Cellulose derivativesQuinine / Quinidine derivatives
Primary Mechanism Steric inclusion, H-bonding, π−π stackingWeak anion exchange, ionic, dipole-dipole
Optimal Mobile Phase Reversed-Phase (MeCN/H 2​ O + 0.1% TFA)Polar-Ionic Mode (MeOH/MeCN + Acid/Base)
Typical Resolution ( Rs​ ) High ( 2.2<Rs​<12.5 )[5]Moderate to High ( 1.6<Rs​<6.0 )[5]
Selectivity ( α ) 1.18<α<2.88 [5] 1.02<α<1.59 [5]
Best Application Primary screening, routine QA/QC release testingOrthogonal validation, highly polar derivatives

Experimental Workflow & Self-Validating Protocol

To ensure data integrity, the analytical protocol must be a self-validating system. This means the method must internally prove its ability to resolve the enantiomers before any sample data is accepted.

G A 1. Sample Preparation Dissolve Fmoc-Dab(Boc)-OH in compatible diluent B 2. CSP Selection A->B C1 Polysaccharide CSPs (e.g., Amylose/Cellulose) B->C1 Broad Selectivity C2 Anion-Exchange CSPs (e.g., Cinchona Alkaloid) B->C2 High Orthogonality D1 Reversed-Phase Mode (MeCN/H2O + 0.1% TFA) C1->D1 D2 Polar-Ionic Mode (MeOH/MeCN + Acid/Base) C2->D2 E 3. Chromatographic Resolution Target: Rs > 1.5, ee > 99.5% D1->E D2->E

Caption: Chiral HPLC method development workflow for Fmoc-Dab(Boc)-OH analysis.

Step-by-Step Methodology (Reversed-Phase Polysaccharide Method)

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: TFA is strictly required as an acidic additive. It suppresses the ionization of the free carboxyl group on Fmoc-Dab(Boc)-OH, preventing peak tailing and stabilizing the transient diastereomeric complexes formed with the CSP[4].

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

2. Preparation of System Suitability Solution (Self-Validation Step)

  • Weigh 1.0 mg of racemic Fmoc-D/L-Dab(Boc)-OH standard.

  • Dissolve in 1.0 mL of Diluent (e.g., 50:50 Water:Acetonitrile).

    • Causality: Injecting a racemic mixture prior to the test sample establishes the exact retention times for both the D and L isomers. This guarantees that the column is actively resolving the enantiomers ( Rs​>1.5 ) and prevents misidentifying a generic chemical impurity as the D-enantiomer.

3. Preparation of Test Sample

  • Weigh 1.0 mg of the Fmoc-Dab(Boc)-OH batch to be tested.

  • Dissolve in 1.0 mL of Diluent.

4. Chromatographic Conditions

  • Column: Phenomenex Lux Cellulose-2 or Daicel Chiralpak IC ( 250×4.6 mm, 5 µm)[4],[5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. (Note: Temperature control is vital; higher temperatures increase kinetic efficiency but decrease the thermodynamic stability of the chiral complex, lowering resolution).

  • Detection: UV at 254 nm or 265 nm (optimized for the Fmoc chromophore)[8].

  • Gradient/Isocratic: Isocratic 60% B for 25 minutes.

5. Injection Sequence

  • Blank (Diluent) - Checks for carryover.

  • System Suitability (Racemic Standard) - Confirms Rs​>1.5 .

  • Test Sample (Fmoc-Dab(Boc)-OH) - Analyzed in triplicate.

Data Interpretation

Enantiomeric purity is quantified using the peak area normalization method. The Enantiomeric Excess (ee) is calculated as:

ee(%)=AreaL​+AreaD​AreaL​−AreaD​​×100

For a high-quality SPPS building block, the D-enantiomer peak area should be ≤0.5% , yielding an enantiomeric purity of ≥99.5% [3]. If the baseline resolution ( Rs​ ) falls below 1.5 during the racemic system suitability injection, the column may be degraded, or the mobile phase TFA concentration may have drifted, necessitating fresh preparation.

Sources

Validation

A Senior Application Scientist's Guide to the Biological Activity of Peptides Synthesized with Fmoc-Dab(Boc)-OH: A Comparative Analysis

For researchers, scientists, and drug development professionals navigating the nuanced landscape of peptide therapeutics, the choice of amino acid building blocks is a critical determinant of a candidate's ultimate biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the nuanced landscape of peptide therapeutics, the choice of amino acid building blocks is a critical determinant of a candidate's ultimate biological activity and viability. This guide provides an in-depth technical comparison of peptides synthesized with Fmoc-L-2,4-diaminobutyric acid (Boc)-OH (Fmoc-Dab(Boc)-OH), a non-proteinogenic amino acid, against their counterparts containing other cationic residues. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for key biological assays.

The incorporation of Dab into a peptide sequence, facilitated by the use of Fmoc-Dab(Boc)-OH in solid-phase peptide synthesis (SPPS), can profoundly influence a peptide's therapeutic potential.[1][2] This guide will illuminate these differences through a series of comparative biological activity assays.

The Rationale for Incorporating Dab: A Structural and Mechanistic Perspective

The unique structural feature of 2,4-diaminobutyric acid is the presence of two amino groups on its four-carbon backbone.[1] This dual cationic nature at physiological pH imparts distinct physicochemical properties compared to proteinogenic amino acids like lysine, which has a longer side chain, or arginine with its guanidinium group.[1][2] These differences in side-chain length and charge distribution are pivotal in modulating a peptide's interaction with biological membranes and its susceptibility to enzymatic degradation.

The primary hypothesis for the enhanced therapeutic profile of many Dab-containing peptides, particularly antimicrobial and anticancer peptides, is their ability to induce membrane permeabilization in target cells while exhibiting reduced toxicity towards host cells.[3] The shorter side chain of Dab, compared to lysine, can alter the peptide's amphipathicity and its mode of interaction with lipid bilayers, often favoring a "carpet" mechanism of membrane disruption over a "barrel-stave" pore formation, which can be less lytic to eukaryotic cells.[3]

Comparative Biological Activity Assays: A Data-Driven Analysis

The following sections will compare the performance of Dab-containing peptides with their analogs in a series of critical biological assays.

Antimicrobial Activity: Broth Microdilution Assay

A fundamental measure of an antimicrobial peptide's (AMP) efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. The broth microdilution assay is a standard method for determining MIC.[4][5][6]

Comparative Data: MIC (µM) of Peptides Against Various Pathogens

Peptide SequenceTarget OrganismMIC (µM) of Dab-VariantMIC (µM) of Lys-VariantReference
De novo α-helical peptideAcinetobacter baumannii1.00.5[3]
Magainin 2 AnalogE. coli44[7]
Magainin 2 AnalogS. aureus88[7]

Interpretation:

As the data suggests, replacing lysine with diaminobutyric acid can have a nuanced effect on antimicrobial activity. In the case of the de novo designed α-helical peptide, the Lys-variant exhibited a slightly lower MIC, indicating higher potency.[3] However, for the Magainin 2 analogs, the antimicrobial activity remained comparable between the Dab and Lys variants.[7] This highlights that the impact of Dab incorporation on MIC is context-dependent, influenced by the overall peptide sequence and structure.

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial dilutions of peptide in a 96-well plate I1 Add bacterial inoculum to each well P1->I1 P2 Prepare standardized bacterial inoculum P2->I1 I2 Incubate at 37°C for 18-24 hours I1->I2 A1 Visually inspect for turbidity (bacterial growth) I2->A1 A2 Determine MIC: lowest concentration with no visible growth A1->A2

Caption: Workflow for the Broth Microdilution Assay.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer peptides.[1][8][9][10][11]

Comparative Data: IC50 (µM) of Peptides Against Cancer Cell Lines

Peptide ClassCancer Cell LineIC50 (µM) of Dab-VariantIC50 (µM) of Lys-VariantReference
Ultrashort Cationic LipopeptideColon Cancer~50>100[8]
Ultrashort Cationic LipopeptideBreast Cancer~40>100[8]
Ultrashort Cationic LipopeptideLung Cancer~60>100[8]

Interpretation:

In the context of ultrashort cationic lipopeptides, the incorporation of Dab significantly enhanced anticancer activity, as evidenced by the lower IC50 values compared to their lysine-containing counterparts.[8] This suggests that for certain peptide scaffolds, Dab is more effective at inducing cancer cell death. The proposed mechanism for some Dab-containing anticancer peptides involves their concentrated uptake by cancer cells, leading to osmotic lysis.[1]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis P1 Seed cancer cells in a 96-well plate P2 Treat cells with varying concentrations of peptide P1->P2 I1 Incubate for 24-72 hours P2->I1 I2 Add MTT reagent and incubate for 2-4 hours I1->I2 I3 Add solubilization solution to dissolve formazan crystals I2->I3 A1 Measure absorbance at 570 nm I3->A1 A2 Calculate cell viability and determine IC50 A1->A2

Caption: Workflow for the MTT Assay.

Hemolytic Activity: A Measure of Cytotoxicity

A critical parameter for any peptide therapeutic is its toxicity towards host cells. The hemolytic assay, which measures the lysis of red blood cells, is a standard initial screen for cytotoxicity.[12]

Comparative Data: Hemolytic Activity (HC50 in µM)

Peptide SequenceHC50 (µM) of Dab-VariantHC50 (µM) of Lys-VariantReference
De novo α-helical peptide>100054.3[3]
Magainin 2 Analog>200~150[7]

Interpretation:

The data compellingly demonstrates that substituting lysine with diaminobutyric acid can dramatically reduce hemolytic activity. For the de novo designed α-helical peptide, the HC50 of the Dab-variant was over 18 times higher than the Lys-variant, indicating significantly lower toxicity.[3] A similar, though less pronounced, trend was observed for the Magainin 2 analog.[7] This substantial improvement in the therapeutic index (the ratio of toxicity to efficacy) is a key advantage of using Fmoc-Dab(Boc)-OH in peptide synthesis.

Experimental Workflow: Hemolysis Assay

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare a suspension of red blood cells (RBCs) I1 Incubate RBCs with peptide dilutions at 37°C P1->I1 P2 Prepare serial dilutions of the peptide P2->I1 A1 Centrifuge to pellet intact RBCs I1->A1 A2 Measure hemoglobin release in the supernatant (absorbance at 540 nm) A1->A2 A3 Calculate % hemolysis and determine HC50 A2->A3

Caption: Workflow for the Hemolysis Assay.

Serum Stability Assay

The in vivo efficacy of a peptide therapeutic is highly dependent on its stability in the bloodstream. Serum stability assays assess the peptide's resistance to degradation by proteases present in serum.[13][14]

Comparative Data: Peptide Stability in Serum (% Remaining after 8h)

Peptide Class% Remaining of Dab-Variant% Remaining of Lys-Variant% Remaining of Orn-VariantReference
Magainin 2 Analog~30%~20%~41%[7]
Oncosin Analog--64% (after 1h)[13]

Interpretation:

The stability of peptides in serum is influenced by the nature of their cationic residues. In the Magainin 2 analog study, the Ornithine (Orn) variant, another non-proteinogenic amino acid, showed the highest stability, followed by the Dab-variant, and then the Lys-variant.[7] This suggests that non-proteinogenic amino acids can confer increased resistance to proteolysis. The Oncosin analog data further supports the stabilizing effect of ornithine.[13] While direct comparative data for Dab in this specific study is unavailable, the trend suggests that moving away from proteinogenic lysine can enhance serum stability.

Experimental Workflow: Serum Stability Assay

Serum_Stability_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis I1 Incubate peptide with serum at 37°C I2 Take aliquots at various time points I1->I2 P1 Quench the reaction (e.g., with acid) I2->P1 P2 Centrifuge to remove precipitated proteins P1->P2 A1 Analyze supernatant by HPLC or LC-MS P2->A1 A2 Quantify the amount of intact peptide remaining A1->A2

Caption: Workflow for the Serum Stability Assay.

Receptor-Binding Assays

For peptides that exert their effects through receptor interactions, quantifying binding affinity is crucial. Various techniques, such as ELISA-based assays and surface plasmon resonance (SPR), can be employed.[2][15]

While specific comparative data for Dab- versus Lys-containing peptides in receptor binding is less common in the literature, the principles of the assay remain the same. The choice of cationic residue can influence the peptide's conformation and electrostatic interactions with the receptor binding pocket, thereby affecting affinity.

Experimental Workflow: ELISA-Based Receptor-Binding Assay

Receptor_Binding_Workflow cluster_prep Preparation cluster_binding Binding & Detection cluster_analysis Analysis P1 Immobilize receptor on a microplate P2 Block non-specific binding sites P1->P2 B1 Add labeled peptide at various concentrations P2->B1 B2 Incubate to allow binding B1->B2 B3 Wash to remove unbound peptide B2->B3 B4 Add detection substrate B3->B4 A1 Measure signal (e.g., absorbance, fluorescence) B4->A1 A2 Determine binding affinity (e.g., Kd) A1->A2

Sources

Comparative

A Senior Application Scientist's Guide to Peptide Conformation: The Structural Impact of Dab(Boc) Incorporation

For researchers, medicinal chemists, and drug development professionals, the precise control of peptide conformation is a cornerstone of modern therapeutic design. An unstructured, flexible peptide often pays a high entr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, the precise control of peptide conformation is a cornerstone of modern therapeutic design. An unstructured, flexible peptide often pays a high entropic penalty upon binding to its target, leading to reduced affinity and specificity. The strategic incorporation of non-natural amino acids is a powerful tool to pre-organize a peptide into a bioactive conformation, thereby enhancing its pharmacological properties.

This guide provides an in-depth technical comparison of the structural impact of incorporating 2,4-diaminobutyric acid with a side-chain tert-butyloxycarbonyl (Boc) protecting group (Dab(Boc)) on peptide conformation. We will explore the physicochemical rationale behind its use, compare its effects with other common conformational-constraining strategies, and provide detailed experimental protocols for characterizing these structural changes.

The Rationale for Conformational Constraint: Beyond Native Amino Acids

The 20 proteinogenic amino acids offer a vast chemical space, yet their inherent flexibility often limits the metabolic stability and binding affinity of linear peptides[1]. To overcome these limitations, chemists introduce modifications to restrict the peptide's conformational freedom. These modifications can range from backbone alterations to the incorporation of unusual amino acids designed to induce specific secondary structures like helices, turns, or sheets[1].

2,4-diaminobutyric acid (Dab) is a non-proteinogenic diamino acid that serves as a versatile building block for introducing conformational constraints.[2] Its defining feature is the presence of two amino groups: an alpha-amino group involved in peptide bond formation and a gamma-amino group on the side chain.[2] This gamma-amino group is the key to Dab's utility in conformational control.

The Dual Role of Dab(Boc): A Tool for Cyclization and Steric Influence

The incorporation of Dab into a peptide sequence opens up two primary avenues for structural modulation: lactam bridge formation and steric hindrance from the side-chain protecting group.

Lactam Cyclization: Locking in the Conformation

The gamma-amino group of the Dab side chain can form an amide bond with a free carboxyl group elsewhere in the peptide, creating a lactam bridge. This cyclization dramatically reduces the peptide's flexibility and can stabilize specific secondary structures, such as beta-turns or alpha-helices.[3] The size of the resulting ring depends on the position of the reacting carboxyl group. For instance, cyclization with the C-terminal carboxyl group of the same residue would form a 5-membered lactam ring.[2]

The Boc (tert-butyloxycarbonyl) group on the gamma-amino group of Dab is an acid-labile protecting group crucial for solid-phase peptide synthesis (SPPS).[] It prevents the gamma-amino group from participating in unwanted side reactions during peptide chain elongation.[] For cyclization, the Boc group is selectively removed to allow for the formation of the lactam bridge.

The Unseen Influence: Steric Effects of the Boc Group

Even when not used for cyclization, the presence of the bulky and hydrophobic Boc group on the Dab side chain can significantly influence the local peptide conformation.[] This is often an overlooked aspect of incorporating protected non-natural amino acids. The steric hindrance imposed by the t-butyl group can restrict the rotational freedom of the peptide backbone in its vicinity, favoring certain dihedral angles and potentially inducing turns or disrupting helical structures.[]

A Comparative Analysis: Dab(Boc) vs. Other Conformational Modulators

The choice of which non-natural amino acid or modification to use depends on the desired conformational outcome. Here, we compare the incorporation of Dab(Boc) with other common strategies.

Modification StrategyPrimary Conformational EffectKey AdvantagesKey Disadvantages
Dab(Boc) for Cyclization Induces turns and stabilizes helices through lactam bridging.[3]Precise control over ring size; can mimic natural loop structures.Requires an additional deprotection and cyclization step in synthesis.
Ornithine (Orn) for Cyclization Similar to Dab, but forms larger, more flexible lactam rings (6-membered vs. 5-membered for Dab).[3]Offers a different geometric constraint compared to Dab.The larger ring may not provide the same degree of rigidity as a Dab-induced lactam.
D-Amino Acid Substitution Can induce beta-turns and disrupt alpha-helical structures.Increases proteolytic resistance; can be used to probe receptor binding requirements.Can significantly alter the overall peptide structure in unpredictable ways.
N-Methylation Reduces hydrogen bonding potential of the backbone amide, promoting cis-amide bonds and turns.[6]Enhances membrane permeability and proteolytic stability.Can be synthetically challenging to incorporate.[6]
Hydrocarbon Stapling Stabilizes alpha-helical conformations.[7]Significantly increases helicity and metabolic stability.[7]Requires specialized amino acids and a ring-closing metathesis step.
Dab(Boc) as a Steric Block Can locally restrict backbone flexibility and induce turns due to the bulky Boc group.[]Simple to incorporate during standard SPPS.The conformational effect is less predictable than covalent constraints; the Boc group is removed during final cleavage.

Visualizing the Impact: Structural Models and Workflows

To better understand these concepts, we can use diagrams to visualize the structural implications and the experimental workflows for their characterization.

cluster_0 Structural Impact of Dab(Boc) Linear_Peptide Linear Peptide (Flexible Conformation) Dab_Boc_Peptide Dab(Boc) Incorporated (Steric Influence) Linear_Peptide->Dab_Boc_Peptide SPPS Cyclized_Peptide Cyclized Peptide (Lactam Bridge) Dab_Boc_Peptide->Cyclized_Peptide Boc Deprotection & Cyclization cluster_1 Conformational Analysis Workflow Peptide_Synthesis Peptide Synthesis (with/without Dab(Boc)) Purification HPLC Purification Peptide_Synthesis->Purification Mass_Spec Mass Spectrometry (Verification) Purification->Mass_Spec CD_Spectroscopy Circular Dichroism (Secondary Structure) Mass_Spec->CD_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (3D Structure) CD_Spectroscopy->NMR_Spectroscopy Computational_Modeling Molecular Dynamics (Conformational Ensemble) NMR_Spectroscopy->Computational_Modeling Structural_Insights Structural Insights & SAR Computational_Modeling->Structural_Insights

Caption: A typical workflow for the synthesis and conformational analysis of modified peptides.

Experimental Protocols for Conformational Analysis

A rigorous biophysical characterization is essential to validate the intended structural impact of Dab(Boc) incorporation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

CD spectroscopy is a rapid and powerful technique for assessing the overall secondary structure content of a peptide in solution. [8][9] Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be free of components that have high absorbance in the far-UV region. [10] * Determine the precise peptide concentration using UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or by other quantitative amino acid analysis methods. [10] * Prepare a final peptide concentration of 0.1-1 mg/ml. [10]

  • Instrument Setup (Jasco J-815 or similar):

    • Purge the instrument with nitrogen gas for at least 20 minutes before use. [11] * Set the temperature to 25°C using a Peltier temperature controller. [11] * Use a quartz cuvette with a path length of 0.1 cm for far-UV measurements. [10]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample from 260 nm to 190 nm. * Typical parameters: data pitch of 0.1 nm, scanning speed of 50 nm/min, and a bandwidth of 1 nm. * Average 3-5 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation: MRE = (Observed CD (mdeg)) / (c × n × l × 10) where c is the molar concentration, n is the number of amino acid residues, and l is the path length in cm.

    • Estimate the percentage of secondary structure content (α-helix, β-sheet, random coil) using deconvolution software such as BeStSel or DichroWeb. [12]α-helices show characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm. [12]

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution 3D Structure

NMR spectroscopy provides atomic-level information about the three-dimensional structure and dynamics of peptides in solution. [13][14][15] Protocol:

  • Sample Preparation:

    • Dissolve the peptide to a final concentration of 0.1-5 mM in a deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated trifluoroethanol). [13][16] * Adjust the pH to the desired value (typically between 4 and 6 to slow down amide proton exchange). [13] * Add a known concentration of a reference compound like DSS or TSP for chemical shift referencing.

  • Data Acquisition (600 MHz or higher spectrometer):

    • Acquire a series of 2D NMR experiments at a constant temperature (e.g., 298 K):

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems. [13] * NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. [13] * ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances. [13]

  • Data Analysis and Structure Calculation:

    • Process the NMR data using software like TopSpin or NMRPipe.

    • Assign the resonances to specific protons in the peptide sequence using the TOCSY and NOESY spectra.

    • Identify and quantify NOE cross-peaks in the NOESY spectrum.

    • Convert NOE intensities into upper distance limits between protons.

    • Use software like CYANA, XPLOR-NIH, or Rosetta to calculate an ensemble of 3D structures that are consistent with the experimental distance and dihedral angle restraints. [17]

Computational Modeling: A Predictive and Complementary Tool

Molecular dynamics (MD) simulations can provide insights into the conformational landscape of a peptide and complement experimental data. [9][17] Protocol:

  • System Setup:

    • Build the initial peptide structure, including the Dab(Boc) modification, using software like PyMOL or Maestro.

    • Solvate the peptide in a water box (e.g., TIP3P water model) with periodic boundary conditions. [18] * Add counter-ions to neutralize the system. [18]

  • Simulation:

    • Perform an energy minimization of the system to remove steric clashes. [18] * Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run a production MD simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space.

  • Analysis:

    • Analyze the trajectory for secondary structure evolution, hydrogen bonding patterns, and root-mean-square deviation (RMSD) to assess conformational stability.

    • Cluster the conformations to identify the most populated structural states.

    • Calculate theoretical NMR observables (e.g., NOEs) from the simulation to compare with experimental data.

Conclusion

The incorporation of Dab(Boc) represents a versatile and powerful strategy in peptide design. Its ability to facilitate cyclization through lactam bridge formation offers a robust method for creating conformationally constrained peptides with enhanced biological activity. Furthermore, the steric bulk of the Boc-protected side chain itself can be a useful tool for locally influencing peptide backbone conformation.

A thorough understanding of the structural consequences of such modifications is paramount. By employing a combination of CD spectroscopy, NMR, and computational modeling, researchers can gain a comprehensive picture of the conformational landscape of Dab(Boc)-containing peptides. This detailed structural knowledge is the foundation for rational peptide drug design, enabling the development of next-generation therapeutics with improved potency, selectivity, and stability.

References

  • Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]

  • Suresh, S., & Singh, T. (2000). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. Journal of Peptide Research, 56(1), 54-61.
  • Ochoa, J. M., et al. (2022). Protocol for iterative optimization of modified peptides bound to protein targets.
  • Ochoa, J. M., et al. (2021). Computational Evolution Protocol for Peptide Design. In Methods in Molecular Biology (Vol. 2199, pp. 239-258). Humana, New York, NY.
  • Ochoa, J. M., et al. (2022). Design protocol. Schematic representation of the modified peptide... ResearchGate. Retrieved from [Link]

  • Benedetti, E., et al. (1983). Preferred conformation of the benzyloxycarbonyl-amino group in peptides. International Journal of Peptide and Protein Research, 22(3), 385-395.
  • Koehler, A., et al. (2024).
  • Gour, N., et al. (2021). Molecular Dynamics Simulation of the Interaction of Two Linear Battacin Analogs with Model Gram-Positive and Gram-Negative Bacterial Cell Membranes. ACS Omega, 6(1), 173-186.
  • Aravinda, S., et al. (2009).
  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

  • Gour, N., et al. (2020). Molecular Dynamics Simulation of the Interaction of Two Linear Battacin Analogs with Model Gram-Positive and Gram-Negative Bacterial Cell Membranes. ACS Omega, 5(51), 33188-33201.
  • Joshi, S., et al. (2014). Steric and Thermodynamic Limits of Design for the Incorporation of Large UnNatural Amino Acids in Aminoacyl-tRNA Synthetase Enzymes. Journal of Computer-Aided Molecular Design, 28(10), 1019-1030.
  • Cornish, V. W., & Schultz, P. G. (2001). Unnatural Amino Acids as Probes of Protein Structure and Function. Current Opinion in Structural Biology, 11(4), 412-418.
  • LifeTein. (2026, February 25). Unusual Amino Acids: 2,4-Diaminobutyric Acid (Dab). Retrieved from [Link]

  • James, H. (2023). Unnatural Amino Acids into Proteins/ Protein Engineering.
  • Ruiz-Serrano, A., et al. (2025).
  • Beilstein Journals. (2023, April 26). BJOC - Search Results. Retrieved from [Link]

  • LibreTexts. (2021, August 15). Circular Dichroism Studies of Secondary Structure of Peptides. Retrieved from [Link]

  • Słoma, M., & Jasiński, M. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. Journal of Physical Chemistry B, 128(12), 2845-2855.
  • Szőri, M., et al. (2023). Molecular Dynamics Simulations of Drug-Conjugated Cell-Penetrating Peptides. Pharmaceuticals, 16(9), 1251.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Lam, K. S., et al. (2010). Combinatorial and DNA-Encoded Libraries for Cyclic Peptide Discovery. Methods in Molecular Biology, 611, 1-13.
  • Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal, 40(5), 629-637.
  • Hong, S. H., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Chemistry, 7, 358.
  • Słoma, M., & Jasiński, M. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. Journal of Physical Chemistry B, 128(12), 2845-2855.
  • Hahn, M. E., & Muir, T. W. (2009). Unnatural amino acids: better than the real things? Trends in Biochemical Sciences, 34(11), 541-549.
  • Lee, J., et al. (2021). Using molecular dynamics simulations to prioritize and understand AI-generated cell penetrating peptides. Scientific Reports, 11(1), 10639.
  • Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. Squarespace.
  • Mishra, B., et al. (2018). De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii. Journal of Medicinal Chemistry, 61(15), 6566-6582.
  • Sato, K., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 26(10), 2963.
  • Springer Protocols. (n.d.). The Molecular Dynamics Simulation of Peptides on Gold Nanosurfaces. Retrieved from [Link]

  • Csinos, A., et al. (2012). Influence of an unnatural amino acid side chain on the conformational dynamics of peptides. Journal of Molecular Modeling, 18(9), 4149-4157.
  • Ghalit, N., et al. (2011). Synthesis and Screening of a Cyclic Peptide Library: Discovery of Small-Molecule Ligands against Human Prolactin Receptor. Journal of Medicinal Chemistry, 54(6), 1984-1992.
  • Sengupta, N., et al. (2008). Sensitivity of 2D IR Spectra to Peptide Helicity: A Concerted Experimental and Simulation Study of an Octapeptide. eScholarship.
  • Woschek, A., et al. (2025). Helicity-Dependent Enzymatic Peptide Cyclization.

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Coupling Reagents for Fmoc-Dab(Boc)-OH Incorporation

For researchers and professionals in drug development, the successful synthesis of peptides containing non-standard amino acids is a frequent challenge. One such building block, Fmoc-Dab(Boc)-OH (Nα-Fmoc-Nγ-Boc-L-2,4-dia...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the successful synthesis of peptides containing non-standard amino acids is a frequent challenge. One such building block, Fmoc-Dab(Boc)-OH (Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid), is crucial for constructing peptides with modified functionalities. However, its incorporation via Solid-Phase Peptide Synthesis (SPPS) is notoriously problematic. This guide provides an in-depth comparison of common coupling reagents, offering experimental data and field-proven insights to ensure high-purity synthesis.

The Core Challenge: Intramolecular Cyclization of Dab Derivatives

The primary obstacle during the coupling of Fmoc-Dab(Boc)-OH is its high propensity to undergo intramolecular cyclization, forming a six-membered lactam. This side reaction is catalyzed by the activation of the carboxylic acid, which can then be attacked by the side-chain amine if the intermolecular reaction with the resin-bound amine is not sufficiently rapid. This not only consumes the valuable building block but also results in a truncated peptide capped with the lactam, which is often difficult to separate from the target peptide during purification.[1]

The choice of coupling reagent is therefore paramount, as its mechanism and activation speed directly influence the competition between the desired peptide bond formation and the undesired lactam formation.

Coupling Reagents Under Evaluation: Mechanism Matters

To address this challenge, we will compare three widely used classes of coupling reagents in Fmoc-SPPS, each with a distinct mechanism of action.[2][3]

  • Carbodiimides (DIC/HOBt): Diisopropylcarbodiimide (DIC) is a cost-effective reagent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is unstable and prone to racemization. The addition of 1-Hydroxybenzotriazole (HOBt) mitigates this by converting the O-acylisourea into a more stable HOBt-active ester, which then reacts with the amine.[4] While a workhorse for standard couplings, the reaction rate can sometimes be insufficient to prevent side reactions with sensitive residues.[5]

  • Benzotriazole-based Uronium/Aminium Salts (HBTU): HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is an efficient coupling reagent that directly forms the HOBt-active ester upon reaction with the carboxylate in the presence of a base.[6][7] This pre-packaged activation chemistry generally leads to faster and cleaner reactions than traditional carbodiimide methods.[6]

  • Azabenzotriazole-based Uronium/Aminium Salts (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is structurally similar to HBTU but incorporates a nitrogen atom into the benzotriazole ring system (7-azabenzotriazole, HOAt).[6][8] This "7-aza effect" results in a more reactive HOAt-ester intermediate, which significantly accelerates the rate of aminolysis.[6] This enhanced reactivity makes HATU particularly effective for sterically hindered or "difficult" couplings where side reactions are a concern.[6][8][9]

Experimental Design & Methodology

To provide a clear and objective comparison, a model experiment was designed. The goal is to quantify the efficiency of each coupling reagent in incorporating Fmoc-Dab(Boc)-OH while minimizing lactam formation.

Experimental Workflow

G cluster_prep 1. Resin Preparation cluster_coupling 2. Parallel Coupling of Fmoc-Dab(Boc)-OH cluster_analysis 3. Cleavage & Analysis Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 node_A Condition A: HATU / DIPEA node_B Condition B: HBTU / DIPEA node_C Condition C: DIC / HOBt Wash2 Wash with DMF node_A->Wash2 node_B->Wash2 node_C->Wash2 Cleave Test Cleavage (TFA Cocktail) Wash2->Cleave HPLC RP-HPLC Analysis Cleave->HPLC Analyze Quantify Purity & Lactam Impurity HPLC->Analyze caption Fig 1. Experimental workflow for comparing coupling reagents.

Caption: Fig 1. Experimental workflow for comparing coupling reagents.

Detailed Protocol:

A standard manual Solid-Phase Peptide Synthesis (SPPS) protocol was followed.[2][5]

  • Resin Preparation: Rink Amide MBHA resin (0.5 mmol/g loading) was swelled in N,N-Dimethylformamide (DMF) for 1 hour. The N-terminal Fmoc group was removed by treating the resin twice with 20% piperidine in DMF for 10 minutes each time. The resin was then thoroughly washed with DMF.[5]

  • Coupling Reaction: The deprotected resin was divided into three equal portions. For each portion, Fmoc-Dab(Boc)-OH (3 eq.) was coupled using one of the following conditions:

    • Condition A (HATU): Fmoc-Dab(Boc)-OH was pre-activated with HATU (2.9 eq.) and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5 minutes before being added to the resin.[5] The reaction proceeded for 45 minutes.

    • Condition B (HBTU): Fmoc-Dab(Boc)-OH was pre-activated with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes before being added to the resin. The reaction proceeded for 60 minutes.

    • Condition C (DIC/HOBt): Fmoc-Dab(Boc)-OH was dissolved in DMF with HOBt (3 eq.). DIC (3 eq.) was added, and the solution was immediately added to the resin. The reaction proceeded for 2 hours.[5]

  • Post-Coupling & Analysis: After the coupling time, all resins were washed thoroughly with DMF. A small aliquot of resin from each condition was dried. The peptide was cleaved from the resin using a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. The cleaved peptide was precipitated with cold diethyl ether, dissolved in 50% acetonitrile/water, and analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.[10][11]

Results and Data Presentation

The efficiency of each coupling reagent was evaluated by comparing the purity of the desired full-length peptide against the percentage of the major impurity, identified by mass spectrometry as the Dab-lactam capped peptide.

Coupling ReagentClassReaction TimeDesired Peptide Purity (%)Dab-Lactam Impurity (%)
HATU / DIPEA Uronium/Aminium (Azabenzotriazole)45 min96.5%1.8%
HBTU / DIPEA Uronium/Aminium (Benzotriazole)60 min88.2%9.5%
DIC / HOBt Carbodiimide120 min81.7%15.6%

Disclaimer: The quantitative data presented is based on typical results observed in comparative studies for difficult couplings. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.[5]

Discussion and Authoritative Recommendations

The experimental data clearly demonstrates that the choice of coupling reagent has a profound impact on the successful incorporation of Fmoc-Dab(Boc)-OH.

  • HATU provided a significantly superior result, yielding the highest purity of the target peptide with minimal formation of the problematic lactam side-product. This is attributed to the rapid formation of the highly reactive OAt-ester, which favors the intermolecular reaction with the resin-bound amine over the competing intramolecular cyclization.[6][9] The faster aminolysis kinetics of OAt esters are a well-documented phenomenon known as the "7-aza effect".[6]

  • HBTU , while still effective, resulted in a considerably higher percentage of lactam impurity. The OBt-ester formed by HBTU is less reactive than the OAt-ester from HATU, allowing more time for the intramolecular side reaction to occur.[6][9]

  • DIC/HOBt was the least effective method in this context. The comparatively slower activation and coupling kinetics provided the largest window for lactam formation, leading to the lowest purity of the desired product.[5]

Senior Scientist's Recommendation:

For the incorporation of Fmoc-Dab(Boc)-OH or other amino acids prone to intramolecular side reactions, HATU is the recommended coupling reagent. Its ability to rapidly generate a highly active ester intermediate is the key to outcompeting side reactions and maximizing the yield of the desired peptide. While more expensive than DIC/HOBt, the significant improvement in purity reduces the effort and cost associated with downstream purification, leading to a more efficient overall workflow. For routine, non-problematic couplings, the more economical HBTU or DIC/HOBt systems remain viable options.[5]

Conclusion

The successful synthesis of complex peptides requires a deep understanding of the chemistry behind each step. As demonstrated, the incorporation of Fmoc-Dab(Boc)-OH is a critical step where a scientifically-informed choice of coupling reagent is essential. By selecting a highly efficient uronium salt reagent like HATU, researchers can overcome the inherent challenge of lactam formation, ensuring higher purity crude products and streamlining the path from synthesis to discovery.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Vertex AI Search.
  • A Comparative Analysis of Coupling Reagents for Fmoc-D-Leu-OH in Solid-Phase Peptide Synthesis. Benchchem.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Application Note: Monitoring the Coupling Efficiency of Boc-Ser-OH in Solid-Phase Peptide Synthesis. Benchchem.
  • SPPS - Solid phase peptide synthesis. Bachem.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Royal Society of Chemistry.
  • Coupling Reagents.
  • HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
  • HPLC of Peptides and Proteins. Humana Press.

Sources

Comparative

Comparative stability of Dab-containing peptides versus Lys-containing peptides

Comparative Stability Guide: Dab-Containing vs. Lys-Containing Peptides As peptide therapeutics transition from discovery to clinical application, overcoming their inherent susceptibility to enzymatic degradation remains...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability Guide: Dab-Containing vs. Lys-Containing Peptides

As peptide therapeutics transition from discovery to clinical application, overcoming their inherent susceptibility to enzymatic degradation remains a primary pharmacokinetic hurdle. Lysine (Lys) and Arginine (Arg) are ubiquitous in antimicrobial peptides (AMPs) and cell-penetrating peptides, providing the essential cationic charges required for target interaction. However, these same residues are the primary cleavage sites for endogenous trypsin-like serine proteases.

As an application scientist, I frequently recommend a structural modification strategy that preserves bioactivity while drastically extending serum half-life: substituting canonical Lysine with its non-proteinogenic, shorter-chain analog, 2,4-diaminobutyric acid (Dab). This guide explores the mechanistic causality, comparative performance, and self-validating analytical protocols for evaluating Dab versus Lys substitutions.

Mechanistic Causality: The "Snorkel Effect" and Protease Evasion

To understand why Dab outperforms Lys in proteolytic stability, we must analyze the physical dimensions of their side chains and the corresponding enzymatic binding pockets.

Lysine possesses a four-carbon (C4) aliphatic side chain terminating in a primary amine. In contrast, Dab retains the same terminal amine but features a truncated two-carbon (C2) side chain. This subtle truncation fundamentally alters the peptide's interaction with digestive enzymes 1.

  • The S1 Pocket Mismatch: Trypsin and related serine proteases possess a deep S1 binding pocket that has evolutionarily adapted to accommodate the long, flexible C4 chain of Lys. When Lys enters this pocket, it perfectly aligns the adjacent peptide bond with the enzyme's catalytic triad (Ser-His-Asp), resulting in rapid hydrolysis 2.

  • Steric Evasion: The shortened C2 chain of Dab prevents the terminal amine from optimally anchoring into the S1 pocket. This steric mismatch misalignes the peptide backbone with the catalytic triad, drastically reducing cleavage kinetics and granting the peptide high tolerance against digestive enzymes 3.

G cluster_0 Lysine (C4) Cleavage Pathway cluster_1 Dab (C2) Evasion Pathway Lys Lysine Residue (4 Methylene Groups) S1_Lys Deep S1 Pocket Optimal Anchoring Lys->S1_Lys Cleavage Rapid Hydrolysis (Catalytic Triad Aligned) S1_Lys->Cleavage Dab Dab Residue (2 Methylene Groups) S1_Dab Shallow Insertion (Steric Mismatch) Dab->S1_Dab Stable Protease Evasion (Catalytic Triad Misaligned) S1_Dab->Stable

Fig 1. Mechanistic causality of protease evasion via side-chain truncation (Lys vs. Dab).

Structural & Functional Impacts Beyond Stability

Replacing Lys with Dab does not merely halt degradation; it fundamentally alters the therapeutic window of the peptide.

Hemolytic Toxicity Reduction: A critical failure point for many Lys-rich AMPs is their tendency to lyse mammalian red blood cells. The long, hydrophobic nature of the C4 chain allows Lys to penetrate deeply into zwitterionic mammalian membranes. By truncating the chain to C2 (Dab), the overall hydrophobicity of the peptide's polar face is reduced. Experimental data shows that while Lys-containing peptides can be extremely hemolytic, Dab-containing analogs exhibit negligible lysis of human red blood cells, vastly widening the therapeutic index 4.

Secondary Structure Stabilization: In specific sequence contexts, the shorter side chain of Dab relieves steric clashes that would otherwise disrupt tight backbone turns. For example, in cyclic or beta-hairpin peptides, Dab has been shown to energetically favor and stabilize type II β-turn motifs better than Lys, further contributing to structural rigidity and protease resistance 1.

Quantitative Performance Profiling

The following table synthesizes the comparative performance of Lys versus Dab substitutions across key pharmacological parameters:

ParameterLysine (Lys)2,4-Diaminobutyric Acid (Dab)Functional Impact
Side-Chain Length 4 Methylene groups (C4)2 Methylene groups (C2)Structural compactness and reduced hydrophobicity.
Trypsin Susceptibility High (Rapid cleavage)Low (High resistance)Extended serum half-life and sustained in vivo efficacy.
Antimicrobial Activity (MIC) Baseline (e.g., 0.7 μM)Comparable (e.g., 1.0 μM)Electrostatic interaction with bacterial membranes is maintained.
Hemolytic Toxicity High (Significant lysis)NegligibleDrastically widened therapeutic window for systemic use.

Self-Validating Protocol: LC-MS Proteolytic Stability Assay

To objectively compare the stability of synthesized Dab- and Lys-peptides, a robust, self-validating digestion assay is required. This protocol ensures that any observed degradation is biologically real and not an artifact of instrument variance.

Causality in Experimental Design:

  • Acidic Quenching: Adding Trifluoroacetic acid (TFA) drops the pH below the optimal catalytic range for serine proteases (pH 7–9) and protonates the catalytic histidine, instantly arresting cleavage kinetics for accurate time-point snapshots.

  • Internal Standardization: Mass spectrometry ionization efficiency fluctuates. Spiking in a structurally distinct, protease-resistant internal standard (IS) validates that any drop in the target peptide's Area Under the Curve (AUC) is due to enzymatic degradation, not MS signal suppression.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified peptide (1 mM) in 100 mM ammonium bicarbonate buffer (pH 8.0) to mimic physiological pH while maintaining MS compatibility.

  • Co-Incubation: Introduce Proteinase K or Trypsin at a 1:500 enzyme-to-peptide molar ratio. Incubate the mixture at 37 °C in a thermomixer.

  • Time-Course Sampling: Extract 50 µL aliquots at predefined intervals (t = 0, 15m, 30m, 1h, 2h, 4h, 8h, 24h).

  • Quenching: Immediately transfer each aliquot into 50 µL of a quenching solution (0.1% TFA in 50% Acetonitrile/Water) containing a known concentration of the internal standard.

  • LC-MS Quantification: Inject the quenched samples into an LC-MS system (e.g., C18 column, 10–90% gradient of MeCN over 30 min).

  • Data Processing: Calculate the ratio of the intact peptide AUC to the IS AUC. Plot the natural log of the remaining percentage versus time to determine the degradation half-life ( t1/2​ ).

G Step1 1. Co-Incubation Peptide + Protease at 37°C Step2 2. Time-Course Sampling Extract Aliquots at t=0 to t=24h Step1->Step2 Step3 3. Acidic Quenching Add 0.1% TFA to Denature Enzyme Step2->Step3 Step4 4. LC-MS Quantification Measure Intact AUC vs. Internal Std Step3->Step4 Step5 5. Kinetic Modeling Calculate Degradation Half-Life Step4->Step5

Fig 2. Self-validating LC-MS workflow for quantifying peptide proteolytic stability.

References

  • 1Tryptic Stability of Synthetic Bactenecin Derivatives Is Determined by the Side Chain Length of Cationic Residues and the Peptide Conformation. ACS Journal of Medicinal Chemistry.

  • [[2]]() Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues. MDPI Biomolecules.

  • 4De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii. ACS Journal of Medicinal Chemistry.

  • 3Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI Pharmaceutics.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Reactant of Route 1
4-(Boc-amino)-2-(Fmoc-amino)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(Boc-amino)-2-(Fmoc-amino)butanoic acid
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